(2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Description
BenchChem offers high-quality (2S)-2-amino-2-(4-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-2-(4-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363543 | |
| Record name | (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24593-48-4 | |
| Record name | (2S)-2-amino-2-(4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2S)-2-amino-2-(4-methoxyphenyl)acetic Acid: A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a derivative of the non-proteinogenic amino acid phenylglycine, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereogenic center at the alpha-carbon, an amino group, a carboxylic acid moiety, and a 4-methoxyphenyl ring, imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities.[1] These characteristics make it a valuable synthon for the preparation of a diverse range of biologically active molecules. The methoxy group, in particular, can influence the compound's metabolic stability and its interactions with biological targets.[1] This guide provides a detailed examination of the core physical properties of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, offering both reported data and predictive insights, alongside robust experimental protocols for their determination.
Physicochemical Properties: A Quantitative Overview
The precise experimental determination of all physical properties for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is not extensively documented in publicly available literature. The following table summarizes key available and computed data. It is important to note that some values are derived from closely related compounds or computational models and should be considered as predictive in the absence of direct experimental confirmation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| CAS Number | 24593-48-4 | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | 259-261 °C (dec.) (for 4-Methoxy-L-phenylalanine) | [3] |
| Solubility | Predicted to have some aqueous solubility, enhanced in acidic and basic conditions. Good solubility expected in polar organic solvents like methanol and ethanol.[4] | [1][4] |
| Optical Rotation | Data not available | |
| XLogP3 | -1.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
In-Depth Analysis of Physical Properties and Experimental Determination
Melting Point
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is superior to traditional capillary melting point apparatus as it provides both the onset and peak melting temperatures, as well as the enthalpy of fusion.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.
Causality: The choice of a controlled heating rate is crucial to ensure thermal equilibrium and obtain a sharp, well-defined melting peak. The inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.
Solubility
The solubility of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is a critical parameter for its application in drug development, influencing formulation, bioavailability, and purification processes. As an amino acid, its solubility is expected to be pH-dependent.[4] The presence of both a basic amino group and an acidic carboxylic acid group allows it to exist as a zwitterion at its isoelectric point, and as a cation in acidic solutions and an anion in basic solutions, which generally enhances aqueous solubility.[4] The 4-methoxyphenyl group imparts a degree of lipophilicity, suggesting solubility in polar organic solvents.[1][4]
Experimental Protocol: Equilibrium Solubility Determination
This method determines the saturation concentration of the compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: Ensuring an excess of solid is present is fundamental to achieving saturation. The extended equilibration time allows the dissolution process to reach a steady state. Centrifugation is essential to separate the saturated solution from any undissolved solid, preventing overestimation of solubility.
Optical Rotation
As a chiral molecule, (2S)-2-amino-2-(4-methoxyphenyl)acetic acid will rotate the plane of polarized light. The specific rotation is a characteristic physical property that confirms the enantiomeric identity and can be used to determine enantiomeric purity. The "(2S)" designation indicates its absolute configuration based on the Cahn-Ingold-Prelog priority rules.
Experimental Protocol: Determination of Specific Rotation
Methodology:
-
Solution Preparation: Accurately prepare a solution of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid of known concentration (c, in g/100 mL) in a specified solvent (e.g., 1 M HCl).
-
Polarimeter Setup: Calibrate the polarimeter using a blank (the pure solvent).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c).
Causality: The choice of solvent is critical as it can influence the measured rotation. For amino acids, acidic or basic solutions are often used to ensure complete dissolution and a consistent ionic form. The concentration and path length must be accurately known for the calculation of the specific rotation, a standardized value.
Enantiomeric Purity
Ensuring the enantiomeric purity of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is paramount in pharmaceutical applications, as the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Methodology:
-
Chiral Stationary Phase (CSP) Selection: Choose a suitable chiral column. For amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) are often effective for direct analysis of underivatized enantiomers.
-
Mobile Phase Optimization: Develop an appropriate mobile phase. A common starting point for polar compounds on CHIROBIOTIC™ T is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium acetate) to ensure compatibility with mass spectrometry.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Causality: The CSP is the core of the separation, providing a chiral environment that interacts differently with the two enantiomers, leading to different retention times. The mobile phase composition is optimized to achieve a balance between retention, resolution, and peak shape.
Conclusion
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid is a chiral molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide has provided a comprehensive overview of its key characteristics based on available data, predictive models, and data from closely related compounds. The detailed experimental protocols included herein offer a robust framework for researchers to determine these properties with high accuracy and reproducibility, ensuring the quality and consistency of this important chemical entity in their research and development endeavors.
References
Sources
An In-depth Technical Guide to the Molecular Structure and Properties of (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, stands as a pivotal chiral building block in the landscape of pharmaceutical sciences. Its intrinsic structural features—a stereochemically defined α-carbon, an aromatic methoxyphenyl ring, and the dual functionality of amino and carboxylic acid groups—render it a valuable precursor for the synthesis of a diverse array of bioactive molecules. Notably, this compound and its derivatives are integral to the semi-synthesis of β-lactam antibiotics, a class of drugs that continues to be a cornerstone in combating bacterial infections.[1][2] The precise stereochemistry at the α-carbon is paramount, as the biological activity and pharmacological profile of the resulting therapeutic agents are often exquisitely dependent on their three-dimensional architecture. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and analytical characterization of the (S)-enantiomer, offering a foundational resource for its application in research and drug development.
Molecular Structure and Physicochemical Properties
The molecular integrity of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is defined by a central chiral carbon atom bonded to four distinct substituents: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a 4-methoxyphenyl group. This arrangement gives rise to its specific spatial orientation and optical activity.
Caption: 2D representation of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid highlighting the chiral center (Cα*).
A summary of its key physicochemical properties is presented below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [3][4] |
| Molecular Weight | 181.19 g/mol | [4][5] |
| Appearance | Solid | [6] |
| XLogP3 | -1.7 | [3][4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Predicted Boiling Point | 339.5 ± 37.0 °C | [3] |
| Predicted Melting Point | 235 °C (subl.) | [3] |
Enantioselective Synthesis: A Chemo-Enzymatic Approach
The preparation of enantiomerically pure (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is critical for its use in pharmaceuticals. While classical chemical resolution using chiral resolving agents is a viable method, chemo-enzymatic processes offer an elegant and highly selective alternative.[7] This approach combines a chemical synthesis step to create a prochiral precursor with a highly specific enzymatic transformation to yield the desired enantiomer.
A robust strategy involves the synthesis of the prochiral keto acid, (4-methoxyphenyl)glyoxylic acid, followed by enantioselective reductive amination catalyzed by an engineered leucine dehydrogenase (LeuDH).[8]
Caption: Chemo-enzymatic synthesis workflow for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
Experimental Protocol: Chemo-Enzymatic Synthesis
This protocol is adapted from established methodologies for the synthesis of structurally similar chiral amino acids.[8]
Part 1: Synthesis of (4-methoxyphenyl)glyoxylic acid (Prochiral Substrate)
-
Oxidation of 4-Methoxyacetophenone: To a solution of 4-methoxyacetophenone in a suitable solvent (e.g., pyridine/water), add potassium permanganate portion-wise while maintaining the temperature below 40°C.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with sodium bisulfite solution and filter the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to a pH of approximately 2.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-methoxyphenyl)glyoxylic acid. Purify further by recrystallization.
Part 2: Enantioselective Reductive Amination
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5) containing (4-methoxyphenyl)glyoxylic acid, an ammonium source (e.g., ammonium chloride), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration).
-
Enzymatic Conversion: Initiate the reaction by adding a purified, engineered Leucine Dehydrogenase (LeuDH) variant with activity towards the substrate. Maintain the temperature and pH at optimal conditions for the enzyme (e.g., 30-40°C).
-
Monitoring Conversion: Monitor the formation of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid and the depletion of the keto acid substrate using chiral High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon completion of the reaction, remove the enzyme (e.g., by ultrafiltration). Acidify the solution to the isoelectric point of the amino acid to induce precipitation.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the enantiomerically pure product.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.4 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
α-Proton: A singlet or a multiplet (depending on the solvent and proton exchange) for the proton attached to the chiral carbon (Cα), typically in the region of δ 4.0-5.0 ppm.
-
Methoxy Protons: A sharp singlet for the -OCH₃ group, usually found around δ 3.7-3.8 ppm.[10]
-
Amine and Carboxylic Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon: The carboxylic acid carbon (-COOH) will appear as a singlet at the downfield end of the spectrum (typically δ 170-180 ppm).
-
Aromatic Carbons: Signals for the six aromatic carbons will be present, with the carbon bearing the methoxy group appearing at a characteristic downfield shift (around δ 158-160 ppm).
-
α-Carbon: The chiral carbon (Cα) signal is expected in the range of δ 55-65 ppm.
-
Methoxy Carbon: The methyl carbon of the methoxy group will produce a signal around δ 55 ppm.[10]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-2500 | O-H stretch (Carboxylic Acid) | Very broad |
| 3100-3000 | N-H stretch (Amine) | Medium, can be broad |
| ~3000 | C-H stretch (Aromatic) | Medium to weak |
| ~2950 | C-H stretch (Aliphatic -CH₃) | Medium to weak |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1600, ~1500 | C=C stretch (Aromatic) | Medium to strong, sharp |
| ~1250 | C-O stretch (Aryl ether) | Strong, sharp |
This table is based on typical IR absorption frequencies for the functional groups present.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In electron ionization (EI-MS), the molecular ion peak is expected at m/z = 181.
-
Fragmentation Pattern: Common fragmentation pathways for α-amino acids include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the side chain. A prominent fragment would be expected from the cleavage of the Cα-C(aryl) bond, leading to a stabilized benzylic cation.
Sources
- 1. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 2. De Novo Biosynthesis of D- p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR [m.chemicalbook.com]
- 10. journals.iucr.org [journals.iucr.org]
A Technical Guide to the Spectroscopic Characterization of (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid
Introduction: Elucidating the Structure of a Chiral Building Block
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. Its defined stereochemistry at the α-carbon and the presence of a methoxy-functionalized aromatic ring make it a valuable chiral building block for synthesizing complex pharmaceutical agents.[1][2] The precise and unambiguous confirmation of its molecular structure and purity is a prerequisite for its use in any research or manufacturing context.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting raw data, this document emphasizes the causality behind experimental choices and the interpretation of spectral features, grounding the analysis in fundamental chemical principles. Each section includes field-proven protocols to ensure that the described methods are robust and reproducible.
Molecular Structure and Isomeric Identity
The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid (CAS No: 24593-48-4) possesses a central chiral carbon (C2) bonded to four distinct groups: a primary amine (-NH₂), a carboxylic acid (-COOH), a hydrogen atom, and a 4-methoxyphenyl group.[3] This arrangement gives rise to its specific (S)-enantiomeric form.[4] In solution, particularly near neutral pH, it predominantly exists as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).
To facilitate clear spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Numbering scheme for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Expertise & Experience: The Impact of Solvent Choice
The choice of solvent is critical when analyzing amino acids.[5] In protic solvents like deuterium oxide (D₂O), the acidic proton of the carboxyl group and the protons on the amine group will readily exchange with deuterium, causing their signals to diminish or disappear from the ¹H NMR spectrum. In aprotic polar solvents like DMSO-d₆, these exchangeable protons are typically observed as broad signals. The solvent also influences the chemical shifts of other nearby protons due to varying magnetic environments and hydrogen bonding interactions.[6][7] For this analysis, we will reference expected shifts in DMSO-d₆ to allow for the observation of all protons.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum provides a proton census of the molecule. Based on the structure, we can predict the following signals.
| Proton Assignment (Atom No.) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~10-13 | Broad Singlet | 1H | Acidic proton, highly dependent on solvent and concentration. |
| Aromatic (H3', H5') | ~6.90 | Doublet (d) | 2H | Protons ortho to the electron-donating -OCH₃ group, shielded. |
| Aromatic (H2', H6') | ~7.35 | Doublet (d) | 2H | Protons meta to the -OCH₃ group, deshielded relative to H3'/H5'. |
| α-CH (H2) | ~4.50 | Singlet (s) | 1H | Methine proton adjacent to the amine, carboxyl, and aromatic ring. |
| Methoxy (-OCH₃) | ~3.75 | Singlet (s) | 3H | Methyl protons of the ether group. |
| Amine (-NH₂) | ~2.5-4.0 | Broad Singlet | 2H | Exchangeable protons, position and width are variable. |
Note: Data is predictive based on analysis of structurally similar compounds and established chemical shift principles.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Due to the symmetry of the p-substituted ring, C2' and C6' are equivalent, as are C3' and C5'.
| Carbon Assignment (Atom No.) | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxyl (C1) | ~173-175 | Carbonyl carbon of the carboxylic acid, highly deshielded. |
| Aromatic (C4') | ~158-160 | Aromatic carbon bonded to the electronegative oxygen atom. |
| Aromatic (C1') | ~132-134 | Quaternary aromatic carbon bonded to the α-carbon. |
| Aromatic (C2', C6') | ~128-130 | Aromatic CH carbons ortho to the α-carbon substituent. |
| Aromatic (C3', C5') | ~114-116 | Aromatic CH carbons meta to the α-carbon substituent, shielded by -OCH₃. |
| α-Carbon (C2) | ~58-60 | Aliphatic carbon bonded to nitrogen, deshielded. |
| Methoxy (-OCH₃) | ~55-56 | Methyl carbon of the ether group. |
Note: Data is predictive based on analysis of structurally similar compounds, such as 4-methoxyphenylacetic acid, and established chemical shift principles.[8]
Trustworthiness: Self-Validating NMR Protocol
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees to ensure a short relaxation delay can be used.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (DMSO at δ 39.52 ppm).
Caption: A standardized workflow for acquiring high-quality NMR spectra.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Expertise & Experience: Interpreting Vibrational Modes
For (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, the IR spectrum will be dominated by absorptions from the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carbonyl, the C-O of the ether, and the C=C bonds of the aromatic ring. The zwitterionic form significantly impacts the spectrum: the sharp C=O stretch (~1700-1730 cm⁻¹) is replaced by a broader, lower-frequency carboxylate (-COO⁻) asymmetric stretch (~1550-1610 cm⁻¹), and the N-H stretches are shifted due to the formation of the ammonium ion (-NH₃⁺).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad |
| N-H Stretch (Amine/Ammonium) | 3200-3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong, Sharp |
| COO⁻ Stretch (Zwitterion) | 1550-1610 | Strong |
| C=C Stretch (Aromatic Ring) | 1450-1600 | Medium-Strong (multiple bands) |
| C-O Stretch (Ether & Acid) | 1200-1300 & 1000-1100 | Strong |
Note: Data is predictive based on standard IR correlation tables and data from analogous compounds.[9][10]
Trustworthiness: Self-Validating FT-IR Protocol (ATR)
Attenuated Total Reflectance (ATR) is a modern, reliable method for analyzing solid samples that requires minimal preparation.[11]
Objective: To obtain a high-quality IR spectrum to identify functional groups.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be 4000-400 cm⁻¹.
-
Cleaning: After analysis, raise the press arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids.[12][13]
Expertise & Experience: Ionization and Fragmentation
In positive-ion ESI-MS, the molecule is expected to be protonated, primarily at the basic amine site, to form the pseudomolecular ion [M+H]⁺.[14] The molecular formula is C₉H₁₁NO₃, giving a monoisotopic mass of 181.0739 u. Therefore, the primary ion observed should be at an m/z (mass-to-charge ratio) of approximately 182.0817.
Collision-induced dissociation (CID) of this parent ion would likely lead to characteristic fragment ions. The most probable fragmentation pathway involves the cleavage of the bond between the α-carbon and the aromatic ring, which is benzylic and thus relatively weak. This would yield a highly stable 4-methoxybenzyl cation at m/z 121. This fragment is often the base peak in the spectra of related compounds.[8]
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
| 182.08 | [M+H]⁺ | Protonated parent molecule |
| 121.06 | [C₈H₉O]⁺ | Loss of glycinyl radical [•CH(NH₂)COOH] |
| 136.07 | [M+H - HCOOH]⁺ | Neutral loss of formic acid |
Visualization: Proposed ESI-MS Fragmentation
Caption: Key fragmentation pathways for protonated (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
Trustworthiness: Self-Validating ESI-MS Protocol
Objective: To confirm the molecular weight and study the primary fragmentation of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation for positive-ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Direct Infusion Analysis:
-
Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization Mode: ESI Positive (+).
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS) Analysis:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z ~182.1).
-
Introduce a collision gas (e.g., argon) into the collision cell and ramp the collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Acquire the resulting product ion spectrum to confirm the predicted fragments (e.g., m/z 121).
-
Conclusion
The structural identity and integrity of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid can be unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of all critical functional groups, and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. The combined application of these self-validating methods provides the rigorous characterization demanded by researchers, scientists, and drug development professionals, ensuring the quality and reliability of this important chiral building block.
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a significant chiral building block in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a basic spectral interpretation. It delves into the causal factors influencing spectral appearance, including solvent effects, pH, and stereochemistry. Furthermore, it offers field-proven methodologies for sample preparation, spectral acquisition, and data interpretation, ensuring both scientific rigor and practical applicability. The guide is structured to serve as a comprehensive resource, blending fundamental principles with advanced insights for the complete characterization of this molecule.
Introduction
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a derivative of glycine[1], is a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its precise structural and stereochemical characterization is paramount for ensuring the purity, efficacy, and safety of active pharmaceutical ingredients (APIs). Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as an exceptionally powerful tool for elucidating molecular structure. This guide provides a detailed exploration of the ¹H NMR spectrum of this compound, emphasizing the practical and theoretical considerations necessary for its accurate interpretation.
Structural Features and Predicted ¹H NMR Analysis
The structure of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The analysis below is based on fundamental principles of chemical shift, spin-spin coupling, and integration.
Figure 1: Chemical structure of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid with key proton environments labeled (Ha, Hb, Hc, Hd, He, Hf).
Aromatic Protons (Hb and Hc): The AA'BB' System
The para-substituted benzene ring presents a classic example of a higher-order spin system.[2] The protons ortho to the amino acid moiety (Hc) are chemically equivalent, as are the protons ortho to the methoxy group (Hb). However, they are not magnetically equivalent. This arrangement gives rise to a complex splitting pattern known as an AA'BB' system.[2][3]
-
Hb Protons: These protons are adjacent to the electron-donating methoxy group and are expected to appear upfield (more shielded) compared to the Hc protons. They typically manifest as a doublet-like signal around δ 6.9 ppm .
-
Hc Protons: These protons are adjacent to the electron-withdrawing amino acid substituent and will be shifted downfield (deshielded). They are expected to appear as a doublet-like signal around δ 7.2-7.4 ppm .
The term "doublet-like" is used because the signals are not true first-order doublets. A closer inspection reveals additional smaller peaks, characteristic of the AA'BB' pattern.[2] The apparent coupling constant for both signals is typically in the range of J = 8-9 Hz, which is characteristic of ortho-coupling in a benzene ring.
Methoxy Protons (Ha)
The three protons of the methoxy group (-OCH₃) are chemically and magnetically equivalent. They do not have any adjacent protons to couple with.
-
Signal: A sharp singlet.
-
Integration: 3H.
-
Expected Chemical Shift: Approximately δ 3.8 ppm . A similar compound, 4-methoxyphenylacetic acid, shows this peak at 3.81 ppm.[4]
Methine Proton (Hd, α-proton)
This single proton is attached to the chiral center and is adjacent to the aromatic ring. It is deshielded by the adjacent electronegative nitrogen and carbonyl groups.
-
Signal: A singlet.
-
Integration: 1H.
-
Expected Chemical Shift: The chemical shift is variable but typically falls in the range of δ 4.5-5.0 ppm .
Exchangeable Protons (He and Hf)
The amine (-NH₂) and carboxylic acid (-COOH) protons are acidic and can exchange with each other and with trace amounts of water or deuterons in the NMR solvent.[5]
-
Signal: These protons often appear as broad singlets.
-
Integration: 2H for -NH₂ and 1H for -COOH, though integration can be unreliable due to peak broadening.
-
Chemical Shift: Highly variable, depending on solvent, concentration, temperature, and pH.[6] In a non-exchanging solvent like DMSO-d₆, they can be observed as distinct, broad peaks. In protic solvents like D₂O or CD₃OD, these signals will disappear entirely due to rapid exchange with deuterium.[5]
Summary of Predicted Spectral Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Notes |
| Ha (-OCH₃) | ~ 3.8 | Singlet (s) | 3H | Sharp, characteristic signal. |
| Hb (Ar-H) | ~ 6.9 | "Doublet" (d) | 2H | Part of an AA'BB' system; upfield aromatic signal. |
| Hc (Ar-H) | ~ 7.2 - 7.4 | "Doublet" (d) | 2H | Part of an AA'BB' system; downfield aromatic signal. |
| Hd (α-CH) | ~ 4.5 - 5.0 | Singlet (s) | 1H | Signal from the chiral center proton. |
| He (-NH₂) | Variable (Broad) | Broad Singlet (br s) | 2H | Often exchanges; best observed in DMSO-d₆. |
| Hf (-COOH) | Variable (Broad) | Broad Singlet (br s) | 1H | Often exchanges; best observed in DMSO-d₆. |
Experimental Considerations and Protocols
The quality and interpretability of an NMR spectrum are critically dependent on meticulous sample preparation and selection of appropriate experimental parameters.[7][8]
Solvent Selection: The Key to Observation
The choice of deuterated solvent is the most critical experimental decision as it directly impacts which protons are observed and their chemical shifts.[9][10]
-
For Observing Exchangeable Protons (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for observing the -NH₂ and -COOH protons. It is aprotic and forms hydrogen bonds with the analyte, slowing down the proton exchange rate sufficiently for these signals to be detected as broad peaks.[5]
-
For Simplicity and Deuterium Exchange (D₂O): Deuterium oxide is useful for confirming the identity of exchangeable protons. When the sample is dissolved in D₂O, the amine and carboxylic acid protons will exchange with deuterium, causing their signals to disappear from the ¹H spectrum. The zwitterionic nature of the amino acid at neutral pH should be considered. Adjusting the pH with DCl or NaOD can be used to study the protonation states of the molecule.[6]
-
Common Organic Solvents (CDCl₃, CD₃OD): Chloroform-d is a common, less polar solvent, but solubility of the amino acid may be limited. Methanol-d₄ is a protic solvent and will lead to the exchange and disappearance of the -NH₂ and -Hf signals.[5]
Sample Preparation Protocol
This protocol outlines a self-validating system for preparing a high-quality NMR sample.
-
Material Weighing: Accurately weigh 5-10 mg of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid for a standard ¹H NMR experiment.[11]
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆) based on the experimental goals.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7][11]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).[7]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) is often sufficient.[11]
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data interpretation.
Caption: Experimental workflow for ¹H NMR analysis.
Advanced Topic: Chiral Purity Assessment
Enantiomers are indistinguishable in a standard achiral NMR environment. However, determining the enantiomeric purity (or enantiomeric excess, ee) is often a critical requirement in drug development. ¹H NMR can be adapted for this purpose through the use of chiral resolving agents or chiral solvating agents (CSAs).[13][14][15]
The principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral agent.[13][15] These diastereomeric complexes are chemically distinct and will have slightly different NMR spectra.
Methodology:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol or a chiral phosphoric acid) to the NMR tube.[16]
-
Re-acquire the spectrum. If the minor (R)-enantiomer is present, new signals corresponding to its diastereomeric complex will appear.
-
The enantiomeric excess can be calculated by integrating a well-resolved signal from the major (S)-enantiomer and the corresponding signal from the minor (R)-enantiomer.
This technique provides a rapid and direct measure of chiral purity without the need for chromatographic separation.[13]
Conclusion
The ¹H NMR spectrum of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is rich with structural information. A thorough understanding of its key features—the AA'BB' aromatic system, the characteristic methoxy singlet, and the behavior of its exchangeable protons—is essential for its unambiguous identification. By applying the principles and protocols outlined in this guide, researchers can leverage ¹H NMR not only for routine structural verification but also for more advanced applications such as assessing chiral purity. The causality-driven approach to solvent selection and experimental design presented herein empowers scientists to generate high-quality, reliable data crucial for advancing research and drug development programs.
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F. Toda, K. Mori, J. Okada, et al. (1988). Chiral purity determination by proton NMR spectroscopy. Novel use of 1,1'-binaphthyl-2,2'-diylphosphoric acid. The Journal of Organic Chemistry, 53(1), 308-313. [Link]
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Rogue Chem. (2024, June 4). H1 NMR: Determining Splitting Pattern (Multiplicity) – Theory of Splitting and Splitting Examples [Video]. YouTube. [Link]
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Gándara, L., Sumrain, G., & Dumez, J. N. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5246–5253. [Link]
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Harnessing Chemical Novelty: A Technical Guide to the Biological Activity of Non-Natural Amino Acids
Preamble: Beyond the Canonical 20
For researchers, scientists, and drug development professionals, the central dogma of molecular biology represents both a foundational framework and a set of constraints. The 20 canonical amino acids, encoded by the genetic script, have long been the primary building blocks for therapeutic proteins and peptide-based drugs. However, the burgeoning field of synthetic biology has ushered in an era where we can transcend these natural limitations. The site-specific incorporation of non-natural amino acids (nnAAs), also referred to as unnatural amino acids (UAAs), into proteins has emerged as a transformative technology, unlocking unprecedented control over protein structure and function.[1] This guide provides an in-depth exploration of the biological activities of these novel building blocks, the methodologies to harness their potential, and their profound implications for therapeutic innovation.
The ability to introduce precisely tailored chemical functionalities into a protein scaffold allows for the rational design of biologics with enhanced stability, novel catalytic activities, and unique modes of action.[2][3] From engineering antibody-drug conjugates (ADCs) with defined stoichiometry to developing environmentally responsive protein switches, nnAAs are at the forefront of the next generation of protein therapeutics. This document will serve as a technical resource, elucidating the core principles and practical considerations for leveraging nnAAs in your research and development endeavors.
The Expanded Chemical Repertoire: A Universe of Functionality
The power of nnAAs lies in the vast chemical diversity they offer beyond the 20 proteinogenic amino acids.[4] This expanded repertoire enables the introduction of functionalities that are not accessible through natural biosynthetic pathways. These can be broadly categorized, providing a strategic framework for their application.
Bio-orthogonal "Handles" for Precision Conjugation
A cornerstone of nnAA technology is the introduction of bio-orthogonal reactive groups. These chemical moieties are inert to the complex milieu of the cell but can be selectively targeted with an external reaction partner.[5] This allows for the precise, site-specific labeling and modification of proteins in vitro and, increasingly, in vivo.
Key examples of bio-orthogonal functionalities introduced via nnAAs include:
-
Azides and Alkynes: These groups are central to "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] These reactions are highly efficient and specific, enabling the attachment of a wide array of payloads, including fluorophores, imaging agents, and small-molecule drugs.[7][8]
-
Tetrazines and Trans-cyclooctenes: This pair participates in an exceptionally fast inverse-electron-demand Diels-Alder reaction, offering rapid kinetics for applications requiring real-time monitoring.[5]
-
Ketones and Aldehydes: These can be selectively reacted with hydrazides and aminooxy compounds to form stable hydrazone and oxime linkages, respectively.
The ability to dictate the exact location of these handles on a protein surface is a significant advantage over traditional, less specific methods of protein modification.
Modulators of Protein Structure and Stability
The incorporation of nnAAs can profoundly influence the physicochemical properties of a protein, leading to enhanced stability and altered folding characteristics.
-
Fluorinated Amino Acids: The substitution of hydrogen with fluorine in amino acid side chains can enhance protein stability through favorable hydrophobic and electrostatic interactions.[2] For instance, the global substitution of aromatic residues with fluorinated analogs has been shown to increase the thermostability of enzymes like lipase B from Candida antarctica.[2]
-
Conformationally Constrained Amino Acids: Cyclic or otherwise rigid nnAAs can be used to lock specific peptide backbone conformations.[9] This is particularly valuable in peptide drug design, where a pre-organized conformation can lead to higher receptor binding affinity and reduced entropic penalty upon binding.
-
D-Amino Acids: The incorporation of D-amino acids into peptides can significantly increase their resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[4]
Probes of Biological Function
nnAAs can serve as powerful tools to interrogate and manipulate biological processes with high precision.
-
Photo-crosslinkers: nnAAs containing diazirine or benzophenone moieties can be activated by UV light to form covalent crosslinks with interacting biomolecules. This allows for the mapping of protein-protein and protein-nucleic acid interactions in their native cellular context.
-
Photo-caged Amino Acids: These nnAAs have their side-chain functionality masked by a photolabile protecting group. Upon exposure to a specific wavelength of light, the cage is removed, restoring the amino acid's function. This enables the precise spatial and temporal control of protein activity.
-
Fluorescent Amino Acids: The incorporation of intrinsically fluorescent nnAAs provides a direct and minimally invasive way to study protein localization, dynamics, and conformational changes.[10]
Enabling Technologies: The Genetic Code Expansion
The site-specific incorporation of nnAAs into proteins is primarily achieved through a technique known as genetic code expansion. This powerful methodology involves repurposing a "blank" codon, typically a stop codon like the amber codon (UAG), to encode for a specific nnAA.[11]
The core components of this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to specifically recognize and charge a desired nnAA onto its cognate tRNA. Crucially, this synthetase must not recognize any of the endogenous amino acids or tRNAs in the host organism.
-
An Orthogonal tRNA: This tRNA is engineered to be recognized by the orthogonal aaRS but not by any of the host's native synthetases. Its anticodon is mutated to recognize the repurposed codon (e.g., the UAG stop codon).
-
The Non-Natural Amino Acid: This is supplied in the cell culture medium and is taken up by the host organism.
The interplay of these components allows for the high-fidelity incorporation of the nnAA at the desired position in the target protein, as dictated by the location of the repurposed codon in the gene of interest.
Experimental Workflow: Site-Specific Incorporation of a Non-Natural Amino Acid
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The Pharmacological Frontier: A Technical Guide to Methoxyphenyl Substituted Amino Acids in Drug Discovery
For Immediate Release to the Scientific Community
This guide serves as a deep dive into the pharmacological potential of methoxyphenyl substituted amino acids, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, outlines key experimental methodologies, and explores future directions in the field.
Introduction: The Structural Advantage of the Methoxyphenyl Moiety
Methoxyphenyl substituted amino acids represent a versatile scaffold in medicinal chemistry. The incorporation of a methoxy (-OCH3) group onto the phenyl ring of an amino acid profoundly influences its physicochemical properties. This substitution can enhance metabolic stability, modulate lipophilicity for improved blood-brain barrier penetration, and alter electronic properties, thereby fine-tuning interactions with biological targets.[1] The position of the methoxy group (ortho-, meta-, or para-) is a critical determinant of biological activity, allowing for precise structure-activity relationship (SAR) studies.[1][2]
The inherent chirality of the amino acid backbone provides a further dimension for stereospecific interactions with enzymes and receptors, a cornerstone of modern drug design. The synergy between the methoxyphenyl group and the amino acid framework has led to the discovery of potent and selective modulators of key physiological pathways.
Neurological Applications: Modulating the Glutamatergic System
A primary focus of research into methoxyphenyl substituted amino acids has been their interaction with the glutamatergic system, which is central to learning, memory, and synaptic plasticity.[3] Imbalances in glutamatergic neurotransmission are implicated in a host of neurological and psychiatric disorders.[4][5]
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Overactivation of NMDA receptors is a key factor in excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and neurodegenerative diseases.[6] Certain methoxyphenyl amino acid derivatives have emerged as potent and selective NMDA receptor antagonists.[7][8] These compounds typically act as competitive or non-competitive antagonists, blocking the binding of glutamate or modulating the ion channel activity, respectively.[8][9] This antagonistic action helps to mitigate the detrimental effects of excessive glutamate, offering a potential neuroprotective strategy.[8]
Featured Compound Analysis: Methoxyphenylglycine Derivatives
| Compound | Substitution Pattern | Receptor Target | Pharmacological Effect | Potential Indication |
| (RS)-α-Methyl-4-carboxyphenylglycine (M4CPG) | para- | mGluR1/5 | Antagonist | Excitotoxicity-related disorders |
| (S)-3,5-Dihydroxyphenylglycine (DHPG) | meta- (dihydroxy) | mGluR1/5 | Agonist | Research tool for studying mGluR function |
| LY379268 | (complex bicyclic) | mGluR2/3 | Agonist | Schizophrenia, Anxiety |
Metabotropic Glutamate Receptor (mGluR) Modulation
Metabotropic glutamate receptors, a class of G-protein coupled receptors, offer a more nuanced approach to modulating glutamatergic activity.[3] They are classified into three groups (I, II, and III) based on their sequence homology and signaling pathways.[10] Methoxyphenyl substituted amino acids have been instrumental in developing selective agonists and antagonists for these receptors.[11][12]
-
Group I mGluRs (mGluR1 and mGluR5): Agonists of these receptors are generally excitatory. Phenylglycine derivatives have been crucial in elucidating the structure-activity relationships at these targets.[11]
-
Group II mGluRs (mGluR2 and mGluR3): Activation of these receptors typically leads to a reduction in glutamate release.[10] Agonists, such as LY379268, have shown antipsychotic-like effects in preclinical models, suggesting potential for treating conditions like schizophrenia.[13]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Similar to Group II, these are generally presynaptic and inhibitory.
The development of selective mGluR modulators is a highly active area of research, with the goal of achieving therapeutic benefit without the side effects associated with broad-spectrum glutamatergic drugs.[14]
Serotonin 5-HT2A Receptor Agonism
Recent research has also highlighted the role of methoxyphenyl-containing compounds as selective agonists for the serotonin 5-HT2A receptor. For instance, 25CN-NBOH, a phenethylamine derivative with a dimethoxyphenyl moiety, is a potent and selective 5-HT2A agonist.[15] Studies have shown that a single dose can enhance cognitive flexibility and produce antidepressant-like effects in animal models, acting through mechanisms independent of structural plasticity.[15]
Oncology: Emerging Anti-Cancer Strategies
The application of methoxyphenyl substituted amino acids is expanding into oncology, with several promising mechanisms of action being investigated.
Induction of Apoptosis and Targeting Cancer Stem Cells
Methoxyphenyl chalcones, which can be considered derivatives of methoxyphenyl amino acids, have demonstrated the ability to induce apoptosis in cancer cells.[16] These compounds can also sensitize aggressive epithelial cancers to conventional chemotherapeutics like cisplatin.[16] A key finding is their ability to eradicate cancer stem cells, which are often responsible for tumor recurrence and resistance to treatment.[16]
Modulation of p53 Activity
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some methoxyphenyl imidazolines have been identified as potential activators of p53.[17] By inhibiting the interaction between p53 and its negative regulators, MDM2/X, these compounds can lead to the accumulation of p53 and subsequent apoptosis in cancer cells with wild-type p53.[17]
Exploiting Amino Acid Metabolism in Tumors
Cancer cells exhibit altered metabolic pathways, including an increased reliance on certain amino acids for growth and proliferation.[18][19] This metabolic reprogramming presents a therapeutic window. While not a direct application of methoxyphenyl substituted amino acids as drugs, understanding the transport and metabolism of these and other amino acids is crucial for developing therapies that starve cancer cells of essential nutrients.[18] For example, targeting amino acid transporters that are upregulated in cancer is a viable strategy.[18]
Other Therapeutic Avenues
The versatility of the methoxyphenyl amino acid scaffold extends to other areas of pharmacology.
Antioxidant and Anti-inflammatory Properties
The methoxy group can contribute to the antioxidant properties of phenolic compounds by affecting the O-H bond dissociation enthalpy.[2] This has led to the investigation of methoxyphenyl derivatives as antioxidants. Furthermore, some derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like myeloperoxidase, which is implicated in atherosclerosis.[20]
Antimicrobial Activity
Novel N-substituted β-amino acid derivatives containing a 2-hydroxyphenyl moiety have shown promise as antimicrobial agents, particularly against multidrug-resistant Gram-positive pathogens.[21]
Experimental Protocols and Methodologies
Advancing the study of methoxyphenyl substituted amino acids requires robust and reproducible experimental protocols.
Synthesis of Methoxyphenyl Substituted Amino Acids
The synthesis of these compounds can be achieved through various organic chemistry routes. A common approach involves the coupling of a protected amino acid precursor with a methoxyphenyl-containing moiety.[22][23] For instance, a microwave-assisted synthesis can be employed by reacting picolinic acid with p-anisidine in the presence of orthoboric acid.[22] Another advanced method utilizes metallaphotoredox catalysis for the cross-coupling of a bromoalkyl intermediate with aryl halides.[23]
Experimental Workflow: Synthesis and Initial Screening
Caption: A generalized workflow for the synthesis and initial evaluation of novel methoxyphenyl substituted amino acids.
Receptor Binding Assays
To determine the affinity of a compound for its target receptor, radioligand binding assays are commonly employed. This involves incubating the receptor preparation with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki) of the test compound.
Step-by-Step Protocol: NMDA Receptor Binding Assay
-
Preparation of Synaptic Membranes: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Incubation: In a 96-well plate, combine the synaptic membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and the methoxyphenyl amino acid derivative at various concentrations.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
-
Calcium Imaging: For receptors that signal through changes in intracellular calcium concentration (e.g., Group I mGluRs), fluorescent calcium indicators can be used. Cells expressing the receptor of interest are loaded with a calcium-sensitive dye. Changes in fluorescence upon application of the test compound are measured using a fluorescence microscope or plate reader.
-
cAMP Assays: For receptors coupled to adenylyl cyclase (e.g., Group II and III mGluRs), changes in cyclic AMP (cAMP) levels can be measured.[11] This is often done using immunoassays (e.g., ELISA) or reporter gene assays.
Signaling Pathway: Group II mGluR Activation
Caption: Activation of Group II mGluRs by a methoxyphenyl amino acid agonist leads to the inhibition of adenylyl cyclase.
Future Directions and Conclusion
The pharmacological potential of methoxyphenyl substituted amino acids is vast and continues to expand. Future research will likely focus on:
-
Improving Subtype Selectivity: Developing compounds with even greater selectivity for specific receptor subtypes to minimize off-target effects.
-
Exploring Novel Targets: Investigating the activity of these compounds at other receptor systems and enzymes.
-
Combination Therapies: Evaluating the synergistic effects of methoxyphenyl amino acid derivatives with existing drugs, particularly in oncology.
-
Advanced Drug Delivery: Designing novel formulations to enhance the pharmacokinetic properties and targeted delivery of these compounds.
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery and synthesis of novel glycine derivatives. As the simplest amino acid, glycine presents a unique scaffold for chemical modification, leading to a vast landscape of derivatives with significant potential in pharmacology and materials science.[][2][3] This document moves beyond a simple recitation of protocols, offering a strategic overview of the conceptualization, synthesis, and characterization of these valuable compounds.
Section 1: The Strategic Imperative for Glycine Derivatization
Glycine, in its unmodified state, is a fundamental building block of proteins and a key neurotransmitter.[3][4] However, its true potential in drug discovery and materials science is unlocked through the strategic modification of its core structure. The rationale for derivatization is multifaceted:
-
Modulation of Pharmacokinetic Properties: Altering the lipophilicity, solubility, and metabolic stability of glycine can enhance drug absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancement of Pharmacodynamic Activity: The introduction of specific functional groups can lead to improved binding affinity and selectivity for biological targets.[5]
-
Creation of Novel Bioactivities: Derivatization can impart entirely new biological functions, expanding the therapeutic applications of the glycine scaffold.[6]
-
Development of Advanced Materials: Glycine derivatives are integral to the synthesis of peptides, polymers, and other materials with unique structural and functional properties.[]
The process of discovering and synthesizing novel glycine derivatives can be visualized as a cyclical workflow, beginning with a clear design strategy and culminating in the characterization of the final compound.
Caption: A typical workflow for the discovery and synthesis of novel glycine derivatives.
Section 2: Foundational Synthetic Strategies
The synthesis of glycine derivatives draws upon a rich history of organic chemistry, employing both classic name reactions and modern catalytic methods. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and stereochemical requirements.
Classical Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. They are particularly well-suited for the rapid generation of diverse libraries of glycine derivatives.
-
Strecker Synthesis: This venerable method, first reported in 1850, provides a straightforward route to α-amino acids from aldehydes, ammonia, and cyanide.[7][8][9] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.[7][8][10] The versatility of the Strecker synthesis lies in the wide variety of aldehydes that can be employed, allowing for the introduction of diverse side chains.[7]
-
Mechanism Insight: The key steps involve the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide.[10]
-
-
Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides. It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[11] When glycine or a glycine derivative is used as the carboxylic acid component, a diverse array of peptidomimetics can be readily accessed. The Ugi reaction is known for its high atom economy and the ability to generate complex molecules in a single step.[12]
-
Bucherer-Bergs Reaction: This reaction provides a convenient route to hydantoins, which are valuable intermediates in the synthesis of α,α-disubstituted amino acids. The Bucherer-Bergs reaction involves the treatment of a ketone or aldehyde with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide.[13][14][15] The resulting hydantoin can be subsequently hydrolyzed to the desired amino acid.
Modern Catalytic and Photochemical Methods
Recent advances in catalysis have opened up new avenues for the synthesis of glycine derivatives with high efficiency and selectivity.
-
Visible-Light Photoredox Catalysis: This emerging technique utilizes the energy of visible light to drive chemical reactions. In the context of glycine derivative synthesis, photoredox catalysis has been employed for the α-C(sp3)–H functionalization of glycine derivatives, allowing for the direct introduction of various substituents.[16] This approach often proceeds under mild conditions and offers a green alternative to traditional methods.[17]
-
Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of α-amino acids and their derivatives.[18][19][20] Asymmetric hydrogenation of prochiral precursors, such as dehydro-α-amino acids, using chiral rhodium or ruthenium complexes is a widely used industrial method.[20] Additionally, chiral phase-transfer catalysts have been successfully applied in the asymmetric alkylation and sulfenylation of glycine derivatives.[21]
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations. These are intended as representative examples and may require optimization based on the specific substrate and desired product.
Protocol: Strecker Synthesis of a Novel α-Aryl Glycine Derivative
This protocol outlines the synthesis of a generic α-aryl glycine derivative from an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ammonium chloride (1.2 eq)
-
Sodium cyanide (1.2 eq)
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the aromatic aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of ammonium chloride in water to the flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
To the crude α-aminonitrile, add concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol: Visible-Light Mediated α-C-H Pyrazinylation of a Glycine Ester
This protocol describes a modern approach to functionalize a glycine derivative using photoredox catalysis.[16]
Materials:
-
Glycine ester derivative (1.0 eq)
-
Chloropyrazine (1.5 eq)
-
Photocatalyst (e.g., Eosin Y) (1-5 mol%)[17]
-
Lewis acid additive (optional)[17]
-
Anhydrous acetonitrile
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine the glycine ester derivative, chloropyrazine, photocatalyst, and Lewis acid additive (if used).
-
Add anhydrous acetonitrile as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the reaction vessel under a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-pyrazinyl glycine derivative.
Section 4: Structural Characterization and Data Analysis
The unambiguous identification and characterization of novel glycine derivatives are crucial for establishing their structure-activity relationships. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic and Analytical Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. Both ¹H and ¹³C NMR are essential.[22] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural elucidation.[22] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as C=O (carbonyl), N-H (amine), and O-H (hydroxyl) stretches.[23] |
| Elemental Analysis | Determines the empirical formula of the compound by measuring the percentage composition of each element.[23] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound and can be used for chiral separations to determine enantiomeric excess. |
Data Interpretation: A Self-Validating System
The data obtained from these techniques should be cross-correlated to provide a self-validating confirmation of the target structure. For instance, the molecular weight determined by MS should be consistent with the proposed structure, and the integration and splitting patterns in the ¹H NMR spectrum should correspond to the number and arrangement of protons in the molecule.
Section 5: Future Directions and Conclusion
The field of glycine derivative synthesis is continually evolving, driven by the demand for novel therapeutics and advanced materials. Future research will likely focus on:
-
The development of more efficient and sustainable synthetic methods, including biocatalysis and flow chemistry.
-
The exploration of novel derivatization strategies to access previously unattainable chemical space.
-
The application of computational modeling and machine learning to predict the properties and activities of new glycine derivatives.
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An In-depth Technical Guide to the Solubility of 2-amino-2-(4-methoxyphenyl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-2-(4-methoxyphenyl)acetic acid, a crucial parameter for its application in pharmaceutical research and drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document delineates its predicted solubility behavior based on its molecular structure and the established principles of physical chemistry. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility in a variety of solvent systems. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for scientists working with this and structurally related compounds.
Introduction: The Critical Role of Solubility
2-amino-2-(4-methoxyphenyl)acetic acid is an amino acid derivative with a molecular structure that imparts a unique combination of physicochemical properties.[1] Its utility in medicinal chemistry and biochemistry is contingent on a thorough understanding of its behavior in various solvent systems.[1] Solubility is a fundamental determinant of a compound's bioavailability, formulation feasibility, and performance in biological assays. In drug development, poor aqueous solubility can be a significant impediment, leading to challenges in absorption and formulation.[2] Therefore, a comprehensive understanding and accurate measurement of the solubility of 2-amino-2-(4-methoxyphenyl)acetic acid are paramount for its successful application.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. 2-amino-2-(4-methoxyphenyl)acetic acid possesses three key functional groups that govern its interaction with different solvents: a primary amino group (-NH2), a carboxylic acid group (-COOH), and a 4-methoxyphenyl group.
-
Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic amino group makes the molecule amphoteric. This means its net charge and, consequently, its solubility are highly dependent on the pH of the aqueous medium.[3][4]
-
In acidic solutions (low pH) , the amino group will be protonated (-NH3+), forming a cationic salt that is expected to have enhanced water solubility.
-
In basic solutions (high pH) , the carboxylic acid group will be deprotonated (-COO-), forming an anionic salt, which should also increase its solubility in water.[4]
-
At its isoelectric point (pI) , the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge, which typically corresponds to the point of minimum aqueous solubility.[3]
-
-
Hydrophobicity and Polarity: The 4-methoxyphenyl group is relatively non-polar and contributes to the molecule's hydrophobicity. This suggests that the compound will have some solubility in organic solvents. The presence of the polar amino and carboxylic acid groups, capable of hydrogen bonding, indicates that it will be more soluble in polar organic solvents compared to non-polar ones.[1][4]
Predicted Solubility Profile:
-
Aqueous Systems: Limited to moderate solubility in neutral water. Solubility is expected to increase significantly at pH values below the pKa of the amino group and above the pKa of the carboxylic acid group.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to engage in hydrogen bonding with the amino and carboxylic acid groups.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected, as these solvents can solvate the polar functional groups. DMSO is a common solvent for similar compounds in biological assays.[5][6]
-
Less Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is likely.
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity of the amino acid moiety.[4]
Quantitative Solubility Determination: Experimental Protocols
Accurate solubility data is generated through rigorous experimental work. The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method .[2] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic equilibrium solubility.
Core Principles of the Shake-Flask Method
The SSF method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached.[2] After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[2]
Detailed Step-by-Step Protocol for Equilibrium Solubility Measurement
Objective: To determine the equilibrium solubility of 2-amino-2-(4-methoxyphenyl)acetic acid in a selected solvent at a controlled temperature.
Materials:
-
2-amino-2-(4-methoxyphenyl)acetic acid (solid, high purity)
-
Solvent of interest (e.g., deionized water, pH-adjusted buffers, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid 2-amino-2-(4-methoxyphenyl)acetic acid to a vial containing a known volume of the chosen solvent. A key aspect of this protocol is to ensure that a visible amount of undissolved solid remains at the end of the experiment to confirm that saturation has been achieved.[7]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient period. For many compounds, 24 to 72 hours is adequate.[7][8] It is best practice to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration has reached a plateau.[8]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid, centrifugation of the vials is highly recommended.[2]
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically compatible syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.
-
Quantification:
-
Prepare a series of standard solutions of 2-amino-2-(4-methoxyphenyl)acetic acid of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the compound in the filtered sample by interpolating its response from the calibration curve.
-
Self-Validation and Trustworthiness:
-
Visual Confirmation: Always visually inspect for the presence of excess solid before sampling.
-
Time to Equilibrium: Confirm that the measured solubility does not significantly change between later time points.[8]
-
pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[8]
-
Purity Analysis: Use HPLC to not only quantify the dissolved compound but also to check for any degradation products, which could indicate instability in the chosen solvent system.[8]
Visualization of the Experimental Workflow
Caption: Workflow for the Saturation Shake-Flask (SSF) method.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison and interpretation.
Table 1: Solubility of 2-amino-2-(4-methoxyphenyl)acetic acid in Various Solvents at 25°C
| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (mM) | Method |
| Deionized Water | 7.0 (approx.) | Experimental Data | Calculated Data | Shake-Flask |
| 0.1 M HCl | 1.0 | Experimental Data | Calculated Data | Shake-Flask |
| 0.1 M NaOH | 13.0 | Experimental Data | Calculated Data | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 7.4 | Experimental Data | Calculated Data | Shake-Flask |
| Methanol | N/A | Experimental Data | Calculated Data | Shake-Flask |
| Ethanol | N/A | Experimental Data | Calculated Data | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Data | Calculated Data | Shake-Flask |
| Acetone | N/A | Experimental Data | Calculated Data | Shake-Flask |
| Hexane | N/A | Experimental Data | Calculated Data | Shake-Flask |
This table should be populated with experimentally derived data.
The Interplay of Physicochemical Properties
The relationship between the molecular structure of 2-amino-2-(4-methoxyphenyl)acetic acid and its observed solubility is a key area of analysis for drug development professionals.
Caption: Factors influencing the solubility of the target compound.
Conclusion
This technical guide has outlined the theoretical basis for the solubility of 2-amino-2-(4-methoxyphenyl)acetic acid and provided a robust, detailed protocol for its experimental determination. The amphoteric nature of the molecule, combined with the hydrophobicity of the methoxyphenyl group, dictates a complex solubility profile that is highly dependent on the pH and polarity of the solvent. For researchers and drug development professionals, the application of the standardized Shake-Flask method described herein is essential for generating the accurate and reliable solubility data needed for informed decision-making in formulation development, preclinical studies, and other research applications.
References
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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Sugano, K. (2018). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]
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AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid | Buy from Supplier AdooQ®. [Link]
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World Health Organization. (2017). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1003. [Link]
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Naganuma, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
- Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
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Novák, K., et al. (2017). Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study. Journal of Pharmaceutical Sciences. [Link]
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Ferreira, L. A., et al. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Chinese Journal of Pharmaceutical Analysis. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
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ResearchGate. Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. [Link]
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Chemical and physical properties of amino acid derivatives
An In-Depth Technical Guide on the Chemical and Physical Properties of Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino acid derivatives are the cornerstone of modern pharmaceutical development, serving as versatile building blocks for a vast array of therapeutic agents.[1] Their tailored chemical and physical properties allow for the rational design of drugs with enhanced efficacy, stability, and target specificity. This guide provides a comprehensive exploration of the core chemical and physical characteristics of amino acid derivatives, their synthesis and characterization, and their critical applications in drug discovery and development. We will delve into the causality behind experimental choices in their synthesis and analysis, offering field-proven insights for researchers and drug development professionals.
Fundamental Chemical Properties of Amino Acid Derivatives
The therapeutic utility of amino acid derivatives is intrinsically linked to their fundamental chemical properties. These properties govern their reactivity, stereochemistry, and interactions with biological targets.
The Amphoteric Nature and pKa
Amino acids are amphoteric molecules, containing both a basic amino group (-NH2) and an acidic carboxyl group (-COOH).[2] This dual functionality allows them to act as both acids and bases. The ionization state of these groups is dependent on the pH of the surrounding environment and is quantified by their pKa values.[2][3] The pKa of the α-carboxyl group is typically around 2, while the pKa of the α-amino group is around 9-10.[3] At physiological pH (~7.4), the carboxyl group is deprotonated (COO-) and the amino group is protonated (NH3+), forming a zwitterion.[2][3]
The side chains (R groups) of many amino acids also contain ionizable groups, each with a distinct pKa. These pKa values are critical in determining the overall charge of the amino acid derivative at a given pH, which in turn influences its solubility, interaction with other molecules, and biological activity.
Table 1: pKa Values of Ionizable Groups in Proteinogenic Amino Acids
| Amino Acid | α-COOH pKa | α-NH3+ pKa | Side Chain (R) pKa | Isoelectric Point (pI) |
| Aspartic Acid | 1.88 | 9.60 | 3.65 | 2.77 |
| Glutamic Acid | 2.19 | 9.67 | 4.25 | 3.22 |
| Histidine | 1.82 | 9.17 | 6.00 | 7.59 |
| Cysteine | 1.96 | 10.28 | 8.18 | 5.07 |
| Tyrosine | 2.20 | 9.11 | 10.07 | 5.66 |
| Lysine | 2.18 | 8.95 | 10.53 | 9.74 |
| Arginine | 2.17 | 9.04 | 12.48 | 10.76 |
Reference: Adapted from various sources, including Creative Peptides and Sigma-Aldrich.[3][4]
Stereochemistry: The Chirality of Amino Acid Derivatives
With the exception of glycine, all proteinogenic amino acids are chiral, with the α-carbon being a stereocenter.[5] This chirality is a fundamental aspect of their biological activity, as biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.[6][7][8] The spatial arrangement of atoms in a drug molecule significantly impacts its pharmacological properties, including potency, selectivity, and toxicity.[7]
In drug development, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[6][8] Therefore, the synthesis and characterization of stereochemically pure amino acid derivatives are of paramount importance. For some therapeutics, single-enantiomer formulations can offer greater selectivity for their biological targets, improved therapeutic indices, and better pharmacokinetics compared to a racemic mixture.[6]
Reactivity and Side-Chain Modifications
The functional groups within amino acid derivatives, including the amino group, carboxyl group, and various side chains, provide a rich tapestry of chemical reactivity. These groups can be selectively modified to fine-tune the properties of the resulting molecule.[9]
Common side-chain modifications include:
-
Phosphorylation: The addition of a phosphate group, typically to serine, threonine, or tyrosine residues, is a key modification in cell signaling pathways.[10]
-
Glycosylation: The attachment of carbohydrate moieties can influence protein folding, stability, and cell-cell recognition.[10]
-
Acetylation and Methylation: These modifications, often occurring on lysine residues, can regulate gene expression and protein function.[10]
These modifications are not only crucial in biological systems but are also leveraged in drug design to enhance properties such as solubility, stability, and bioavailability.
Fundamental Physical Properties of Amino Acid Derivatives
The physical properties of amino acid derivatives are as critical as their chemical properties in determining their suitability as therapeutic agents. These properties influence their formulation, delivery, and pharmacokinetic profile.
Solubility
Solubility is a key determinant of a drug's bioavailability.[11] The solubility of amino acid derivatives is influenced by their polarity, which is determined by the nature of their side chains.[12] Amino acids with polar, uncharged, or charged side chains are generally more soluble in aqueous solutions, while those with nonpolar, hydrophobic side chains are less soluble.[10]
The pH of the solution also plays a crucial role in the solubility of amino acid derivatives.[13] At their isoelectric point (pI), the pH at which the net charge of the molecule is zero, amino acids tend to have their minimum solubility.[5] Adjusting the pH away from the pI can increase solubility by increasing the net charge of the molecule. The introduction of amino acids into natural products with poor solubility is a common strategy to improve their performance.[14]
Spectroscopic Properties
The aromatic side chains of phenylalanine, tyrosine, and tryptophan allow these amino acids to absorb ultraviolet (UV) light.[5][10] This property is widely used to determine the concentration of proteins and peptides in solution via UV-Vis spectroscopy. Each of these aromatic amino acids has a characteristic absorption maximum, which can be exploited for their specific detection.
Synthesis and Characterization of Amino Acid Derivatives
The ability to synthesize and characterize well-defined amino acid derivatives is fundamental to their application in drug development.
Synthesis of Amino Acid Derivatives and Peptides
The synthesis of amino acid derivatives and peptides is a mature field, with solid-phase peptide synthesis (SPPS) being the most common method.[15] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
A key aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions.[9] The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly used to protect the α-amino group of amino acids.[9]
Characterization Techniques
Once synthesized, the purity and identity of amino acid derivatives and peptides must be rigorously confirmed. Several analytical techniques are employed for this purpose.
Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and analysis of peptides.[16] In RP-HPLC, separation is based on the hydrophobicity of the molecules.[16][17] A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.[16] The elution of the sample is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase.[16]
Experimental Protocol for RP-HPLC Analysis of a Peptide:
-
Sample Preparation: Dissolve the peptide in a suitable solvent, typically the initial mobile phase conditions.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column: Use a C18 reversed-phase column.
-
Gradient Elution: Program a linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over a defined time period (e.g., 30 minutes).
-
Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.[16][17]
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the peptide.
Mass spectrometry is a powerful technique for determining the molecular weight of amino acid derivatives and peptides with high accuracy.[18] It can also be used to sequence peptides through tandem mass spectrometry (MS/MS). Electrospray ionization (ESI) is a common ionization technique for analyzing peptides.[18]
NMR spectroscopy provides detailed information about the three-dimensional structure of molecules in solution.[19] For amino acid derivatives and peptides, 1H and 13C NMR are used to confirm the chemical structure and stereochemistry.[20][21]
Applications of Amino Acid Derivatives in Drug Development
The unique properties of amino acid derivatives make them invaluable in various aspects of drug development.
Amino Acid Derivatives as Therapeutic Agents
Many drugs are themselves amino acid derivatives. A classic example is L-DOPA (Levodopa), a derivative of tyrosine, which is used to treat Parkinson's disease.[22] L-DOPA can cross the blood-brain barrier and is then converted to dopamine, a neurotransmitter that is deficient in Parkinson's patients.[22]
Prodrug Design
Amino acid derivatives are frequently used to create prodrugs, which are inactive compounds that are converted into active drugs within the body.[] This approach can be used to improve a drug's solubility, stability, and targeting.[] For instance, attaching an amino acid to a drug can enhance its uptake by specific amino acid transporters that are overexpressed in cancer cells, thereby targeting the drug to the tumor.
Peptide-Based Therapeutics
Peptides are a growing class of therapeutics with high specificity and potency. However, they often suffer from poor stability and short half-lives in the body. The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy to overcome these limitations.[24][25] NPAAs can introduce conformational constraints, block enzymatic degradation, and modify the physicochemical properties of the peptide, leading to improved drug-like characteristics.[24][26][27]
Diagram of NPAA Incorporation for Enhanced Peptide Stability:
Caption: Incorporation of NPAAs can block enzymatic cleavage sites, enhancing peptide stability.
Drug Delivery Systems
Amino acids and their derivatives are also used in the formulation of drug delivery systems, such as sustained-release injectables.[11][] They can form a biodegradable matrix that encapsulates the active drug and controls its release over an extended period.[11] This can reduce the frequency of administration and improve patient compliance.[11]
Conclusion
The chemical and physical properties of amino acid derivatives are intricately linked to their diverse and critical roles in drug development. A thorough understanding of these properties, from their fundamental reactivity and stereochemistry to their solubility and spectroscopic characteristics, is essential for the rational design of novel therapeutics. The ability to synthesize, modify, and characterize these molecules with high precision provides researchers with a powerful toolkit to address the challenges of modern medicine. As our understanding of the molecular basis of disease deepens, the importance of amino acid derivatives as versatile building blocks for the next generation of drugs will only continue to grow.
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The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Understanding Amino Acid Derivatives in Chemical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024). ACS Omega. Retrieved from [Link]
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Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi. (2024). Medicosis Perfectionalis. Retrieved from [Link]
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Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2020). Frontiers in Pharmacology. Retrieved from [Link]
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The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs. Retrieved from [Link]
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Amino acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Amino Acids: Definition, Function & Benefit. (2024). BOC Sciences. Retrieved from [Link]
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Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. (2007). PubMed. Retrieved from [Link]
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Synthesis and characterization of some new amino acid derivatives with some of metal ions and study of their biological activity. (2018). ResearchGate. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2023). PubMed Central. Retrieved from [Link]
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Amino acid structure and classifications. (n.d.). Khan Academy. Retrieved from [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed Central. Retrieved from [Link]
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Stereochemistry in Drug Action. (2002). PubMed Central. Retrieved from [Link]
-
pKa and Electrical Properties of Amino Acids. (n.d.). OrgoSolver. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). ResearchGate. Retrieved from [Link]
-
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. Retrieved from [Link]
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The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved from [Link]
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Side-Chain Conformational Changes upon Protein-Protein Association. (2005). PubMed Central. Retrieved from [Link]
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Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2009). ResearchGate. Retrieved from [Link]
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Non-Natural Amino Acids in Drug Design. (n.d.). MDPI. Retrieved from [Link]
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Stereochemistry And Its Role In Drug Design. (2020). ResearchGate. Retrieved from [Link]
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Amino Acid Side Chains: Function & Examples. (n.d.). Study.com. Retrieved from [Link]
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Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2021). PubMed Central. Retrieved from [Link]
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Stereochemistry of Amino Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Investigating the impacts of sidechains on de-novo protein design. (2024). bioRxiv. Retrieved from [Link]
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NMR-spectroscopic analysis of mixtures: from structure to function. (2013). PubMed Central. Retrieved from [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed. Retrieved from [Link]
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Peptide Synthesis Methods and Techniques. (2024). MolecularCloud. Retrieved from [Link]
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Introduction to NMR spectroscopy of proteins. (n.d.). Duke Computer Science. Retrieved from [Link]
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Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. (2012). PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Fmoc-Based Incorporation of Novel Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The incorporation of novel, non-canonical, or unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology.[1][] This strategy allows for the rational design of peptides with enhanced therapeutic properties, including increased proteolytic stability, improved potency, and unique functionalities.[3][4] Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS) remains the predominant method for assembling these modified peptides due to its mild reaction conditions and versatility.[5] This document provides a comprehensive guide, including detailed protocols and expert insights, for the successful incorporation of diverse UAAs into synthetic peptides, addressing common challenges and offering robust solutions.
Introduction: The Rationale for Novel Amino Acids in Peptide Therapeutics
Standard peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as poor bioavailability and rapid degradation by proteases. The introduction of UAAs can fundamentally alter a peptide's physicochemical properties.[3] For instance, substituting an L-amino acid with its D-enantiomer can confer resistance to enzymatic cleavage, while incorporating residues with modified backbones (e.g., N-methylated amino acids) can modulate conformation and improve membrane permeability. Furthermore, UAAs can introduce bioorthogonal handles for site-specific conjugation, fluorescent labels for imaging, or photocrosslinkers to study molecular interactions.[6][7] The chemical synthesis of peptides, particularly through SPPS, provides an unparalleled advantage in its capacity for the custom design and seamless integration of these unique building blocks.[8]
Pre-Synthesis Considerations: Laying the Foundation for Success
A successful synthesis begins long before the first coupling reaction. Careful planning regarding the choice of resin, solvents, and the UAA itself is critical.
Selection of Solid Support (Resin)
The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the acid sensitivity of the UAA side-chain protecting groups.
-
For C-terminal Carboxylic Acids:
-
2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-sensitive, allowing for the cleavage of the peptide while keeping most side-chain protecting groups intact, which is ideal for fragment condensation strategies.[9][10] Loading is typically achieved by reacting the first Fmoc-amino acid with the resin in the presence of a tertiary amine like diisopropylethylamine (DIPEA).[10]
-
Wang Resin: A standard choice for Fmoc-SPPS, requiring strong acid (e.g., 95% TFA) for cleavage. It is suitable for many applications where simultaneous deprotection is desired.
-
-
For C-terminal Amides:
-
Rink Amide Resin: The most common choice for generating peptide amides. It is cleaved under standard strong acid conditions (e.g., TFA-based cocktails).
-
-
Specialized Resins:
-
ChemMatrix® and TentaGel®: These are PEGylated resins that offer superior swelling properties in a wide range of solvents, which can be highly beneficial for synthesizing long or hydrophobic peptides, often referred to as "difficult sequences."[11] Their enhanced solvation improves reagent accessibility to the growing peptide chain.[11]
-
Solvents and Reagents
-
Solvents: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the standard solvents for Fmoc-SPPS due to their excellent solvating properties for both the resin and protected amino acids.[11]
-
Reagents: Ensure all reagents, including piperidine, TFA, and coupling agents, are of high quality and stored under appropriate conditions (e.g., anhydrous, inert atmosphere) to prevent degradation and side reactions.
The Core Fmoc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide proceeds through a series of iterative cycles, each adding one amino acid residue.[5] While the fundamental steps remain the same, incorporating UAAs often requires optimization.
Workflow Diagram: The Core Synthesis Cycle
Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol is a general guideline and should be optimized based on the specific UAA and peptide sequence.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-protected amino acids (standard and novel)
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Activator: e.g., HCTU, HATU, or HBTU.
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Solvents: DMF, Dichloromethane (DCM).
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), the coupling activator (e.g., HCTU, 3-5 eq.), and the base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.[12]
-
Agitate for 30-60 minutes at room temperature. For difficult couplings, extend the reaction time or use microwave-assisted synthesis.[13]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Capping: To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. This prevents the formation of deletion sequences.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Challenges and Solutions for Incorporating Novel Amino Acids
The unique structure of UAAs often introduces synthetic challenges that require protocol modifications.[1]
Steric Hindrance
Sterically demanding UAAs, such as α,α-disubstituted (e.g., Aib) or N-methylated amino acids, exhibit slow coupling kinetics.[13]
Solutions:
-
Powerful Coupling Reagents: Use stronger uronium/iminium-based activators like HATU, HCTU, or COMU, which generate highly reactive activated esters.[10][14] For extremely hindered couplings, converting the amino acid to a fluoride (using TFFH) can be effective.[14]
-
Extended Reaction Times: Increase the coupling time from the standard 30-60 minutes to 2-4 hours or even overnight.
-
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, driving difficult couplings to completion in minutes.[13]
-
Double Coupling: After the first coupling reaction, drain the solution and add a fresh batch of activated amino acid to ensure complete reaction.
Table 1: Coupling Reagent Selection Guide for UAAs
| UAA Class | Challenge | Recommended Coupling Reagents | Rationale |
| α,α-Disubstituted AAs | Severe steric hindrance | HATU, COMU, TFFH | Form highly reactive species to overcome steric bulk.[14] |
| N-Methylated AAs | Steric hindrance, low nucleophilicity | HATU, PyAOP, TOTT | Effective for coupling to secondary amines; minimize racemization.[10][14] |
| β-Amino Acids | Slower kinetics | HCTU, HATU | Standard powerful reagents are typically sufficient; may require longer times. |
| Aromatic/Bulky Side Chains | Potential for aggregation | HBTU, HCTU with OxymaPure | OxymaPure can help suppress side reactions and improve efficiency.[11] |
Aggregation and "Difficult Sequences"
Peptide chains rich in hydrophobic or β-branched UAAs can aggregate on the resin, leading to poor solvation and incomplete reactions.[8]
Solutions:
-
Chaotropic Agents: Add agents like 0.1 M LiCl to the coupling and deprotection steps to disrupt secondary structures.
-
Specialized Resins: Use PEG-based resins (e.g., TentaGel) to improve solvation of the growing peptide chain.[11]
-
Elevated Temperatures: Perform coupling reactions at elevated temperatures (40-60°C) to reduce aggregation.
Side Reactions during Deprotection and Cleavage
-
Diketopiperazine (DKP) Formation: The first two amino acids can cyclize and cleave from the resin, especially if the second residue is Pro or Gly. An optimized Fmoc-removal strategy using 2% DBU and 5% piperazine in NMP can minimize DKP formation.[15]
-
Aspartimide Formation: Aspartic acid residues can form a five-membered ring during Fmoc deprotection, leading to side products. Adding a small amount of acid (e.g., 5% formic acid) to the piperidine solution can mitigate this, though it slows deprotection.[16]
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously. This is almost always accomplished with Trifluoroacetic Acid (TFA).[9]
The Role of Scavengers
During acidolysis, highly reactive cationic species are generated from the protecting groups.[9] These can modify sensitive amino acid residues like Trp, Met, Cys, and Tyr. Scavengers are nucleophilic reagents added to the TFA to "scavenge" these cations.[17]
Table 2: Common Cleavage Cocktails
| Reagent Name | Composition (v/v) | Target Residues / Application | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose, good for Cys, Met, Trp, Tyr.[18] | |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Good for peptides with Arg(Pbf), but less effective for Trp.[9] | |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A versatile cocktail for most peptides.[19] | |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent oxidation of Met residues.[20] |
Protocol 2: Global Cleavage and Deprotection
CAUTION: TFA is extremely corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (gloves, lab coat, eye protection).[9]
Materials:
-
Peptidyl-resin (dried)
-
Selected cleavage cocktail (prepare fresh)[17]
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9]
-
Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time depends on the protecting groups used.[9]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin 2-3 times with fresh TFA to recover any remaining peptide.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Analysis and Purification
The final step is to verify the identity and purity of the synthesized peptide.
-
Purity Analysis: The primary method for assessing peptide purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection at 210-230 nm.[21][22]
-
Identity Confirmation: The molecular weight of the peptide is confirmed using Mass Spectrometry (MS), most commonly Electrospray Ionization (ESI-MS).[23]
-
Purification: Crude peptides are purified using preparative RP-HPLC to isolate the desired product from deletion sequences, incompletely deprotected products, and other impurities.
Decision-Making Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in UAA peptide synthesis.
Conclusion
The solid-phase synthesis of peptides containing novel amino acids is a powerful and essential technique in modern chemical research and drug development.[1] While challenges such as steric hindrance, aggregation, and side-chain reactivity are inherent to working with these unique monomers, they can be systematically overcome.[1] Success hinges on a rational approach to the selection of resins, the use of potent coupling reagents, optimized reaction protocols, and appropriate cleavage strategies. The methodologies and data presented in these application notes provide a robust framework for researchers to confidently and successfully synthesize novel peptides with enhanced functions.
References
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.[Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink.[Link]
-
Residue-Specific Peptide Modification: A Chemist's Guide. National Institutes of Health (NIH).[Link]
-
Cleavage Cocktails; Reagent K. Aapptec Peptides.[Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health (NIH).[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[Link]
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. National Institutes of Health (NIH).[Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.[Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health (NIH).[Link]
-
Cleavage Cocktail Selection. CDN Isotopes.[Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate.[Link]
-
Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. LCGC International.[Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health (NIH).[Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.[Link]
-
A cleavage cocktail for methionine-containing peptides. PubMed.[Link]
-
Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. National Institutes of Health (NIH).[Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. almacgroup.com [almacgroup.com]
- 23. biosynth.com [biosynth.com]
Chiral separation of amino acid enantiomers by HPLC
Application Note & Protocol
Title: A Comprehensive Guide to the Chiral Separation of Amino Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract: The stereospecific analysis of amino acids is a critical endeavor in pharmaceutical development, clinical diagnostics, and life science research. The presence and ratio of D- and L-amino acid enantiomers can serve as crucial biomarkers for disease states and are fundamental to ensuring the safety and efficacy of peptide-based therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices of separating amino acid enantiomers using High-Performance Liquid Chromatography (HPLC). It covers direct and indirect chiral separation strategies, offers in-depth protocols for method development, and presents troubleshooting guidance based on established expertise in the field.
Introduction: The Significance of Amino Acid Chirality
With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are now recognized to have significant physiological and pathological roles.[1] For instance, alterations in the levels of D-aspartate and D-serine have been linked to neurological conditions such as Alzheimer's disease, while the presence of certain D-amino acids is being investigated as a potential biomarker for chronic kidney disease.[1] In the pharmaceutical industry, the stereochemical purity of amino acids and peptide-based drugs is paramount, as the incorrect enantiomer can be inactive or even toxic.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the enantioselective analysis of amino acids.[2] This guide will walk through the foundational principles and practical steps to develop robust and reliable HPLC methods for this critical application.
Foundational Principles of Chiral Recognition in HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector. This interaction leads to different retention times for the two enantiomers. There are two primary strategies to achieve this:
-
Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the surface of the HPLC column packing material. This is often the preferred method as it minimizes sample preparation.[3]
-
Indirect Chiral Separation: In this method, the amino acid enantiomers are first derivatized with a chiral derivatizing reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column.[4][5]
The choice between these two approaches depends on the specific application, available instrumentation, and the nature of the amino acid and sample matrix.
The Mechanism of Chiral Stationary Phases (CSPs)
CSPs are the heart of direct chiral separation. They operate based on the principle of forming temporary, diastereomeric complexes with the analyte enantiomers through various intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and ionic interactions. The difference in the stability of these complexes for the D- and L-enantiomers results in their differential retention and, consequently, their separation.
A variety of CSPs are commercially available, each with its own specific selectivity. The most common types for amino acid analysis are summarized in the table below.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Advantages | Considerations |
| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Polar Organic, Reversed-Phase | Broad applicability for underivatized amino acids; LC-MS compatible.[3] | Mobile phase composition can significantly impact retention and selectivity. |
| Polysaccharide-Based | Cellulose or Amylose Phenylcarbamate Derivatives | Normal-Phase, Polar Organic, Reversed-Phase | High chiral recognition ability and versatility for a wide range of compounds.[2] | May be challenging for zwitterionic, underivatized amino acids. |
| Zwitterionic Ion-Exchangers | Cinchona Alkaloid Derivatives | Polar Organic | Excellent for underivatized amino acids and small peptides; LC-MS compatible.[6] | Requires careful control of mobile phase pH and ionic strength. |
| Crown Ethers | (18-Crown-6)-tetracarboxylic acid | Acidic Aqueous/Organic | High efficiency for primary amino acids.[7] | Not effective for secondary amino acids like proline.[7] |
| Ligand Exchange | L-Proline or L-Hydroxyproline + Cu(II) | Aqueous buffer with a metal salt (e.g., CuSO₄) | Useful for amino acids lacking a UV chromophore; elution order can be reversed by using D- or L-amino acid coated phases.[3] | Mobile phase is not directly compatible with MS; can have column stability issues. |
Strategic Method Development
A systematic approach is crucial for developing a robust and reliable chiral HPLC method. The following sections outline the key steps and considerations.
Workflow for Chiral Method Development
The process of developing a chiral separation method can be visualized as a logical flow of decisions and optimizations.
Caption: A structured workflow for chiral HPLC method development.
Direct Separation Protocol: Underivatized Amino Acids on a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for the separation of underivatized amino acid enantiomers using a teicoplanin-based CSP, which is known for its broad selectivity.[3]
Objective: To resolve the enantiomers of a target amino acid (e.g., DL-Tyrosine) without derivatization.
Materials:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV or MS detector.
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based), 25 cm x 4.6 mm, 5 µm.
-
Reagents: HPLC-grade methanol, water, and formic acid.
-
Sample: 1 mg/mL solution of DL-Tyrosine in water/methanol (50:50).
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing water, methanol, and formic acid. A good starting point is 80:20:0.1 (v/v/v) Water:Methanol:Formic Acid.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Instrument Setup:
-
Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for the amino acid (e.g., 275 nm for Tyrosine).
-
-
Sample Injection:
-
Inject 10 µL of the DL-Tyrosine sample solution.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the two peaks corresponding to the D- and L-enantiomers and calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
-
Optimization Strategy:
If the initial separation is suboptimal, systematically adjust the mobile phase composition. The concentration of the organic modifier (methanol) is a critical parameter.
-
"U-Shaped" Retention Behavior: Be aware that on teicoplanin-based CSPs, retention can exhibit a "U-shaped" profile with increasing organic modifier concentration. This means that both increasing and decreasing the methanol percentage from the initial condition should be explored to optimize resolution.
-
Acidic Additive: The concentration of formic acid influences the ionization state of both the amino acid and the CSP, which is crucial for the chiral recognition mechanism. Varying the formic acid concentration (e.g., from 0.05% to 0.2%) can significantly impact selectivity.
Indirect Separation Protocol: Derivatization with Marfey's Reagent
This protocol details the formation of diastereomers using 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent), followed by separation on a standard reversed-phase column.[4][8]
Objective: To resolve DL-amino acid enantiomers by forming diastereomers and separating them on an achiral C18 column.
Materials:
-
HPLC System: As described in 3.2, with a standard C18 column (e.g., 15 cm x 4.6 mm, 5 µm).
-
Reagents: Marfey's Reagent (FDAA), acetone, 1 M sodium bicarbonate, 2 M hydrochloric acid, HPLC-grade acetonitrile, and water with 0.1% trifluoroacetic acid (TFA).
-
Sample: 1 mg/mL solution of a DL-amino acid mixture in water.
Protocol Steps:
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the amino acid sample solution.
-
Add 100 µL of 1 M sodium bicarbonate to make the solution alkaline.
-
Add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Vortex the mixture and incubate at 40 °C for 1 hour in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl.
-
Dilute the final mixture with the mobile phase (e.g., 1:10) before injection.
-
-
Instrument Setup:
-
Install the C18 column and equilibrate with a starting mobile phase composition (e.g., 70:30 Water/TFA:Acetonitrile/TFA) at a flow rate of 1.0 mL/min.
-
Set the UV detector to 340 nm, the absorbance maximum for the DNP derivatives.
-
-
Chromatographic Separation:
-
Inject 10 µL of the diluted, derivatized sample.
-
Run a linear gradient to increase the acetonitrile concentration, for example, from 30% to 70% over 20 minutes.
-
The L-amino acid derivative typically elutes before the D-amino acid derivative due to the L-configuration of the derivatizing reagent.
-
Detection Considerations
-
UV-Vis: Standard for many applications. Derivatization is often employed to introduce a strong chromophore to amino acids that lack one.[4]
-
Fluorescence: Offers higher sensitivity. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to create highly fluorescent derivatives.[2][9][10]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and is compatible with many modern direct chiral separation methods using volatile mobile phases (e.g., formic acid instead of TFA).[6][8]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Separation (Co-elution) | Incorrect CSP or mobile phase selection. | Screen different CSPs (e.g., switch from polysaccharide to macrocyclic). Systematically vary the mobile phase composition (organic modifier type and concentration, additives). |
| Poor Resolution (Rs < 1.5) | Suboptimal mobile phase strength or temperature. | Fine-tune the organic modifier percentage. Lower the column temperature to enhance chiral recognition (may increase backpressure). Reduce the flow rate. |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Adjust mobile phase pH or ionic strength. Reduce the sample concentration/injection volume. Ensure the sample is fully dissolved in the mobile phase. |
| Irreproducible Retention Times | Incomplete column equilibration; mobile phase degradation; temperature fluctuations. | Ensure the column is fully equilibrated before each run. Prepare fresh mobile phase daily. Use a column thermostat for precise temperature control. |
| Reversed Elution Order | Change in separation mechanism or CSP. | This can sometimes be achieved intentionally by changing the mobile phase or using a CSP with the opposite chirality (e.g., D- vs. L-amino acid in ligand exchange).[3] Confirm the elution order with individual enantiomer standards. |
Conclusion
The chiral separation of amino acid enantiomers by HPLC is an indispensable analytical technique with far-reaching implications in science and industry. A successful separation hinges on a logical and systematic approach to method development, beginning with a clear understanding of the analyte and the goals of the analysis. By carefully selecting the appropriate strategy—direct separation with a well-chosen CSP or indirect separation via diastereomeric derivatization—and systematically optimizing chromatographic parameters, researchers can develop robust, reliable, and validated methods. The protocols and guidelines presented in this note serve as a comprehensive starting point for tackling this challenging but rewarding analytical task.
References
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- D'Aniello, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Hossain, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Karakaplan, M., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
-
Schmid, M. G., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Retrieved from [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
-
Moravčík, J., & Hroboňová, K. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska farmacie. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
-
Gilon, C., Leshem, R., & Grushka, E. (1982). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of derivatization for amino acid enantiomers by.... Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Chiral Amino Acid Analysis by Capillary Electrophoresis
Introduction: The Significance of Chirality in Amino Acids and the Power of Capillary Electrophoresis
In the realms of pharmaceutical development, clinical diagnostics, and biotechnology, the stereochemistry of amino acids is of paramount importance. The two enantiomeric forms of an amino acid, designated as D- and L-isomers, can exhibit vastly different physiological and pharmacological activities. While L-amino acids are the fundamental building blocks of proteins in most living organisms, D-amino acids play crucial roles in various biological processes and are often associated with disease states. Consequently, the ability to accurately separate and quantify these enantiomers is a critical analytical challenge.
Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the chiral separation of amino acids.[1] Its advantages include high separation efficiency, short analysis times, low sample and reagent consumption, and the flexibility to employ a wide variety of chiral selectors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methods, and protocols for chiral amino acid analysis using CE. We will delve into the mechanistic basis of experimental choices, present detailed, step-by-step protocols, and offer practical guidance on troubleshooting, ensuring the development of robust and reliable analytical methods.
Fundamental Principles of Chiral Separation in Capillary Electrophoresis
The separation of enantiomers by CE relies on the formation of transient diastereomeric complexes between the amino acid enantiomers and a chiral selector present in the background electrolyte (BGE).[1] These diastereomeric complexes possess different formation constants and/or mobilities, leading to their differential migration in the electric field and ultimately, their separation.[1] There are two primary approaches to chiral separation by CE: direct and indirect analysis.
Direct Chiral Separation
In the direct method, the chiral selector is added directly to the BGE.[1] As the sample plug containing the racemic mixture of amino acids migrates through the capillary, the enantiomers interact dynamically with the chiral selector. The enantiomer that forms a more stable complex with the chiral selector will have a different effective mobility and will be separated from its counterpart.[3] The choice of chiral selector is critical and depends on the specific properties of the amino acids being analyzed.
Indirect Chiral Separation
The indirect approach involves the pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers, having different physicochemical properties, can then be separated using a standard, achiral CE method. While this method can be very effective, it has some drawbacks, including the need for a highly pure chiral derivatizing agent and the potential for different reaction kinetics between the enantiomers.[4]
A Comparative Guide to Chiral Selectors for Amino Acid Analysis
The selection of an appropriate chiral selector is the most critical step in developing a successful chiral CE method. The choice depends on the nature of the amino acids (acidic, basic, neutral, hydrophobic) and the desired separation mechanism.
| Chiral Selector Type | Principle of Operation | Best Suited For | Advantages | Disadvantages |
| Cyclodextrins (CDs) | Inclusion complexation, where the hydrophobic part of the analyte enters the CD cavity, and secondary interactions (hydrogen bonding) with the chiral hydroxyl groups at the rim of the CD.[5] | A wide range of amino acids, especially aromatic and hydrophobic ones. Derivatized CDs (e.g., sulfated, methylated) offer enhanced selectivity for different types of amino acids.[5] | High versatility, commercially available in various forms, low UV absorbance.[5] | Native CDs have limited aqueous solubility. May not be effective for all amino acids. |
| Macrocyclic Antibiotics | Multiple chiral recognition sites, including peptide linkages, sugar moieties, and aromatic rings, allowing for various interactions like hydrogen bonding, dipole-dipole, and steric interactions.[2][6] | Broad applicability for both protected and unprotected amino acids, peptides, and other chiral compounds.[6] | High enantioselectivity for a wide range of analytes. | Can be more expensive than cyclodextrins, may have limited stability under certain pH conditions. |
| Chiral Ligand Exchange | Formation of ternary diastereomeric complexes between a central metal ion (e.g., Cu(II)), a chiral ligand, and the amino acid enantiomers.[7] | Primarily for the enantioseparation of amino acids and other compounds that can coordinate with a metal ion.[7] | High selectivity, and the migration order of enantiomers can often be tuned by changing the chiral ligand.[8] | Requires careful optimization of metal ion and ligand concentrations, potential for complexation with other components in the sample matrix. |
| Chiral Surfactants (MEKC) | Partitioning of the analytes into a chiral micellar phase. The differential interaction of the enantiomers with the chiral micelles leads to their separation.[8] | Neutral and hydrophobic amino acids that can partition into the micellar phase. | Can separate neutral compounds, offers a different selectivity mechanism compared to other selectors. | Can be sensitive to changes in temperature and buffer composition, potential for long analysis times. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, providing a solid starting point for method development and optimization.
Protocol 1: Chiral Separation of Aromatic Amino Acids using a Sulfated Cyclodextrin
This protocol is optimized for the baseline separation of tryptophan (TRP), tyrosine (TYR), and phenylalanine (PHE) enantiomers.[5]
1. Materials and Reagents:
-
Tryptophan, Tyrosine, Phenylalanine enantiomers (Sigma-Aldrich)
-
Sulfated-β-cyclodextrin (S-β-CD) (Sigma-Aldrich)
-
Sodium phosphate dibasic heptahydrate (Sigma-Aldrich)
-
Orthophosphoric acid (85%) (Sigma-Aldrich)
-
Sodium hydroxide (Sigma-Aldrich)
-
Milli-Q water
2. Preparation of Solutions:
-
Background Electrolyte (BGE): 25 mM phosphate buffer containing 1.5 mM S-β-CD, pH 2.5. To prepare, dissolve the appropriate amount of sodium phosphate dibasic heptahydrate in Milli-Q water, add the S-β-CD, and adjust the pH to 2.5 with orthophosphoric acid.
-
Sample Solution: Prepare stock solutions of each amino acid enantiomer at 1 mg/mL in Milli-Q water. Dilute to the desired concentration (e.g., 100 µg/mL) in Milli-Q water for analysis.
3. Capillary Electrophoresis System and Conditions:
-
CE Instrument: Any commercial CE system with UV detection.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with Milli-Q water for 10 minutes.
-
Rinse with BGE for 15 minutes.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with Milli-Q water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Separation Voltage: +25 kV.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 214 nm.
4. Expected Results and Rationale: Under these acidic conditions (pH 2.5), the amino acids are positively charged.[5] The negatively charged S-β-CD moves towards the anode (opposite to the electroosmotic flow). The enantiomers that form a more stable inclusion complex with the S-β-CD will have their mobility retarded to a greater extent, leading to their separation. Typically, the D-enantiomers of these aromatic amino acids exhibit stronger interactions with S-β-CD and therefore have longer migration times.
Protocol 2: High-Sensitivity Chiral Amino Acid Analysis by CE-LIF using NBD-F Derivatization
This protocol is designed for the sensitive detection of a broad range of amino acids in biological samples, such as plasma.[7]
1. Materials and Reagents:
-
Amino acid standards (L- and D-isomers)
-
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) (TCI)
-
Boric acid (Sigma-Aldrich)
-
β-cyclodextrin (Sigma-Aldrich)
-
Sodium hydroxide (Panreac)
-
Methanol (HPLC grade)
-
Hydrochloric acid (Fluka)
-
Perchloric acid (for protein precipitation)
-
Milli-Q water
2. Preparation of Solutions:
-
Derivatization Reagent: 40 mM NBD-F in 50% methanol containing 250 µM HCl. Prepare by dissolving 80 mM NBD-F in methanol and mixing with an equal volume of 500 µM HCl.[7]
-
Background Electrolyte (BGE): 175 mM borate buffer, pH 10.25, containing 12.5 mM β-cyclodextrin.[7]
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 100 µL of 10% (w/v) perchloric acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for derivatization.
-
3. Derivatization Protocol:
-
In a microcentrifuge tube, mix 50 µL of the deproteinized sample supernatant (or amino acid standard solution) with 50 µL of the 40 mM NBD-F derivatization reagent.
-
Vortex briefly and incubate at 60 °C for 15 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 400 µL of Milli-Q water to the reaction mixture.
-
The sample is now ready for CE-LIF analysis.
4. Capillary Electrophoresis System and Conditions:
-
CE Instrument: CE system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., 488 nm excitation, 520 nm emission).
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 50 cm.
-
Capillary Conditioning: Follow the same procedure as in Protocol 1.
-
Pre-run Conditioning: Follow the same procedure as in Protocol 1.
-
Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.
-
Separation Voltage: +21 kV.[7]
-
Temperature: 25 °C.
5. Rationale for Experimental Choices:
-
Derivatization with NBD-F: Amino acids lack a native chromophore or fluorophore for sensitive detection. NBD-F reacts with the primary amino group of amino acids to form highly fluorescent derivatives, enabling detection at very low concentrations.[9]
-
High pH BGE: The high pH (10.25) of the borate buffer ensures that the amino groups of the amino acids are deprotonated and thus more nucleophilic for the derivatization reaction. It also maintains a strong electroosmotic flow (EOF) towards the cathode.
-
β-cyclodextrin as Chiral Selector: The neutral β-cyclodextrin provides the chiral recognition environment for the separation of the NBD-derivatized amino acid enantiomers.
Visualizing the Workflow and Mechanisms
To better understand the processes involved in chiral amino acid analysis by CE, the following diagrams illustrate the key workflows and separation principles.
Caption: Workflow for Direct Chiral Separation by CE.
Caption: Workflow for Indirect Chiral Separation by CE.
Troubleshooting Common Issues in Chiral Amino Acid Analysis
Even with well-defined protocols, challenges can arise. Here are some common problems and their solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Incorrect chiral selector or concentration.- Inappropriate BGE pH.- Insufficient separation length or voltage. | - Screen different types and concentrations of chiral selectors.- Optimize the BGE pH to ensure appropriate charge states of the analytes and selector.- Increase the capillary length or separation voltage (be mindful of Joule heating). |
| Peak Broadening or Tailing | - Adsorption of analytes to the capillary wall.- Mismatch between sample matrix and BGE conductivity.- Overloading of the sample. | - Use a coated capillary or add modifiers to the BGE to reduce wall interactions.- Dilute the sample or perform a sample cleanup to match the BGE conductivity.- Reduce the injection time or sample concentration. |
| Irreproducible Migration Times | - Fluctuations in temperature.- Inconsistent capillary conditioning.- Changes in BGE composition over time. | - Ensure robust temperature control of the capillary.- Implement a consistent and thorough capillary conditioning protocol between runs.- Prepare fresh BGE daily and degas before use. |
| Low Signal Intensity (CE-LIF) | - Incomplete derivatization.- Degradation of the fluorescent dye.- Mismatch between laser excitation and dye emission wavelengths. | - Optimize derivatization conditions (pH, temperature, reaction time).- Store derivatization reagents properly and prepare fresh solutions.- Ensure the correct laser and filters are used for the specific fluorophore.[10] |
Conclusion: Advancing Chiral Analysis with Capillary Electrophoresis
Capillary electrophoresis offers a versatile and powerful platform for the chiral analysis of amino acids. By understanding the fundamental principles of separation, carefully selecting the appropriate chiral selector, and meticulously following optimized protocols, researchers can achieve reliable and high-resolution enantioseparations. The methods and insights provided in this application note serve as a comprehensive resource for developing and implementing robust chiral amino acid analysis in a variety of scientific and industrial settings. The continued development of novel chiral selectors and the hyphenation of CE with sensitive detection techniques like mass spectrometry will further expand the capabilities of this indispensable analytical tool.
References
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
Elbashir, A. A., Bano, R., Fiser, B., & Schmitz, O. J. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(5), 2663-2670. Retrieved from [Link]
-
Johnson, M. E., & Bada, J. L. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12168–12175. Retrieved from [Link]
-
Ilisz, I., Arató, V., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3356. Retrieved from [Link]
-
García-García, E., et al. (2018). Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study. Journal of Pharmaceutical and Biomedical Analysis, 155, 134-141. Retrieved from [Link]
-
Saeed, A., & Zafar, N. (2022). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 53(5), 1037-1053. Retrieved from [Link]
-
Haginaka, J. (2019). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 24(15), 2789. Retrieved from [Link]
-
Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry, 66(9), 1473-1484. Retrieved from [Link]
-
SCIEX. (2018). Improving Peak Resolution when Using Capillary Electrophoresis. Retrieved from [Link]
- Gaš, B., & Kenndler, E. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
-
Haginaka, J. (2019). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 24(15), 2789. Retrieved from [Link]
-
Li, N., & Lee, H. K. (2014). Application of Capillary Electrophoresis with Laser-Induced Fluorescence to Immunoassays and Enzyme Assays. Molecules, 19(11), 17699-17718. Retrieved from [Link]
-
Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry, 66(9), 1473-1484. Retrieved from [Link]
- Aturki, Z., et al. (2001). Comparison of chiral separation of basic drugs in capillary electrophoresis and liquid chromatography using neutral and negatively charged cyclodextrins.
- Chankvetadze, B., et al. (1995). Chiral separation of amino acid esters by micellar electrokinetic chromatography.
-
SCIEX. (2018). Improving Peak Resolution when Using Capillary Electrophoresis. Retrieved from [Link]
-
Elbashir, A. A., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(5), 2663-2670. Retrieved from [Link]
-
Saeed, A., & Zafar, N. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 53(5), 1037-1053. Retrieved from [Link]
- Zamfir, A. D. (2016). Protocol for Derivatization of Amino Acids Using Dried Fluorescent Dye for In Situ Analysis. In Methods in Molecular Biology (Vol. 1378, pp. 115-124). Humana Press.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Capillary Electrophoresis with Laser-Induced Fluorescence to Immunoassays and Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes & Protocols: Enhancing Antimicrobial Peptides with (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Abstract: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1] Antimicrobial peptides (AMPs) are promising therapeutic candidates, but their clinical translation can be hampered by issues such as proteolytic instability and potential toxicity.[2] The incorporation of non-proteinogenic amino acids (NPAAs) into AMP sequences is a powerful strategy to overcome these limitations.[1][3] This guide provides a comprehensive overview and detailed protocols for utilizing (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a synthetic amino acid, to enhance the therapeutic properties of AMPs. We will explore the rationale for its use, the complete experimental workflow from design to validation, and the interpretation of key results. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Rationale for Incorporating (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
The strategic substitution of canonical amino acids with NPAAs can profoundly alter the physicochemical properties of a peptide.[1][2] The choice of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid is predicated on the unique attributes of its methoxyphenyl side chain, which can confer several therapeutic advantages.
-
Enhanced Proteolytic Stability: The bulky, non-natural side chain provides steric hindrance at the peptide backbone. This can shield cleavage sites from recognition and degradation by proteases found in serum and bacterial secretions, thereby extending the peptide's in vivo half-life and bioavailability.[4]
-
Modulation of Hydrophobicity and Amphipathicity: Hydrophobicity is a critical determinant of an AMP's activity and selectivity.[5] The methoxyphenyl group increases local hydrophobicity. Its careful placement can fine-tune the peptide's overall amphipathic character—the spatial separation of hydrophobic and cationic residues—which is essential for selective interaction with and disruption of microbial membranes.[4][6]
-
Improved Antimicrobial Potency: The aromatic phenyl ring can engage in favorable π-π stacking or hydrophobic interactions with lipid acyl chains within the bacterial membrane.[5] This can anchor the peptide to the membrane surface, facilitating disruption through mechanisms like pore formation or the "carpet" model, potentially leading to increased antimicrobial potency.[2][4]
-
Optimized Therapeutic Index: A common challenge in AMP design is balancing antimicrobial efficacy with toxicity to host cells (e.g., hemolysis).[2] Judicious substitution with (2S)-2-amino-2-(4-methoxyphenyl)acetic acid can modulate the hydrophobicity to a level that favors interaction with negatively charged bacterial membranes over the zwitterionic membranes of mammalian cells, thereby reducing hemolytic activity and improving the overall therapeutic index.[4]
Experimental Design & Workflow
The successful development of an enhanced AMP follows a structured, multi-stage workflow. This process begins with the rational design of the modified peptide and proceeds through synthesis, purification, and a battery of bio-functional assays to validate its performance.
Caption: Workflow for enhancing AMPs using (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
Core Protocols
The following protocols provide step-by-step methodologies for the key phases of the experimental workflow. Each protocol is designed as a self-validating system, including necessary controls for reliable data interpretation.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for producing synthetic peptides, allowing for the stepwise addition of amino acids, including NPAAs, to a growing chain anchored to an insoluble resin support.[7]
Materials & Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Protected amino acids: Fmoc-L-amino acids, Fmoc-(2S)-2-amino-2-(4-methoxyphenyl)acetic acid
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Rationale: This step exposes the free amine group required for coupling the next amino acid.
-
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Rationale: This forms the peptide bond. For the NPAA, a longer coupling time or double coupling (repeating the step) may be necessary due to potential steric hindrance.
-
-
Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the solution to ice-cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. d. Dry the crude peptide pellet under vacuum.
-
Characterization: Dissolve the crude peptide in a water/acetonitrile mixture. Confirm the identity and purity using Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (e.g., ESI-MS). Purify the peptide to >95% using preparative RP-HPLC.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest peptide concentration that inhibits visible microbial growth.[8] This protocol is adapted for cationic peptides.[9]
Materials & Reagents:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[8]
-
Sterile 96-well polypropylene microtiter plates[9]
-
Rationale: Cationic peptides can adhere to the surface of standard polystyrene plates, leading to falsely high MIC values. Polypropylene minimizes this binding.[9]
-
-
Peptide stock solution (quantified by amino acid analysis) dissolved in 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA).
-
Rationale: The acidic solution aids peptide solubility, and BSA acts as a carrier protein to prevent non-specific loss.[9]
-
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL in MHB.
Procedure:
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide in the assay buffer in the 96-well plate. A typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final bacterial concentration to ~2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: Bacteria in MHB without any peptide (should show robust growth).
-
Negative Control: MHB only, without bacteria or peptide (should remain clear).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which there is no visible turbidity (growth). This can be read by eye or with a microplate reader at 600 nm. The MIC is defined as the concentration that inhibits >90% of growth compared to the positive control.
Protocol: Assessment of Mammalian Cell Toxicity (Hemolysis Assay)
This assay measures the peptide's ability to lyse red blood cells (RBCs), a primary indicator of its toxicity to mammalian cells.[10][11]
Materials & Reagents:
-
Freshly collected human or sheep red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Peptide stock solution diluted in PBS
-
Positive control: 0.1% Triton X-100 in PBS
-
Negative control: PBS only
-
96-well microtiter plate
Procedure:
-
RBC Preparation: a. Centrifuge whole blood to pellet the RBCs. b. Wash the RBC pellet 3-4 times with cold PBS until the supernatant is clear. c. Resuspend the washed RBCs in PBS to prepare a 2% (v/v) suspension.
-
Assay Setup: a. Add 50 µL of serial dilutions of the peptide to the wells of a 96-well plate. b. Add 50 µL of the 2% RBC suspension to each well. c. Prepare controls: 50 µL of 0.1% Triton X-100 + 50 µL RBCs (100% hemolysis); 50 µL of PBS + 50 µL RBCs (0% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Measurement: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 450 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol: Evaluation of Proteolytic Stability (Serum Stability Assay)
This assay assesses the peptide's stability against degradation by proteases present in mammalian serum.[12][13]
Materials & Reagents:
-
Human or mouse serum
-
Peptide stock solution
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water
-
RP-HPLC system with a C18 column
Procedure:
-
Incubation: a. Pre-warm the serum to 37°C. b. Add the peptide to the serum to a final concentration of ~50 µg/mL. c. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Rationale: The t=0 sample serves as the 100% reference point.
-
-
Protein Precipitation: Immediately mix the aliquot with an equal volume of ice-cold 10% TCA to stop the enzymatic reaction and precipitate the serum proteins.[13]
-
Centrifugation: Incubate on ice for 10 minutes, then centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: a. Collect the supernatant containing the remaining intact peptide. b. Analyze the supernatant by RP-HPLC. c. Quantify the peak area corresponding to the intact peptide at each time point.
-
Calculation: Calculate the percentage of peptide remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the peptide's half-life (t½) in serum.
Data Analysis & Interpretation
Effective data synthesis is crucial for evaluating the success of the modification. Quantitative data should be summarized for clear comparison between the parent AMP and its NPAA-modified analog.
Table 1: Hypothetical Performance Comparison of a Parent AMP vs. Modified AMP
| Peptide | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) | HC₅₀ (µg/mL)¹ | Serum Half-Life (t½, hours) | Therapeutic Index (TI)² |
| Parent AMP | 16 | 32 | 150 | 1.5 | 4.7 |
| Modified AMP | 8 | 8 | >300 | 12 | >37.5 |
¹HC₅₀: The peptide concentration causing 50% hemolysis. ²Therapeutic Index (TI) is calculated as HC₅₀ / MIC (using the lowest MIC value). A higher TI indicates greater selectivity and a better safety profile.[11]
Interpretation of Hypothetical Results: In this example, the incorporation of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid resulted in a superior candidate peptide. The Modified AMP shows a 2- to 4-fold increase in antimicrobial potency (lower MIC). Critically, its hemolytic activity is significantly reduced (higher HC₅₀), and its stability in serum is increased 8-fold. This culminates in a dramatically improved Therapeutic Index, suggesting the modification successfully enhanced both efficacy and safety.
References
-
Melo, M. N., Ferre, R., & Castanho, M. A. (2009). Antimicrobial peptides: linking partition, activity and high-throughput screening. Nature Reviews Microbiology. [Link]
-
Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Antimicrobial Peptides: An Emerging Class of Therapeutic Agents. Frontiers in Cellular and Infection Microbiology. [Link]
-
Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by α-helical antimicrobial and cell non-selective lytic peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Hancock, R. E. W., & Sahl, H.-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology. [Link]
-
Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms. Nature. [Link]
-
Bradshaw, J. P. (2003). Cationic antimicrobial peptides. BioDrugs. [Link]
-
Li, C., & Lim, S. H. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Joo, S. H. (2022). Helical Antimicrobial Peptide Foldamers Containing Non-proteinogenic Amino Acids. Bulletin of the Korean Chemical Society. [Link]
-
Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology. [Link]
-
Fotouhi, N., Ardestani, S. K., & Ebrahimi, S. M. (2015). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian Journal of Basic Medical Sciences. [Link]
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Mercer, D. K., & O'Neil, D. A. (2013). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology. [Link]
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Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
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Hilaris Publisher. (n.d.). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Journal of Microbial & Biochemical Technology. [Link]
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Egle, S., Beyermann, M., & Bienert, M. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
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Joo, S. H. (2021). Helical Antimicrobial Peptide Foldamers Containing Non-proteinogenic Amino Acids. PubMed. [Link]
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Kubiak-Szeligowska, A., et al. (2025). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Recent applications of solid-phase strategy in total synthesis of antibiotics. PubMed Central. [Link]
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Hasan, A., et al. (2021). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. MDPI. [Link]
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Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]
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Vooturi, R., & Firempong, M. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. PubMed Central. [Link]
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Vágner, J., et al. (2008). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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Sato, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]
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Venugopal, D., et al. (2013). A Brief Overview of Antimicrobial Peptides Containing Unnatural Amino Acids and Ligand-Based Approaches for Peptide Ligands. Bentham Science. [Link]
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Lee, S. H., et al. (2019). Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2. ACS Omega. [Link]
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ResearchGate. (n.d.). MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on... ResearchGate. [Link]
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Szabo, Z. B., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Zenit Science. [Link]
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CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]
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Wikipedia. (n.d.). Peptide. Wikipedia. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Beck, K., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Zhang, Y., et al. (2020). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules. [Link]
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Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab Website. [Link]
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Liu, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PubMed Central. [Link]
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ResearchGate. (2017). Antimicrobial Peptides: Methods and Protocols. ResearchGate. [Link]
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Costa, F., et al. (2019). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. PubMed Central. [Link]
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A Researcher's Guide to Pyrano[3,2-c]chromene Derivatives: Applications and Protocols
Introduction: The Pyrano[3,2-c]chromene Scaffold - A Privileged Structure in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an intensive search for novel molecular scaffolds that can serve as a foundation for developing new therapeutic agents. Among these, heterocyclic compounds are of paramount importance. The pyrano[3,2-c]chromene core, a fused system of pyran and chromene rings, has emerged as a "privileged scaffold". This designation is reserved for molecular structures that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.
The inherent structural features of pyrano[3,2-c]chromene derivatives, including their rigidity, planarity, and the presence of multiple hydrogen bond donors and acceptors, make them ideal candidates for interacting with various enzymatic pockets and cellular receptors. Research has demonstrated their potential across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.[1][2][3][4] This guide provides an in-depth exploration of the key research applications of these versatile compounds, complete with detailed protocols and technical insights to empower researchers in their drug development endeavors.
Chapter 1: Anticancer Applications of Pyrano[3,2-c]chromene Derivatives
Application Note 1: Targeting Cell Proliferation and Survival in Oncology Research
The hallmark of cancer is uncontrolled cell proliferation and a failure of malignant cells to undergo programmed cell death (apoptosis). Consequently, a primary strategy in anticancer drug discovery is the identification of compounds that can selectively induce cytotoxicity in cancer cells, arrest their division, and trigger apoptotic pathways. Pyrano[3,2-c]chromene derivatives have shown significant promise in this domain, exhibiting potent activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and ovarian (SK-OV-3) cancer.[1][3][5]
Causality of Experimental Design: The initial step in evaluating the anticancer potential of a new compound is to determine its cytotoxic effect. An in vitro cytotoxicity assay, such as the MTT assay, is a robust and widely accepted method for this purpose. This assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability. By exposing cancer cell lines to a range of concentrations of the test compound, one can determine the concentration at which 50% of the cells are killed (the IC50 value). This provides a critical quantitative measure of the compound's potency. Subsequent experiments, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), are then employed to elucidate the mechanism of cell death, determining whether the compound halts cell division at specific checkpoints (like the G2/M phase) or induces apoptosis.[3][6][7]
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol provides a step-by-step method for assessing the cytotoxic activity of pyrano[3,2-c]chromene derivatives against a chosen cancer cell line (e.g., MCF-7).
Self-Validation System:
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. This establishes the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin or Cisplatin). This confirms that the assay system is responsive to cytotoxic agents.[1]
-
Blank Control: Wells containing media and MTT solution but no cells. This is used to subtract background absorbance.
Materials:
-
Pyrano[3,2-c]chromene derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
MCF-7 human breast cancer cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide), cell culture grade.
-
96-well cell culture plates.
-
Multichannel pipette and sterile tips.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrano[3,2-c]chromene derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for negative and positive controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Sample Cytotoxicity Data
| Compound ID | Target Cell Line | IC50 (µM)[1][6] |
| Derivative 6a | MCF-7 (Breast) | 6.82 |
| Derivative 6b | MCF-7 (Breast) | 4.80 |
| Derivative 6c | SK-OV-3 (Ovarian) | 11.0 |
| Derivative 3a | MDA-MB-468 (Breast) | 6.6 |
| Doxorubicin (Control) | MCF-7 (Breast) | ~0.5 |
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for MTT-based cytotoxicity screening.
Chapter 2: Neuroprotective Applications
Application Note 2: Modulating Key Enzymes in Neurodegenerative Disease
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons in the central nervous system. Key enzymatic targets in the treatment of these diseases include Acetylcholinesterase (AChE) and Monoamine Oxidases (MAO-A and MAO-B). AChE is responsible for breaking down the neurotransmitter acetylcholine; inhibiting AChE increases acetylcholine levels, which is a therapeutic strategy for Alzheimer's. MAO-B is involved in the degradation of dopamine, and its inhibition can help manage the symptoms of Parkinson's disease.[1] Several pyrano[3,2-c]chromene derivatives have been identified as potent and selective inhibitors of these enzymes, making them promising candidates for neuroprotective drug development.[1][8][9]
Causality of Experimental Design: To evaluate a compound as a potential enzyme inhibitor, a direct in vitro enzyme activity assay is the method of choice. For AChE, the Ellman's method is a classic and reliable colorimetric assay. It measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis. By including the test compound in the reaction, one can measure the degree of inhibition. Determining the IC50 value provides a quantitative measure of potency. Further studies, such as kinetic analyses (e.g., Lineweaver-Burk plots), can then determine the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insight into how the compound interacts with the enzyme's active site.[1]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the procedure for measuring the AChE inhibitory activity of pyrano[3,2-c]chromene derivatives.
Self-Validation System:
-
Negative Control: Reaction mixture without any inhibitor. This represents 100% enzyme activity.
-
Positive Control: A known AChE inhibitor, such as Galantamine or Donepezil, is used to confirm the assay's sensitivity.[1]
-
Blank Control: Reaction mixture without the enzyme to account for any non-enzymatic substrate hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Pyrano[3,2-c]chromene derivatives dissolved in DMSO.
-
96-well microplate.
-
Microplate reader (absorbance at 412 nm).
Procedure:
-
Reagent Preparation:
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI solution (15 mM) in water.
-
Prepare DTNB solution (3 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration < 0.5%).
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of test compound solution (or buffer for control).
-
20 µL of DTNB solution.
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Add 20 µL of AChE solution to each well (except the blank, where 20 µL of buffer is added).
-
Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes at 37°C. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation: Sample AChE and MAO-B Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM)[1][9] |
| Derivative 3a | MAO-B | 0.51 |
| Derivative 3b | MAO-B | 0.63 |
| Derivative 6c | MAO-B | 3.51 |
| Derivative 4n | AChE | 21.3 |
| Derivative 4p | AChE | 19.2 |
| Pargyline (MAO-B Control) | MAO-B | ~3.0 |
| Galantamine (AChE Control) | AChE | ~1.0 |
Visualization: Role of MAO-B Inhibition in Parkinson's Disease
Caption: Mechanism of MAO-B inhibition for Parkinson's therapy.
Chapter 3: Anti-inflammatory Applications
Application Note 3: Interception of Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli and is a critical component of many diseases, including arthritis, asthma, and neuroinflammatory conditions. Key mediators in the inflammatory cascade include enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), which produce prostaglandins and leukotrienes. The inhibition of these enzymes is a well-established strategy for developing anti-inflammatory drugs. Pyrano[3,2-c]chromene derivatives have been investigated for their ability to modulate these pathways, showing potential as novel anti-inflammatory agents.[4][10]
Causality of Experimental Design: An initial screening for anti-inflammatory activity can be performed using an in vitro enzyme inhibition assay, such as the lipoxygenase inhibition assay. This assay directly measures the ability of a compound to block the activity of a key pro-inflammatory enzyme. It is a rapid and cost-effective method to identify promising lead compounds. Compounds that show significant activity in this primary screen can then be advanced to more complex cell-based assays (e.g., measuring nitric oxide or cytokine production in stimulated macrophages) and eventually to in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) to confirm their efficacy in a more physiologically relevant context.[4][10]
Protocol 3: Lipoxygenase (LOX) Inhibition Assay
This protocol describes a spectrophotometric method to screen for inhibitors of soybean lipoxygenase, a common model for human 5-LOX.
Self-Validation System:
-
Negative Control: Reaction with vehicle (DMSO) to determine 100% enzyme activity.
-
Positive Control: A known LOX inhibitor, such as Quercetin or Nordihydroguaiaretic acid (NDGA), to validate the assay.
-
Blank Control: Reaction mixture without the enzyme.
Materials:
-
Soybean Lipoxygenase (LOX).
-
Linoleic acid (Substrate).
-
Borate buffer (pH 9.0).
-
Pyrano[3,2-c]chromene derivatives dissolved in DMSO.
-
96-well UV-transparent plate.
-
UV-Vis microplate spectrophotometer (absorbance at 234 nm).
Procedure:
-
Reagent Preparation:
-
Prepare LOX enzyme solution in borate buffer.
-
Prepare the substrate solution by dissolving linoleic acid in ethanol and then diluting it in borate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup: In a 96-well UV plate, add:
-
160 µL of borate buffer (pH 9.0).
-
10 µL of the test compound solution.
-
20 µL of the LOX enzyme solution.
-
-
Pre-incubation: Mix and incubate at room temperature for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the linoleic acid substrate solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration relative to the negative control. Plot the data to calculate the IC50 value.
Data Presentation: Sample Anti-inflammatory & Antioxidant Data
| Compound ID | Assay Type | Activity Measurement |
| Compound 5 series | Lipoxygenase Inhibition | Good Activity Reported[4] |
| Compound 5 series | DPPH Radical Scavenging | Significant Activity[4] |
| Compound 10 | Carrageenan-induced Paw Edema (in vivo) | Significant Suppression[10] |
| Quercetin (Control) | Lipoxygenase Inhibition | IC50 ~5-10 µM |
Visualization: Experimental Workflow for Anti-inflammatory Screening
Caption: A tiered screening approach for anti-inflammatory drugs.
Conclusion and Future Perspectives
The pyrano[3,2-c]chromene scaffold is unequivocally a structure of significant interest in medicinal chemistry. The diverse biological activities, ranging from potent anticancer and neuroprotective effects to anti-inflammatory and antimicrobial properties, highlight its therapeutic potential.[1][2][4][8] The synthetic accessibility of these compounds, often through efficient multicomponent reactions, further enhances their appeal for the development of large chemical libraries for screening.[2][6]
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, while ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be necessary to translate promising in vitro results into successful in vivo candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutic agents.
References
-
Butini, S., et al. (2024). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Mohamed, Y., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]
-
Farooq, S., & Ngaini, Z. (2024). Synthesis of pyrano[3,2-c]chromene derivatives in the presence of different solvents. ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available at: [Link]
-
Fekri, R., et al. (2021). Green Synthesis of New Category of Pyrano[3,2-c]Chromene-Diones Catalyzed by Nanocomposite as Fe3O4@SiO2-Propyl Covalented Dapsone-Copper Complex. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
-
El-Agrody, A. M., et al. (2020). Apoptotic cell death induced by pyrano[3,2-c]chromene derivatives. ResearchGate. Available at: [Link]
-
El-Agrody, A. M., et al. (2019). In vitro anticancer activity of pyrano[3,2-c]chromene derivatives with both cell cycle arrest and apoptosis induction. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2020). Enantioselective synthesis of novel pyrano[3,2-c]chromene derivatives as AChE inhibitors via an organocatalytic domino reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, R. S., et al. (2025). Novel pyrano[3,2-c]chromene derivatives via a green one-pot three component: Synthesis, characterization, antioxidant, antibacterial and anti-inflammatory activities. ResearchGate. Available at: [Link]
-
Jayalakshmi, K., et al. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for the Chiral Analysis of Amino Acids
Abstract
The stereochemistry of amino acids is a critical determinant of biological function and a key quality attribute in pharmaceutical compounds. Enantiomers of the same amino acid can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, robust and reliable analytical methods for quantifying amino acid enantiomers are indispensable in research, clinical diagnostics, and drug development. This guide provides an in-depth exploration of chiral derivatization, a powerful and widely adopted strategy for the enantioselective analysis of amino acids. We will delve into the foundational principles, compare key derivatizing agents for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provide detailed, field-proven protocols to empower researchers and scientists to implement these techniques effectively.
The Imperative for Chiral Separation: A Foundational Overview
Enantiomers, non-superimposable mirror-image isomers, share identical physical and chemical properties in an achiral environment. This characteristic makes their separation by conventional chromatographic methods a significant challenge. However, in the chiral environment of biological systems, their interactions can differ dramatically. The specific three-dimensional arrangement of a molecule dictates its fit with enzymes, receptors, and other biomolecules, leading to profound differences in activity.
Direct analysis on a chiral stationary phase (CSP) is one approach, but it can be costly and may require extensive method development for different analytes. An alternative, and often more versatile, strategy is indirect chiral separation . This involves a pre-column derivatization step where the amino acid enantiomers (a racemic or enantiomerically-enriched mixture) are reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing them to be separated on standard, cost-effective achiral stationary phases.[1][2][3]
The primary advantages of this indirect approach include:
-
Utilization of standard achiral columns , which are common in most analytical laboratories.
-
Enhanced chromatographic performance and peak shape.
-
Improved detection sensitivity , as many derivatizing agents contain chromophores or fluorophores.[4]
Figure 1: General workflow for indirect chiral analysis of amino acids via derivatization.
HPLC-Based Chiral Analysis: The Workhorses of Enantioseparation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing amino acid derivatives due to its versatility and applicability to a wide range of compounds.
Marfey's Reagent (FDAA): The Gold Standard
Marfey's Reagent, Nα-(2,4-Dinitro-5-Fluorophenyl)-L-Alaninamide (FDAA), is arguably the most renowned CDA for amino acid analysis.[1] It reacts with the primary amine group of an amino acid to form stable diastereomeric derivatives.[1][5] The resulting D-amino acid derivatives typically exhibit stronger intramolecular hydrogen bonding, making them more nonpolar. Consequently, they are retained longer on a reversed-phase HPLC column and elute after the corresponding L-amino acid derivatives, allowing for clear separation and quantification.[6]
Causality Behind Experimental Choices:
-
Reaction pH: The reaction is conducted under mild alkaline conditions (pH ~8-9) using sodium bicarbonate. This deprotonates the amino group of the amino acid, enhancing its nucleophilicity to attack the electron-deficient aromatic ring of FDAA.
-
Temperature: A moderately elevated temperature (e.g., 40°C) is used to increase the reaction rate without inducing racemization of the chiral centers.[6][7]
-
Quenching: The reaction is quenched by adding acid (e.g., HCl), which neutralizes the excess bicarbonate and stops any further reaction, ensuring the stability of the formed derivatives.[6][7][8]
Figure 2: Formation of diastereomers using Marfey's Reagent (FDAA).
Protocol 2.1: Derivatization with Marfey's Reagent (FDAA)
Materials:
-
Amino acid standard or sample hydrolysate solution (approx. 50 mM).
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone. Prepare fresh.
-
Sodium bicarbonate (NaHCO₃) solution: 1 M, aqueous.
-
Hydrochloric acid (HCl) solution: 2 M, aqueous.
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes or glass vials).
-
Heating block or water bath set to 40°C.
Procedure:
-
To a reaction vial, add 50 µL of the amino acid sample solution (~2.5 µmoles).[7]
-
Add 100 µL of the 1% FDAA solution.[7]
-
Add 40 µL of 1 M NaHCO₃ solution to initiate the reaction.[6]
-
Vortex the vial gently and incubate at 40°C for 1 hour, mixing occasionally.[6][7]
-
After incubation, cool the vial to room temperature.
-
Quench the reaction by adding 20 µL of 2 M HCl.[6] Mix well and ensure effervescence has ceased.
-
Evaporate the acetone, preferably under a gentle stream of nitrogen.
-
Dilute the final sample to a suitable volume (e.g., 1 mL) with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) for HPLC analysis.
Typical HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05 M Triethylamine Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 45 minutes[6] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 340 nm[6][9] |
| Injection Volume | 10 - 20 µL |
o-Phthalaldehyde (OPA) with Chiral Thiols
The combination of o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), is a highly effective method for derivatizing primary amino acids.[2][4] The reaction is rapid, occurring at room temperature, and produces highly fluorescent isoindole derivatives, enabling excellent detection sensitivity.[4][10] The chirality is introduced by the thiol, which becomes incorporated into the final diastereomeric product.
Causality Behind Experimental Choices:
-
Reagent Instability: A key challenge with OPA derivatization is the instability of the resulting isoindole derivatives.[10] To overcome this, the derivatization is often automated and performed immediately before injection using an autosampler, ensuring reproducibility and minimizing degradation.[4]
-
Ion-Pair Reagents: The resolution of the diastereomeric isoindoles can be significantly improved by adding ion-pair reagents (e.g., tetrabutylammonium bromide) to the mobile phase. These reagents interact with the charged derivatives, modifying their retention characteristics and enhancing separation.[2]
Protocol 2.2: Automated Derivatization with OPA/N-acetyl-L-cysteine (NAC)
Materials:
-
Borate buffer: 0.1 M, pH 9.6.[4]
-
OPA solution: 10 mM in methanol.
-
NAC solution: 40 mM in borate buffer.
-
Amino acid standard or sample solution: 5 mM.
Automated Autosampler Procedure: (This protocol is designed for an autosampler with derivatization capabilities)
-
Configure the autosampler program to perform the following sequence in a vial or mixing cell.
-
Aspirate 500 µL of 0.1 M borate buffer (pH 9.6).[4]
-
Aspirate 20 µL of the 5 mM amino acid sample.[4]
-
Aspirate 20 µL of the 10 mM methanolic OPA solution.[4]
-
Aspirate 20 µL of the 40 mM NAC solution.[4]
-
Mix the contents thoroughly in the vial/cell.
-
Allow a reaction time of 1-2 minutes. The reaction is very fast.[4]
-
Immediately inject the desired volume (e.g., 20 µL) onto the HPLC system.
Typical HPLC Conditions:
| Parameter | Setting |
| Column | C18 or Pentafluorophenyl (PFP) Reversed-Phase |
| Mobile Phase A | 50 mM Sodium Acetate Buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient, e.g., 10-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) or UV at 340 nm[4] |
GC-Based Chiral Analysis: Volatility is Key
For Gas Chromatography (GC) analysis, amino acids must be derivatized to increase their volatility and thermal stability.[11] This typically involves a two-step process to modify both the carboxylic acid and the amino functional groups. The analysis is then performed on a chiral GC column.
Causality Behind Experimental Choices:
-
Two-Step Derivatization: Amino acids are zwitterionic and non-volatile. The carboxyl group is first esterified (e.g., with methanolic HCl) to create a more volatile ester. The remaining active hydrogen on the amino group is then acylated (e.g., with trifluoroacetic anhydride, TFAA) to prevent peak tailing and improve chromatographic performance. This two-step process ensures the molecule is sufficiently volatile and stable for GC analysis without causing racemization.
Protocol 3.1: Two-Step Esterification/Acylation for GC Analysis
Materials:
-
Amino acid standard or dried sample hydrolysate (approx. 1 mg).
-
Methanolic HCl (3 N).
-
Methylene chloride (DCM).
-
Trifluoroacetic anhydride (TFAA).
-
Heating block.
-
Nitrogen gas supply for evaporation.
Procedure: Step 1: Esterification (Methylation)
-
Place ~1 mg of the dried amino acid sample in a reaction vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Cool the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Gentle heating can be applied if necessary.
Step 2: Acylation
-
To the dried residue from Step 1, add 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 20 minutes.
-
Cool the sample and carefully evaporate the solvent and excess reagent under a gentle nitrogen stream.
-
Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC analysis.
Typical GC-MS Conditions:
| Parameter | Setting |
| Column | Chiral Stationary Phase (e.g., Chirasil-L-Val)[12][13] |
| Injector Temp | 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp at 4°C/min to 200°C |
| Carrier Gas | Helium, constant flow |
| MS Detector | Scan mode or Selected Ion Monitoring (SIM) |
Table 1: Comparison of Common Chiral Derivatization Strategies
| Reagent/Method | Analytical Platform | Principle | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | HPLC | Diastereomer formation | Robust, stable derivatives, good resolution on C18 columns.[1] | Requires heating, longer reaction time.[6] |
| OPA / Chiral Thiol | HPLC | Diastereomer formation | Fast reaction at room temp, highly fluorescent (sensitive).[4] | Derivatives can be unstable, requires automation for best results.[10] |
| FLEC | HPLC | Diastereomer formation | Forms fluorescent derivatives. | Can be expensive. |
| Esterification/Acylation | GC | Increases volatility | Effective for GC, established method. | Two-step process, requires chiral column. |
| Chloroformates (e.g., HFBCF) | GC | Increases volatility | Rapid, single-step reaction in aqueous media.[11][12] | Requires chiral column. |
Conclusion and Future Perspectives
Chiral derivatization remains a cornerstone of amino acid enantioselective analysis, offering a powerful combination of reliability, versatility, and accessibility. By converting enantiomers into separable diastereomers, these methods allow researchers to leverage standard achiral HPLC and GC systems for complex stereochemical investigations. The choice between reagents like FDAA for robust HPLC applications, OPA/NAC for high-sensitivity fluorescence detection, or two-step acylation for GC is dictated by the specific analytical need, available instrumentation, and desired performance characteristics. As analytical demands evolve, particularly in fields like metabolomics and biomarker discovery, these foundational derivatization protocols will continue to be refined and integrated with advanced detection technologies like high-resolution mass spectrometry and ion mobility spectrometry, further enhancing our ability to unravel the chiral complexities of the biological world.[14][15]
References
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Google Cloud.
- Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). National Institutes of Health.
- TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate.
- Building blocks | Bioactive small molecules. (n.d.). ChemScene.
- Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (n.d.). National Institutes of Health.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025, December 24). Acta Naturae.
- Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022, July 4). National Institutes of Health.
- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (n.d.). ACS Publications.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). SpringerLink.
- Marfey's reagent for chiral amino acid analysis: a review. (n.d.). PubMed.
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink.
- Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives. (2007, May 25). PubMed.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- FDAA, Marfey's Reagent. (n.d.). Fisher Scientific.
- Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. (2025, August 5). ResearchGate.
- Derivatization of enantiomeric amino acids using (A) OPA/NAC 3) and (B)... (n.d.). ResearchGate.
- GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. (n.d.). PubMed.
- C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (n.d.). ACS Publications.
- Marfey's reagent for chiral amino acid analysis. (2004, October 22). Ovid.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). Diva-Portal.org.
- High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. (n.d.). PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. actanaturae.ru [actanaturae.ru]
- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ovid.com [ovid.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 13. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid as a Versatile Chiral Building Block in Organic Synthesis
Introduction: The Strategic Advantage of (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its utility stems from a unique combination of structural features: a stereochemically defined α-carbon, the presence of both an amine and a carboxylic acid for diverse functionalization, and a p-methoxyphenyl group that imparts specific electronic and steric properties. These attributes make it an ideal starting material for the stereocontrolled synthesis of a wide array of complex molecules, including bioactive peptides, β-lactams, and other chiral synthons crucial in drug discovery and development.[]
The p-methoxyphenyl moiety is of particular significance. It can influence the diastereoselectivity of reactions at or adjacent to the chiral center and can be a precursor for further chemical transformations. This guide provides detailed application notes and field-proven protocols for the use of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid in key synthetic applications, designed for researchers, scientists, and professionals in drug development.
Application I: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of non-natural amino acids like (2S)-2-amino-2-(4-methoxyphenyl)acetic acid into peptide sequences is a powerful strategy to enhance their therapeutic properties. The p-methoxyphenyl side chain can modulate the peptide's hydrophobicity, proteolytic stability, and conformational rigidity, which are critical for its biological activity.
Rationale for Use in Peptide Synthesis:
-
Enhanced Stability: The bulky p-methoxyphenyl group can sterically hinder protease access to the peptide backbone, increasing its in-vivo half-life.
-
Modulation of Physicochemical Properties: The aromatic side chain allows for fine-tuning of the peptide's hydrophobicity and amphipathicity, which are crucial for its interaction with biological membranes.
-
Structural Constraint: Incorporation of this amino acid can induce specific secondary structures (e.g., turns or helices) that may be essential for receptor binding.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol details the manual incorporation of Fmoc-(2S)-2-amino-2-(4-methoxyphenyl)acetic acid into a peptide sequence on a Rink Amide resin.
Caption: Workflow for SPPS incorporating the target amino acid.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(2S)-2-amino-2-(4-methoxyphenyl)acetic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times). A Kaiser test should be performed to confirm complete coupling.
-
-
Sequence Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
| Parameter | Condition | Rationale |
| Coupling Reagent | HBTU/HOBt | Efficiently forms the activated ester for amide bond formation with minimal racemization. |
| Base | DIPEA | A non-nucleophilic base that facilitates the activation and coupling steps without causing side reactions. |
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for the mild and efficient removal of the Fmoc protecting group. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger for reactive cationic species. |
Application II: Stereoselective Synthesis of β-Lactams
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid is an excellent chiral precursor for the synthesis of enantiomerically pure β-lactams, which are core structural motifs in a vast array of antibiotics.[2][3] The Staudinger [2+2] cycloaddition between a ketene and an imine is a classic and reliable method for constructing the β-lactam ring.[4] By using an imine derived from our chiral amino acid, the stereochemistry of the final product can be effectively controlled.
Reaction Mechanism: Staudinger [2+2] Cycloaddition
Caption: Mechanism of the Staudinger β-lactam synthesis.
Protocol: Diastereoselective Synthesis of a β-Lactam
This protocol describes a general procedure for the synthesis of a 3-amino-β-lactam starting from (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
-
Formation of the Chiral Imine:
-
To a solution of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid methyl ester (1 eq.) in a suitable solvent (e.g., toluene or DCM), add the desired aldehyde (1 eq.) and a dehydrating agent (e.g., MgSO₄).
-
Stir the mixture at room temperature until the formation of the imine is complete (monitored by TLC or NMR).
-
Filter off the dehydrating agent and concentrate the solution under reduced pressure to obtain the crude chiral imine, which can often be used without further purification.
-
-
In Situ Generation of the Ketene and [2+2] Cycloaddition:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired acyl chloride (e.g., acetoxyacetyl chloride, 1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add triethylamine (Et₃N) (1.5 eq.) to generate the ketene in situ.
-
To this solution, add a solution of the chiral imine (1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
-
| Parameter | Condition | Rationale |
| Imine Formation | Aldehyde, MgSO₄ | Forms the key chiral electrophile for the cycloaddition. |
| Ketene Generation | Acyl chloride, Et₃N | In situ generation of the highly reactive ketene nucleophile. |
| Solvent | Anhydrous DCM | Aprotic solvent to prevent hydrolysis of the acyl chloride and ketene. |
| Temperature | 0 °C to RT | Controls the rate of ketene formation and cycloaddition, influencing diastereoselectivity. |
Application III: As a Chiral Auxiliary in Asymmetric Synthesis
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid can be converted into a chiral auxiliary to control the stereochemical outcome of various C-C bond-forming reactions, such as aldol additions and alkylations.
Asymmetric Aldol Reactions (via an Evans-type Auxiliary)
By converting the amino acid into an oxazolidinone, it can function as an Evans-type chiral auxiliary, which is highly effective in directing stereoselective aldol reactions.[5][6]
Caption: Conversion of the amino acid to an Evans-type auxiliary.
-
Synthesis of the N-Acyl Oxazolidinone:
-
Reduce the carboxylic acid of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid to the corresponding amino alcohol.
-
Cyclize the amino alcohol with a carbonate source (e.g., phosgene or a phosgene equivalent) to form the oxazolidinone.
-
Acylate the nitrogen of the oxazolidinone with the desired acyl chloride to form the N-acyl oxazolidinone.
-
-
Enolate Formation and Aldol Addition:
-
Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine) to form the corresponding Z-enolate.
-
Add the desired aldehyde and stir at -78 °C for several hours, then warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with a buffer solution (e.g., phosphate buffer).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
-
-
Auxiliary Cleavage:
-
Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide) to yield the chiral β-hydroxy carboxylic acid and recover the auxiliary.
-
Asymmetric Alkylation of Schiff Bases
The amino acid can be used to form a chiral Schiff base, which upon deprotonation and alkylation, can lead to the synthesis of other enantioenriched α-amino acids.[7][8]
-
Formation of the Schiff Base:
-
React (2S)-2-amino-2-(4-methoxyphenyl)acetic acid methyl ester with benzophenone imine in the presence of a mild acid catalyst to form the corresponding Schiff base.
-
-
Deprotonation and Alkylation:
-
Dissolve the Schiff base in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere and cool to -78 °C.
-
Add a strong base (e.g., LDA or n-BuLi) to deprotonate the α-carbon, forming a chiral enolate.
-
Add the desired alkyl halide (e.g., benzyl bromide) and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
-
Hydrolysis and Purification:
-
Quench the reaction with water.
-
Hydrolyze the Schiff base under acidic conditions to release the newly formed α-alkylated amino acid ester.
-
Purify the product by chromatography or crystallization.
-
| Parameter | Condition | Rationale |
| Base | LDA or n-BuLi | Strong, non-nucleophilic base for efficient enolate formation. |
| Solvent | Anhydrous THF | Aprotic solvent that stabilizes the enolate. |
| Temperature | -78 °C | Low temperature is crucial to maintain stereochemical integrity and control reactivity. |
| Hydrolysis | Acidic conditions | Cleaves the Schiff base to reveal the desired amino acid product. |
Relevance in the Synthesis of Biologically Active Molecules: Antiviral Agents
The structural motifs accessible from (2S)-2-amino-2-(4-methoxyphenyl)acetic acid are found in various biologically active compounds, including antiviral drugs. For instance, the core structures of some protease inhibitors, such as the hepatitis C virus (HCV) protease inhibitor Boceprevir, contain complex amino acid derivatives.[9] While not a direct precursor in the commercial synthesis, the methodologies described herein for stereoselective C-C bond formation are fundamental to constructing the complex chiral centers present in such drugs. The ability to generate enantioenriched amino acids and β-lactams makes (2S)-2-amino-2-(4-methoxyphenyl)acetic acid a valuable starting point for the synthesis of novel antiviral candidates.
References
- Belokon, Y. N., et al. "Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations." Journal of the Chemical Society, Perkin Transactions 1 10 (1999): 1293-1302.
- Hughes, A. B. "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules 9.5 (2004): 406-421.
- Alcaide, B., and P. Almendros. "Novel and Recent Synthesis and Applications of β-Lactams." Current Organic Chemistry 15.3 (2011): 353-393.
-
"Evans Aldol Reaction." Chem-Station International Edition, 18 Apr. 2014, [Link].
-
"Staudinger Synthesis." Organic Chemistry Portal, [Link]. Accessed 24 Jan. 2026.
- Amat, M., et al. "Enantioselective synthesis of alkaloids from phenylglycinol-derived lactams.
- G.S.M. J. E. D. "NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives.
- Belokon, Y. N., et al. "General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine." Journal of the Chemical Society, Perkin Transactions 1 10 (1985): 17-25.
- Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." Molecules 18.9 (2013): 10499-10545.
- Palomo, C., et al. "Stereoselective synthesis of β-lactams: recent examples." Organic & Biomolecular Chemistry 21.15 (2023): 3056-3073.
- Kunz, H., and W. Pfrengle. "Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary." Angewandte Chemie International Edition in English 28.8 (1989): 1067-1068.
- Soloshonok, V. A., et al. "Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids." Organic Letters 20.10 (2018): 2946-2950.
-
"Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams." SAGE Journals, [Link]. Accessed 24 Jan. 2026.
- Li, T., et al. "Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization." Journal of the American Chemical Society 134.14 (2012): 6467-6472.
- Hart, D. J., and D. A. T. "Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters." Organic Letters 16.7 (2014): 1996-1999.
-
"Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions." Wiley Online Library, [Link]. Accessed 24 Jan. 2026.
Sources
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselective Amino Acid Synthesis
Welcome to the technical support center for enantioselective amino acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of creating stereochemically pure amino acids. As the building blocks of life and crucial components in many pharmaceuticals, achieving high enantiomeric purity and chemical yield is paramount.[1]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address the specific, practical challenges encountered in the lab.
Section 1: Foundational FAQs
This section addresses high-level questions that form the basis of troubleshooting enantioselective syntheses.
Q1: What is enantiomeric excess (ee), and why is it the most critical parameter in my synthesis?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other in a mixture. The stereochemistry of amino acids is fundamentally important because biological systems, such as enzymes and receptors, are themselves chiral and often interact with only one specific enantiomer.[2] Using the wrong enantiomer in a pharmaceutical, for example, can lead to reduced efficacy or severe adverse side effects.[2] Therefore, achieving high ee (>99%) is often a non-negotiable goal in drug development and chemical biology.
Q2: My reaction has a high chemical yield but a low ee. What are the most likely general causes?
A: This is a common and frustrating scenario. It indicates that the reaction is proceeding efficiently but the chiral catalyst or auxiliary is failing to effectively control the stereochemical outcome. The primary challenge in chiral amino acid synthesis is achieving high enantiomeric purity.[2] The most common culprits are:
-
Ineffective Chiral Induction: The catalyst, ligand, or auxiliary may not be well-suited for the specific substrate, leading to poor facial discrimination.
-
Racemization: The desired product may be forming with high ee but is racemizing under the reaction or workup conditions (e.g., presence of excess acid/base, elevated temperatures).
-
Background (Uncatalyzed) Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel with the desired enantioselective catalytic cycle, producing a racemic background that erodes the overall ee.
-
Catalyst Deactivation or Impurity: The active chiral catalyst may be degrading or poisoned by impurities (water, oxygen, substrate impurities), losing its ability to control stereoselectivity.
Q3: How do I choose the right analytical method to determine my yield and enantiomeric excess?
A: Selecting the correct analytical technique is crucial for accurate results. Enantiomers have identical physical properties (boiling point, solubility, Rf) in an achiral environment, making their separation and analysis challenging.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the gold-standard methods.[4][5] They use a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[3]
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used for rapid analysis. A chiral shift reagent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers. These complexes have distinct chemical shifts, allowing for integration and calculation of the ee.
-
Derivatization Followed by Standard Chromatography: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form diastereomers.[3] These diastereomers have different physical properties and can be separated and quantified using standard (achiral) HPLC or GC.[3][6]
| Method | Pros | Cons | Best For |
| Chiral HPLC/GC | Highly accurate and reproducible; direct analysis. | Requires method development; expensive chiral columns.[5] | Final product quantification; routine analysis. |
| NMR with Chiral Shift Reagent | Fast analysis; no separation needed. | Can have peak overlap; requires pure sample. | Quick in-process checks; reaction monitoring. |
| Derivatization + Achiral HPLC/GC | Uses standard, less expensive columns. | Requires an extra reaction step; potential for kinetic resolution. | When a suitable chiral column is unavailable. |
Section 2: Troubleshooting Guide for Specific Synthetic Methods
Guide 1: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful method for producing chiral amino acids from dehydro-α-amino acid derivatives.[7] Success hinges on the performance of the chiral metal catalyst.
Q: My Rh- or Ir-catalyzed hydrogenation is giving low enantioselectivity (<90% ee). How do I troubleshoot this?
A: Low ee in this reaction is almost always linked to the catalyst-substrate interaction. Here is a systematic approach to diagnose and solve the issue.
Causality: The enantioselectivity is determined during the stereodetermining migratory insertion step, where hydrogen is delivered to one face of the coordinated olefin.[8] The ligand's structure dictates the chiral environment around the metal center. Key ligand characteristics influencing this are:
-
Dihedral Angle (for biaryl ligands): This has a tremendous impact on both enantioselection and catalytic activity.[8]
-
Electronic Properties: Affect the reactivity of the metal complex.[8]
-
Steric Hindrance: Modulates the substrate's approach to the metal center.[8]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Detailed Steps & Explanations:
-
Re-evaluate the Chiral Ligand: The "best" ligand is highly substrate-dependent. If you are using a standard ligand like a BINAP derivative and getting poor results, it's time to screen a library. A modification to the chiral ligand can cause dramatic changes in the reaction product.[8] Consider ligands with different bite angles (e.g., Josiphos) or electronic properties.
-
Optimize Reaction Conditions:
-
Solvent: The solvent can influence the stability of catalytic intermediates.[9] Ethereal solvents like THF or 2-MeTHF can affect the configurational stability of organometallic species.[10] Screen a range from polar aprotic (THF, DCM) to polar protic (MeOH, EtOH). Apolar solvents like toluene can also be effective.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by reducing the kinetic energy of the system, which magnifies the small energy difference between the two diastereomeric transition states. Try running the reaction at 0 °C or even -20 °C.
-
Hydrogen Pressure: The optimal pressure can vary. While higher pressure can increase the reaction rate, it may sometimes negatively impact ee. Screen pressures from 1 atm to 50 atm.
-
-
Ensure Reagent Purity:
-
Catalyst Poisoning: Transition metal catalysts are sensitive to oxygen and other impurities. Ensure your solvent is rigorously degassed and your substrate is free of coordinating functional groups (e.g., thiols) that could poison the catalyst.
-
N-Sulfonyl Imines: If hydrogenating imines, consider using N-sulfonyl imines. They are often more stable and the electron-withdrawing sulfonyl group reduces the likelihood of catalyst deactivation by the product amine.[11]
-
Guide 2: Chiral Auxiliary-Mediated Synthesis
This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a diastereoselective reaction, followed by cleavage of the auxiliary.[2]
Q: I'm using an Evans oxazolidinone auxiliary, but the diastereoselectivity of my alkylation is poor.
A: Poor diastereoselectivity in this context means the auxiliary is not effectively blocking one face of the enolate from the incoming electrophile.
Causality: The stereochemical outcome is dictated by the conformation of the metal enolate. For Evans auxiliaries, a Z-enolate is typically formed, which coordinates with the metal cation (e.g., Li⁺, Na⁺, TiCl₄). The bulky substituent on the auxiliary (e.g., isopropyl, phenyl) then sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite face.
Troubleshooting Steps:
-
Check Your Deprotonation Conditions:
-
Base: The choice of base determines the enolate geometry. For high diastereoselectivity with Evans auxiliaries, a Z-enolate is desired. This is typically achieved with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Using a base like lithium hexamethyldisilazide (LHMDS) can sometimes favor the E-enolate, leading to the opposite diastereomer or poor selectivity.
-
Temperature: Enolate formation should be performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.
-
-
Add a Lewis Acid: The addition of a Lewis acid like TiCl₄ can create a more rigid, well-defined chelated transition state, often enhancing diastereoselectivity.
-
Evaluate the Electrophile: Highly reactive, unhindered electrophiles (e.g., methyl iodide, benzyl bromide) generally give the best results. Bulky electrophiles may not be able to approach the enolate cleanly, leading to lower selectivity.
Q: The cleavage of my chiral auxiliary is resulting in racemization of my product amino acid.
A: This is a critical issue, as a successful diastereoselective step is useless if the chirality is lost upon auxiliary removal.
Causality: The α-proton of the newly formed amino acid derivative is acidic. Harsh cleavage conditions (e.g., strong base or acid at high temperatures) can deprotonate this position, leading to epimerization and loss of enantiopurity.
Protocol: Mild Auxiliary Cleavage
This protocol is a self-validating system for removing an Evans-type auxiliary while minimizing racemization.
-
Reaction Setup: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0 equiv) pre-dissolved in water. Causality Note: LiOH forms a hydroperoxide in situ which is a soft nucleophile, attacking the carbonyl carbon without requiring harsh conditions.
-
Reaction Monitoring (Self-Validation Step): Stir at 0 °C for 1-2 hours. Monitor the reaction by TLC. Do not heat the reaction. Once the starting material is consumed, immediately proceed to workup.
-
Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the excess base. Extract the aqueous layer with a solvent like ethyl acetate to remove the cleaved auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with cold 1M HCl and extract the desired amino acid product with an appropriate organic solvent.
-
Immediate Analysis: Immediately after isolation and removal of solvent, determine the ee of the product via chiral HPLC to confirm that no racemization has occurred.
Guide 3: Asymmetric Strecker Synthesis
The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[12] The asymmetric variant uses a chiral amine or a chiral catalyst.
Q: My catalytic asymmetric Strecker reaction has stalled, giving low conversion and low ee.
A: This dual problem often points to issues with the catalyst or the reaction equilibrium.
Causality: The key step is the enantioselective addition of cyanide to an imine.[13] The catalyst must activate the imine and deliver the cyanide nucleophile to a specific face. The reaction is often an equilibrium, and the presence of water can hydrolyze the imine back to the aldehyde and amine, or hydrolyze the cyanide source.
Troubleshooting Steps:
| Problem | Potential Cause | Proposed Solution & Rationale |
| Low Conversion | Imine formation is unfavorable or reversible. | Use a dehydrating agent (e.g., MgSO₄, molecular sieves) to drive the equilibrium towards the imine. This ensures the substrate for the chiral catalyst is present in high concentration. |
| Cyanide source is not active. | Use a soluble cyanide source like trimethylsilyl cyanide (TMSCN). If using KCN/NaCN, consider adding an additive like acetic acid to generate HCN in situ. | |
| Low ee | Background uncatalyzed reaction. | Lower the reaction temperature. The catalyzed pathway has a lower activation energy, so reducing the temperature will disproportionately slow the uncatalyzed, non-selective pathway. |
| Catalyst is not effective. | Screen different catalysts. For example, simple amido-thiourea catalysts have been shown to be robust and effective, even with aqueous cyanide salts.[13] |
Guide 4: Enzymatic Synthesis
Enzymes offer unparalleled selectivity for producing chiral amino acids.[14] Common methods include the use of transaminases or amine dehydrogenases.[14][15]
Q: My transaminase-catalyzed reaction is showing low conversion to the desired chiral amine.
A: Enzymatic reactions are highly sensitive to their environment. Low conversion is typically due to enzyme inhibition, unfavorable equilibrium, or suboptimal reaction conditions.
Causality: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone. The reaction is an equilibrium. Product inhibition (where the newly formed chiral amine binds to the enzyme's active site and prevents further reaction) is a very common problem.
Caption: Product Inhibition in a Transaminase Reaction.
Troubleshooting Strategies:
-
Shift the Equilibrium:
-
Increase Amine Donor Concentration: Use a large excess of the amine donor (e.g., 5-10 equivalents of isopropylamine).
-
Remove the Byproduct: If the byproduct is volatile (like acetone from an isopropylamine donor), you can remove it by applying a gentle vacuum or nitrogen sweep to the reaction headspace.
-
-
Optimize Reaction Conditions:
-
pH: Every enzyme has an optimal pH range. Perform a pH screen (e.g., from pH 6.5 to 9.0) using different buffer systems to find the sweet spot for your specific enzyme and substrate.
-
Cofactor Loading: Ensure sufficient pyridoxal 5'-phosphate (PLP) cofactor is present, as it is essential for transaminase activity.
-
-
Consider Enzyme Engineering: If off-the-shelf enzymes are not performing well, enzyme engineering via directed evolution or rational design can create variants with enhanced activity, altered substrate scope, and reduced product inhibition.[15][16]
Section 3: Final Product Purification
Q: How can I purify my final amino acid product to remove the undesired enantiomer and increase the ee?
A: While the goal is to achieve high ee directly from the synthesis, sometimes a final purification step is necessary.
-
Enantioselective Crystallization: This method exploits the fact that enantiomers can sometimes crystallize differently. Seeding a supersaturated solution of a racemic or enantioenriched mixture with a pure crystal of the desired enantiomer can induce selective crystallization.[17]
-
Diastereomeric Salt Formation: React the enantiomeric mixture with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.
-
Preparative Chiral Chromatography: This is the most general but also the most expensive method. It uses the same principles as analytical chiral HPLC but on a larger scale to separate and isolate multigram quantities of each enantiomer.
References
-
Ager, D. J., & Laneman, S. A. (1997). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 97(8), 3145-3198. [Link]
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Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-296). Humana Press. [Link]
-
Vikhrankar, P., Singh, S., & Singh, S. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 165-181. [Link]
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Soloshonok, V. A., & Ueki, H. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(23), 5674. [Link]
- Anonymous. (n.d.). Chiral Amino Acids Synthesis. Self-published document. Please note: While this source is used, its authority may be limited.
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Wikipedia contributors. (2024, January 15). Enantioselective synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Xue, Y. P., & Cao, C. H. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1147-1177. [Link]
-
Barbaro, P., & Liguori, F. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14127-14202. [Link]
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Wikipedia contributors. (2023, December 1). Schiff base. In Wikipedia, The Free Encyclopedia. [Link]
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Zhang, R., et al. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Note: This is a future-dated article. [Link]
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Tao, W. A., & Cooks, R. G. (2003). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 75(1), 25-29. [Link]
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CORDIS. (2018). The secrets of enantioselective synthesis. European Commission. [Link]
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Joe, C. L., et al. (2017). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 139(28), 9495-9498. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2017_Joe_JACS.pdf]([Link] Macmillan Group/files/publications/2017_Joe_JACS.pdf)
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Pollard, D. J., & Woodley, J. M. (2007). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Trends in Biotechnology, 25(2), 66-73. [Link]
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Antony, A., et al. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry, 5(2). [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Kumar, P., & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2). [Link]
-
Kuno, H., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13241-13243. [Link]
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Hoffmann, A., et al. (2012). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography B, 905, 123-128. [Link]
-
Shields, J. D., & Doyle, A. G. (2016). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 138(40), 13474-13481. [Link]
-
Aceña, J. L., et al. (2017). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 8(1), 644-650. [Link]
-
Zhang, G. J., & Zhang, H. P. (2003). Synthesis and Properties of the Amino Acid Schiff Base. Chinese Journal of Organic Chemistry, 23(10), 1133-1137. [Link]
-
Alia, D., et al. (2019). Separation and Purification of Amino Acids. ResearchGate. [Link]
-
Kawasaki, T., et al. (2010). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 8(12), 2829-2834. [Link]
-
Nishimura, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(93), 12455-12458. [Link]
-
Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-970. [Link]
-
Tao, W. A., & Cooks, R. G. (2003). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 75(1), 25-29. [Link]
-
Wang, Y., et al. (2024). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Nature Communications, 15(1), 3254. [Link]
-
Kumar, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Applied Polymer Materials, 4(4), 2736-2745. [Link]
-
Nieto, S., et al. (2010). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 132(6), 1828-1830. [Link]
-
Pápai, I., & Samec, J. S. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(12), 3463-3472. [Link]
-
de Souza, R. O. M. A., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Vikhrankar, P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
-
Mohamed, G. G., & Abd El-Wahab, Z. H. (2005). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. Journal of Chemical and Pharmaceutical Research, 7(5), 1-10. [Link]
-
Pignataro, C. S. (2018). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 23(11), 2947. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Reddit user. (2024). Schiff base formation via amino acid side chain. Reddit. [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
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- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
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- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Strecker Synthesis [organic-chemistry.org]
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- 14. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting low coupling efficiency in solid-phase peptide synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Coupling Efficiency
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal coupling efficiency during their synthesis workflows. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. In SPPS, the stepwise formation of the peptide bond is the core of the entire process; even small inefficiencies at each step can dramatically reduce the final yield and purity of a long peptide.[1] This guide will walk you through common failure points and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Checklist
This section addresses the most common and easily rectifiable issues. Before diving into more complex troubleshooting, start here.
Q1: My Kaiser test is strongly positive (dark blue beads) after a coupling step. What's the first thing I should do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[2][3] The most immediate and often effective solution is to perform a "double coupling."[4] This involves repeating the coupling step with a fresh solution of the activated amino acid. This strategy is particularly useful for sterically hindered amino acids like Valine or Isoleucine, or when dealing with sequences prone to aggregation.
Q2: I'm seeing a gradual decrease in synthesis yield with each cycle. Could my reagents be the problem?
Absolutely. Reagent integrity is paramount.
-
Coupling Reagents: Uronium/aminium salts (HBTU, HATU) and carbodiimides (DIC) are moisture-sensitive. Over time, they can hydrolyze, losing their ability to efficiently activate the amino acid's carboxyl group. Always store them in a desiccator and handle them quickly in an inert atmosphere if possible.
-
Solvents: The primary solvent, typically Dimethylformamide (DMF), must be of high purity and have a low water content. Water can hydrolyze the activated amino acid, competing with the desired coupling reaction. Furthermore, old DMF can contain dimethylamine due to decomposition, which can cap the growing peptide chain.[5]
-
Amino Acids: Ensure your protected amino acids are dry and have not expired. Some derivatives can be hygroscopic.
Q3: Can the solid support (resin) itself be the cause of poor coupling?
Yes, the resin plays a critical role in the reaction environment.
-
Inadequate Swelling: The peptide synthesis occurs within the polymer matrix of the resin beads. Proper swelling of the resin in the synthesis solvent is crucial for reagent accessibility.[6] If the beads are not adequately swollen, reaction kinetics can be severely hindered. Polystyrene-based resins swell well in solvents like DMF and Dichloromethane (DCM), while PEG-based resins offer better swelling properties and can help disrupt peptide aggregation.
-
High Loading: Overloaded resins can lead to steric hindrance between growing peptide chains, making it difficult for reagents to access the reaction sites. For long or "difficult" peptides, it is often advisable to use a resin with a lower initial substitution (e.g., < 0.5 mmol/g).[7][8]
Q4: I'm synthesizing a hydrophobic peptide and the synthesis failed completely mid-sequence. What happened?
This is a classic sign of on-resin aggregation. As the hydrophobic peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate, making the N-terminus inaccessible for the next coupling step.[5][9] This is one of the most significant causes of synthesis failure for "difficult sequences."[5][9] Strategies to combat this are discussed in the in-depth section below.
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. This section delves into the causality of complex coupling problems and provides advanced solutions.
Issue 1: Persistent Coupling Failure Despite Double Coupling
If a second coupling does not resolve a positive Kaiser test, you must investigate deeper chemical and physical barriers.
Root Cause Analysis:
-
Severe Steric Hindrance: Coupling to a sterically hindered N-terminus (e.g., Val, Ile) or coupling a bulky amino acid can be extremely slow.
-
Peptide Aggregation: This is the most common cause of catastrophic failure. The peptide chains collapse onto themselves, physically blocking the reactive N-terminus.[9] An indication of this is the resin failing to swell properly.[9]
-
Reagent Incompatibility: The chosen coupling reagent may not be potent enough for the specific sequence.
Solutions & Scientific Rationale:
-
Change the Coupling Reagent: The choice of coupling reagent is crucial for success.[10] If a standard carbodiimide like DIC or a uronium salt like HBTU is failing, switch to a more potent activator.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction, making it highly effective for hindered couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Based on Oxyma Pure, COMU is an extremely efficient and low-racemization coupling reagent. Its byproducts are highly water-soluble, simplifying purification.[11] It is also compatible with a wider range of "green" solvents.[11]
-
-
Disrupt Peptide Aggregation:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvating agent for many aggregating sequences.[5] Alternatively, a mixture of 25% DMSO in DMF can be effective.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt the hydrogen bonds that cause aggregation.
-
Elevated Temperature/Microwave: Performing the coupling at a higher temperature (e.g., 50-90°C), often with a microwave peptide synthesizer, can provide the energy needed to break up secondary structures and accelerate the reaction.[12][13]
-
-
Introduce "Disrupting" Elements (Proactive Strategy): For known difficult sequences, proactively incorporate backbone-modifying elements.
-
Pseudoproline Dipeptides: Inserting an Oxazolidine (pseudoproline) at a Ser or Thr residue introduces a "kink" in the peptide backbone, effectively disrupting inter-chain hydrogen bonding that leads to aggregation.
-
Dmb/Hmb Backbone Protection: Incorporating a dimethoxybenzyl (Dmb) or hydroxy-methoxybenzyl (Hmb) group on the backbone nitrogen of a Gly or other amino acid can prevent aggregation.
-
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving low coupling efficiency.
Caption: A decision tree for troubleshooting low coupling efficiency in SPPS.
Part 3: Key Experimental Protocols
Accurate monitoring is key to diagnosing problems early. Here are step-by-step protocols for the most common qualitative test.
Protocol: The Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[3][14]
Reagents:
-
Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution is diluted in 49 mL of pyridine.[3]
-
Solution B: 1 g of Ninhydrin dissolved in 20 mL of n-butanol.[3]
-
Solution C: 40 g of Phenol dissolved in 20 mL of n-butanol.[3]
Procedure:
-
Collect a small sample of resin beads (approx. 10-15 beads) from your reaction vessel into a small glass test tube.
-
Wash the beads thoroughly with ethanol (3x) to remove any residual reagents and solvent.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube in a heating block at 110-120°C for 5 minutes.[3][15]
-
Observe the color of the beads and the solution.
Interpreting the Results:
-
Intense Blue Solution/Beads: Indicates a high concentration of free primary amines. The preceding coupling reaction was incomplete.
-
Yellow/Colorless Solution and Beads: Indicates the absence of primary amines. The coupling reaction was successful.[15]
-
Red/Brown Color: This is often observed for N-terminal proline (a secondary amine) and should not be mistaken for a failed coupling.[14]
Part 4: Data Summaries and Visualizations
Table 1: Comparison of Common Coupling Reagents
| Reagent Family | Examples | Mechanism | Advantages | Best For |
| Carbodiimides | DIC, DCC | Forms an O-acylisourea intermediate. Often used with an additive like HOBt or Oxyma Pure to suppress racemization.[16] | Cost-effective, byproducts of DIC are soluble.[10] | Routine synthesis, coupling cysteine to minimize racemization (with HOBt).[10] |
| Aminium/Uronium | HBTU, TBTU, HCTU | Forms an activated ester (OBt or O-6-ClBt).[16] | Fast reaction times, highly efficient, byproducts are generally soluble.[10][16] | General workhorse reagents for standard and moderately difficult couplings.[10] |
| Guanidinium/Azabenzotriazole | HATU, HCTU | Forms a highly reactive OAt-ester, which benefits from anchimeric assistance. | Extremely fast and efficient, considered the gold standard for difficult couplings. | Sterically hindered amino acids, aggregation-prone sequences. |
| Oxyma-Based | COMU, PyOxim | Forms an activated Oxyma-ester. | Very low racemization, highly efficient, water-soluble byproducts, safer (avoids potentially explosive HOBt/HOAt derivatives).[10][11] | High-purity synthesis, green chemistry applications, difficult couplings. |
SPPS Workflow Diagram
This diagram illustrates the fundamental cycle of solid-phase peptide synthesis.
Sources
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- 16. peptide.com [peptide.com]
Chiral HPLC of Amino Acids: A Technical Support Center for Improved Baseline Resolution
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in analytical chemistry: achieving pristine baseline resolution in the chiral High-Performance Liquid Chromatography (HPLC) of amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter and must overcome the intricacies of separating enantiomeric pairs.
Here, we move beyond generic advice. We will delve into the mechanistic underpinnings of chiral separations, providing you with the scientific rationale to not only fix a poor separation but to develop robust and reliable methods from the ground up.
Section 1: Troubleshooting Guide - From No Separation to Baseline Resolution
This section is structured to address specific, common problems you may be facing at the bench. Each question tackles a real-world scenario, followed by a detailed, experience-driven explanation and a step-by-step protocol for resolution.
Q1: I'm not seeing any separation between my amino acid enantiomers. What are the primary causes and how do I fix it?
This is a common starting point and often relates to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.
Expertise & Experience: The principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP. If these complexes do not form, or if their formation energies are too similar, no separation will occur. This can be due to an inappropriate stationary phase, an incorrect mobile phase that either fails to facilitate or actively disrupts the necessary interactions, or unsuitable temperature conditions.
Troubleshooting Protocol:
-
Verify CSP Selection: The first and most critical step is to ensure the chosen CSP is appropriate for amino acid enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a versatile phase known for its broad applicability in separating amino acid derivatives.
-
Optimize the Mobile Phase: The mobile phase is your most powerful tool for influencing retention and selectivity.
-
Initial Assessment: Start with a standard mobile phase for your column, often a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Adjusting Polarity: If you see no separation, the polarity may be incorrect. Systematically vary the alcohol content in 5% increments (e.g., 95:5, 85:15).
-
Incorporate an Additive: Amino acids are zwitterionic. To ensure consistent interaction and improve peak shape, an acidic or basic additive is often essential. For many amino acid separations on polysaccharide phases, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1-0.5%) to the mobile phase is crucial. This suppresses the ionization of the carboxyl group, leading to better-defined peaks.
-
-
Consider Analyte Derivatization: If the native amino acid is not resolving, derivatization can significantly enhance enantioselectivity. Converting the amino and carboxylic acid groups to amides or esters can improve the interaction with the CSP. For example, N-acylation and O-esterification are common derivatization strategies for amino acids prior to chiral HPLC.
Logical Troubleshooting Flow: No Initial Separation
Caption: A workflow for addressing a complete lack of enantiomeric separation.
Q2: My enantiomer peaks are broad and show significant tailing. How can I improve the peak shape?
Poor peak shape is often a sign of undesirable secondary interactions or issues with the analyte's state in the mobile phase.
Expertise & Experience: Peak tailing in chiral separations of amino acids frequently arises from the analyte's zwitterionic nature. The presence of both acidic (carboxyl) and basic (amino) groups can lead to multiple ionic forms, which interact differently with the stationary phase, causing band broadening. Additionally, overloading the column can saturate the chiral recognition sites, leading to tailing.
Troubleshooting Protocol:
-
Mobile Phase Additives are Key: As mentioned before, additives are crucial.
-
For acidic amino acids, a basic additive like diethylamine (DEA) can improve peak shape.
-
For basic amino acids, an acidic additive like trifluoroacetic acid (TFA) is often effective.
-
Rationale: These additives work by suppressing the ionization of one of the functional groups of the amino acid, leading to a single, consistent form of the analyte in the mobile phase. This results in more symmetrical peaks.
-
-
Reduce Sample Concentration: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves, you were likely experiencing mass overload. Determine the optimal sample load for your column.
-
Check for Column Contamination: Strong secondary interactions can also occur if your column is contaminated. Flush the column with a strong solvent (as recommended by the manufacturer) to remove any strongly retained compounds.
-
Optimize Temperature: Lowering the column temperature can sometimes reduce peak tailing by minimizing band broadening, although it may also increase analysis time.
Data Presentation: Effect of Mobile Phase Additives on Peak Asymmetry
| Amino Acid | Mobile Phase (Hexane:IPA) | Additive | Peak Asymmetry (As) |
| Phenylalanine | 90:10 | None | 2.1 |
| Phenylalanine | 90:10 | 0.1% TFA | 1.2 |
| Arginine | 80:20 | None | 2.5 |
| Arginine | 80:20 | 0.2% DEA | 1.3 |
Note: Data is illustrative. Asymmetry is calculated as the ratio of the peak half-widths at 10% of the peak height.
Q3: I have some separation, but the peaks are not baseline resolved (Resolution < 1.5). How can I increase the distance between them?
This is an optimization problem. You have some chiral recognition, but it needs to be enhanced.
Expertise & Experience: Resolution in chromatography is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must influence one or more of these parameters.
-
Selectivity (α): This is the ratio of the retention factors of the two enantiomers and is the most powerful tool for improving resolution in chiral separations. It is primarily influenced by the mobile phase composition and temperature.
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It is affected by flow rate and particle size.
-
Retention Factor (k): Describes how long the analyte is retained on the column. Longer retention times can sometimes lead to better resolution, but also longer run times.
Troubleshooting Protocol:
-
Fine-Tune Mobile Phase Composition:
-
Alcohol Modifier: Small changes to the percentage of the alcohol modifier can have a significant impact on selectivity. If your peaks are close together, try reducing the alcohol content by 1-2%. This will increase retention and often improve selectivity.
-
Change the Alcohol: Switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen bonding interactions and dramatically change the selectivity.
-
-
Lower the Column Temperature:
-
Rationale: Chiral recognition is an enthalpically driven process. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to a greater difference in their energies and thus, better selectivity and resolution.
-
Practical Steps: Set your column thermostat to a lower temperature (e.g., 15°C or 20°C, down from ambient). Be aware that this will increase backpressure and analysis time.
-
-
Reduce the Flow Rate:
-
Rationale: According to the van Deemter equation, there is an optimal flow rate for maximum efficiency. Reducing the flow rate can lead to narrower peaks (higher N), which can be enough to achieve baseline resolution.
-
Practical Steps: Decrease the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min and observe the effect on resolution.
-
Workflow for Optimizing Resolution
Caption: A systematic approach to improving sub-optimal peak resolution.
Section 2: Frequently Asked Questions (FAQs)
Q: Does the order of elution of enantiomers matter? A: Yes, the elution order can change depending on the chiral stationary phase and the mobile phase used. It is crucial to run an enantiomeric standard to confirm the identity of each peak.
Q: How often should I regenerate or clean my chiral column? A: This depends on the sample matrix and the mobile phase additives used. If you notice a loss of resolution or an increase in backpressure, it's time for a cleaning cycle. Always follow the manufacturer's specific instructions for column washing and regeneration to avoid damaging the stationary phase.
Q: Can I use a gradient elution for chiral separations of amino acids? A: While isocratic elution is more common for chiral separations to maintain stable interactions, a shallow gradient can sometimes be used to resolve complex mixtures of different amino acids while maintaining the chiral separation of each pair. However, this requires careful method development.
Q: What is the impact of the sample solvent? A: The sample solvent should be as weak as or weaker than the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and a loss of resolution. Whenever possible, dissolve your sample in the mobile phase itself.
References
-
Title: A Practical Guide to Chiral Analysis by HPLC Source: Phenomenex URL: [Link]
-
Title: The Influence of Mobile Phase Composition and Temperature on Chiral Separations Source: Journal of Chromatographic Science URL: [Link]
-
Title: Temperature as a Variable in Chiral Separations Source: LCGC North America URL: [Link]
Technical Support Center: Crystallization of Polar Organic Compounds
Welcome to the technical support center for the crystallization of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with crystallizing these molecules. Instead of a rigid manual, you will find a series of troubleshooting guides and frequently asked questions (FAQs) that address specific, real-world experimental issues. Our approach is grounded in scientific principles to not only solve immediate problems but also to foster a deeper understanding of the crystallization process.
Section 1: Navigating the Solvent Maze - The Primary Challenge
The selection of an appropriate solvent system is the most critical and often the most challenging step in the crystallization of polar organic compounds.[1] The ideal solvent must exhibit a significant difference in solubility for the compound at high and low temperatures.[2] For polar molecules, the interplay of intermolecular forces, particularly hydrogen bonding, adds a layer of complexity.[3]
FAQs on Solvent Selection
Q1: My polar compound is soluble in almost every common polar solvent at room temperature. How do I choose a suitable crystallization solvent?
A1: This is a common scenario. When a compound is highly soluble in a range of polar solvents, a single-solvent system is unlikely to work. The key is to introduce an "anti-solvent" or "non-solvent" to reduce the solubility.
-
Causality: The principle behind using a solvent-anti-solvent system is to create a solution where your compound is soluble at an elevated temperature but becomes insoluble as the anti-solvent is introduced or as the temperature is lowered. The anti-solvent is a solvent in which your compound is poorly soluble.[3]
-
Troubleshooting Protocol:
-
Dissolve your compound in a minimal amount of a "good" polar solvent (e.g., ethanol, methanol, acetone) at an elevated temperature.[2]
-
While the solution is still warm, slowly add a "bad" non-polar or less-polar solvent (e.g., hexane, toluene, water) dropwise until you observe persistent turbidity (cloudiness).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or freezer.
-
Q2: I'm using a solvent mixture, but my compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This happens when the solution becomes supersaturated at a temperature above the melting point of your compound in that specific solvent environment.[4] Oiled-out products are often impure because the liquid droplets can dissolve impurities more readily than the crystalline form.[5]
-
Causality: The strong solute-solvent interactions in polar systems can sometimes favor the formation of a liquid-liquid phase separation over a solid-liquid phase separation, especially with rapid cooling or high concentrations.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for "oiling out".
Q3: How does hydrogen bonding with the solvent affect the crystallization of my polar compound?
A3: Hydrogen bonding is a double-edged sword in the crystallization of polar compounds.
-
Beneficial Effects: Solvents that can form hydrogen bonds with your compound can help to break up strong self-associated aggregates of your molecule in solution, which can be a prerequisite for orderly packing into a crystal lattice.[6]
-
Detrimental Effects: If the solute-solvent hydrogen bonds are too strong, they can outcompete the solute-solute interactions necessary for crystal formation, keeping the compound in solution even at high supersaturation.
-
Experimental Strategy: If you suspect strong solute-solvent hydrogen bonding is inhibiting crystallization, try a solvent that is less capable of hydrogen bonding or one that has a different hydrogen bonding character (e.g., switching from a hydrogen bond donor like methanol to a hydrogen bond acceptor like acetone).
Data-Driven Solvent Selection
A systematic approach to solvent selection can save significant time and material. The following table provides a starting point for screening solvents for polar organic compounds.
| Solvent Class | Examples | Polarity | Hydrogen Bonding | Typical Use Case for Polar Compounds |
| Protic Polar | Water, Methanol, Ethanol | High | Donor & Acceptor | Good "good" solvents, often require an anti-solvent.[7] |
| Aprotic Polar | Acetone, Acetonitrile, DMF, DMSO | High | Acceptor Only | Can be effective when trying to disrupt solute self-association.[7] |
| Moderately Polar | Ethyl Acetate, THF | Medium | Acceptor Only | Often used in solvent/anti-solvent pairs with more polar or non-polar solvents.[8] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | None | Primarily used as anti-solvents.[8] |
Section 2: Overcoming Nucleation Barriers
The spontaneous formation of a stable crystal nucleus is often a kinetic barrier in crystallization.[9] For polar compounds with complex intermolecular interactions, achieving controlled nucleation can be particularly challenging.
FAQs on Nucleation
Q1: My solution is supersaturated and has been cooling for a long time, but no crystals have formed. What can I do to induce nucleation?
A1: A supersaturated solution can remain in a metastable state indefinitely if the energy barrier for nucleation is not overcome.[10] Several techniques can be employed to induce nucleation.
-
Mechanical Agitation:
-
Seeding:
-
Protocol: Introduce a tiny crystal of your compound (a "seed crystal") into the supersaturated solution. This bypasses the primary nucleation step by providing a template for crystal growth. If you don't have a seed crystal, sometimes a crystal of a structurally similar compound can work.[3]
-
-
Temperature Shock:
-
Procedure: Briefly placing the solution in a very cold bath (e.g., dry ice/acetone) can sometimes induce rapid nucleation. However, this can lead to the formation of many small crystals, so the flask should be returned to a warmer temperature to allow for slower growth.
-
Q2: I'm getting a lot of very fine needles or powder instead of well-defined single crystals. How can I promote the growth of larger crystals?
A2: The formation of fine needles or a powder is often a sign of very rapid nucleation and growth, which is common at high levels of supersaturation.[12]
-
Causality: When the degree of supersaturation is very high, the rate of nucleation can significantly exceed the rate of crystal growth, leading to the formation of a large number of small crystals.[12]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Re-dissolve the solid by heating and add a small amount of additional solvent. This will lower the supersaturation level upon cooling, favoring slower growth on existing nuclei rather than the formation of new ones.[4]
-
Slower Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help.
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[3]
-
Experimental Workflow: Vapor Diffusion
Caption: Workflow for crystallization by vapor diffusion.
Section 3: Taming Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[13] This is a critical consideration in the pharmaceutical industry, as different polymorphs can have different solubilities, stabilities, and bioavailabilities. The polarity and hydrogen-bonding capabilities of a molecule are significant factors in its propensity for polymorphism.[13]
FAQs on Polymorphism
Q1: I've successfully crystallized my compound, but I suspect I have a different polymorph than what is reported in the literature. How can I confirm this and how can I target a specific polymorph?
A1: Confirming polymorphism typically requires analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. Controlling which polymorph you obtain is a matter of carefully controlling the crystallization conditions.
-
Causality: Different polymorphs have different thermodynamic stabilities. The most stable form is generally desired, but metastable forms can crystallize under certain kinetic conditions.[14]
-
Strategies for Polymorph Control:
-
Solvent: The choice of solvent can have a profound impact on which polymorph is formed. Polar solvents may favor the crystallization of a polymorph that can incorporate solvent molecules into its lattice, while non-polar solvents may favor a different packing arrangement.[15]
-
Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.
-
Supersaturation: The level of supersaturation can influence whether a thermodynamically stable or a metastable polymorph nucleates.
-
Seeding: Seeding with a crystal of the desired polymorph is the most direct way to control the crystalline form.
-
Section 4: The Impact of Impurities
The purity of the starting material is paramount for successful crystallization.[3] Impurities can inhibit crystal growth, be incorporated into the crystal lattice, or induce the formation of oils or amorphous solids.[16][17]
FAQs on Impurities
Q1: I've tried multiple solvents and techniques, but I can't get my compound to crystallize. Could impurities be the problem?
A1: Absolutely. Even small amounts of impurities can significantly disrupt the crystallization process.
-
Causality: Impurities can interfere with the orderly packing of molecules into a crystal lattice. They can also lower the melting point of the compound, increasing the likelihood of oiling out.[4]
-
Troubleshooting Protocol:
-
Re-purify your starting material: Consider an alternative purification method such as column chromatography or distillation before attempting crystallization again. A purity of at least 80-90% is recommended.[3]
-
Activated Charcoal: If you have colored impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can remove them.
-
Check the pH: For compounds with acidic or basic groups, ensure the pH of your solution is appropriate to have the neutral form of the molecule, as salts may have very different solubility properties.[3]
-
References
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Solubility - Wikipedia. (n.d.). Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 6). Retrieved from [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). Retrieved from [Link]
-
How To Grow Crystals - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]
-
Influence of Hydrogen Bonding on the Crystallization Behavior of Semicrystalline Polyurethanes | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
-
Controlling crystal polymorphism: from stability prediction to crystallization process design - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]
-
Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved from [Link]
-
Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review - SFA ScholarWorks. (2019, November 22). Retrieved from [Link]
-
Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Nucleation | Crystal Growth & Design - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. m.youtube.com [m.youtube.com]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Peptides with Hydrophobic Unnatural Amino Acids
Welcome to the technical support center dedicated to addressing a critical challenge in peptide research and development: the poor solubility of peptide chains containing hydrophobic unnatural amino acids (UAAs). The incorporation of UAAs offers exciting possibilities for modulating the pharmacological properties of peptides, but it often introduces significant solubility hurdles. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you overcome these obstacles and ensure the success of your experiments.
The Root of the Problem: Why Hydrophobic UAAs Decrease Peptide Solubility
The solubility of a peptide is fundamentally governed by the collective physicochemical properties of its constituent amino acids.[1][2][3] Peptides rich in non-polar, hydrophobic amino acids, including many UAAs, tend to exhibit limited solubility in aqueous solutions.[2][3] This phenomenon is driven by the hydrophobic effect, where non-polar side chains minimize their contact with water by associating with one another, often leading to aggregation.[2]
Several factors exacerbate this issue:
-
Amino Acid Composition: A high percentage of hydrophobic residues, both natural and unnatural, is a primary driver of poor solubility and aggregation.[2][4]
-
Net Charge and pH: A peptide's solubility is typically at its lowest at its isoelectric point (pI), the pH at which it has no net charge.[2] Away from the pI, increased charge generally enhances solubility.[2]
-
Secondary Structure: The formation of stable secondary structures, particularly β-sheets, can promote intermolecular interactions and lead to the formation of insoluble aggregates.[2][4]
-
Peptide Length: Longer peptide chains have a greater potential for hydrophobic interactions and are often less soluble than shorter ones.[2][3]
The introduction of hydrophobic UAAs can significantly amplify these effects, making peptide handling, purification, and formulation a considerable challenge.[4][5]
Troubleshooting & FAQs: Your Guide to Overcoming Solubility Issues
This section provides answers to common questions and offers a systematic approach to troubleshooting poor peptide solubility.
Q1: My peptide containing a hydrophobic UAA won't dissolve in my aqueous buffer. What should be my first step?
A1: Start by systematically evaluating the peptide's charge and adjusting the pH.
-
Causality: The net charge of a peptide is highly dependent on the pH of the solution. By moving the pH away from the peptide's isoelectric point (pI), you can increase its net charge, thereby enhancing its interaction with water molecules and improving solubility.[2]
-
Initial Assessment:
-
Calculate the theoretical pI of your peptide sequence.
-
Determine the net charge of your peptide at neutral pH (around 7.4). Assign a value of +1 for each basic residue (Lys, Arg, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).
-
-
Troubleshooting Steps:
-
For peptides with a net positive charge (basic peptides): Attempt to dissolve the peptide in a slightly acidic solution, such as 10% acetic acid, and then dilute it with your desired buffer.[1][6]
-
For peptides with a net negative charge (acidic peptides): Try dissolving the peptide in a small amount of a basic solution, like 0.1% ammonium hydroxide, before diluting with your buffer.[1]
-
For neutral or highly hydrophobic peptides: If pH adjustment is ineffective, the peptide's hydrophobicity is likely the dominant factor. In this case, the use of organic co-solvents is the recommended next step.[1]
-
Q2: pH adjustment didn't work. What organic co-solvents can I use, and how should I prepare my stock solution?
A2: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent before aqueous dilution is a standard and effective strategy.
-
Causality: Organic solvents can disrupt the hydrophobic interactions between peptide chains that lead to aggregation, thereby facilitating their dissolution.[1]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic peptides.[1][7] It is generally well-tolerated in many biological assays at low final concentrations (typically ≤1%).[3]
-
Dimethylformamide (DMF): Another effective solvent for hydrophobic peptides.[1][8]
-
Acetonitrile (ACN), Methanol, Isopropanol: These can also be used, particularly if DMSO or DMF are incompatible with your downstream applications.[1]
-
-
Important Consideration: Be aware that DMSO can oxidize peptides containing cysteine (Cys) and methionine (Met) residues. For these peptides, consider using DMF as an alternative.[6]
-
Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., DMSO, DMF) directly to the lyophilized peptide. Vortex or sonicate briefly to aid dissolution.[1]
-
Stepwise Dilution: Slowly add your aqueous buffer to the organic peptide solution, vortexing between additions. This gradual dilution helps to prevent the peptide from precipitating out of solution.[1][7]
-
Final Concentration: Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system.[1][3] If precipitation occurs upon dilution, you may need to re-lyophilize the peptide and attempt dissolution at a lower final concentration.[7]
Advanced Strategies for Persistent Solubility Problems
If the initial approaches are unsuccessful, more advanced techniques may be necessary.
Q3: My peptide still aggregates even with organic co-solvents. Are there other agents I can use?
A3: Yes, chaotropic agents and detergents can be employed to disrupt aggregation and enhance solubility.
-
Chaotropic Agents (e.g., Guanidinium Hydrochloride (GdmCl), Urea):
-
Mechanism of Action: These agents disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that drives peptide aggregation.[9][10] They can effectively solubilize peptides that have formed strong aggregates.[1]
-
Application: Chaotropic agents are typically used at high concentrations (e.g., 6 M GdmCl or 8 M urea). However, their denaturing properties often make them incompatible with biological assays.[1] They are more commonly used during purification or for biophysical characterization studies.
-
-
Detergents (e.g., Tween 20, Tween 80, Triton X-100):
-
Mechanism of Action: Detergents are amphipathic molecules that can interact with the hydrophobic regions of peptides, preventing self-association and aggregation.[11] They are particularly useful for solubilizing membrane-active peptides or those with significant hydrophobic patches.[12][13]
-
Application: Non-ionic detergents like Tween 20 and Tween 80 are often used in formulations to prevent aggregation.[14] However, it's crucial to be aware that detergents can interfere with certain downstream applications, such as mass spectrometry and some cell-based assays.[12] The chemical stability of detergents should also be considered, as their degradation products can sometimes promote peptide precipitation.[14]
-
| Agent Type | Examples | Mechanism of Action | Typical Starting Concentration | Key Considerations |
| Organic Co-solvents | DMSO, DMF, Acetonitrile | Disrupts hydrophobic interactions | 10-50% for stock, dilute to <1% for assays | Potential for oxidation of Cys/Met by DMSO; compatibility with biological assays.[3] |
| Chaotropic Agents | Guanidinium HCl, Urea | Disrupts water's hydrogen bond network, weakens hydrophobic effect.[9][10] | 6-8 M | Denaturing; generally not compatible with functional biological assays.[1] |
| Detergents | Tween 20/80, Triton X-100 | Interacts with hydrophobic peptide regions to prevent aggregation.[11] | 0.01-0.1% | Can interfere with downstream applications like mass spectrometry; potential for degradation.[12][14] |
Q4: Can I modify the peptide sequence itself to improve solubility?
A4: Yes, sequence modification is a powerful strategy, particularly during the design phase of your peptide.
-
Causality: By rationally altering the amino acid sequence, you can increase the overall hydrophilicity and net charge of the peptide, thereby improving its aqueous solubility.
-
Strategies for Sequence Modification:
-
Substitution with Hydrophilic Residues: Replacing hydrophobic amino acids with charged (e.g., Lys, Arg, Asp, Glu) or polar residues can significantly enhance solubility.[2]
-
Incorporation of Proline: Proline residues can disrupt the formation of stable secondary structures like β-sheets, which are often involved in aggregation.[1]
-
Addition of Solubilizing Tags: Attaching hydrophilic tags to the N- or C-terminus of the peptide is a common and effective method to increase solubility, especially for purification purposes.[4] These tags can often be cleaved off after purification.[4]
-
Pegylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to improve the solubility and pharmacokinetic properties of peptides.[3]
-
Sources
- 1. bachem.com [bachem.com]
- 2. biosynth.com [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biotage.com [biotage.com]
- 9. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 10. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 13. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry | PLOS One [journals.plos.org]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cleavage Conditions for Peptides from Resin
Introduction: The Critical Final Step
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). The final cleavage of a synthetic peptide from its solid support, coupled with the simultaneous removal of side-chain protecting groups, is arguably the most critical step determining the success of a synthesis. A flawless assembly on the resin can be compromised by suboptimal cleavage, leading to low yield, intractable impurities, and compromised biological activity.
This document provides a structured, in-depth resource for troubleshooting and optimizing this crucial process. Moving beyond simple protocols, we will delve into the chemical principles, explain the causality behind experimental choices, and offer field-proven solutions to common challenges. Our goal is to empower you with the expertise to confidently navigate the complexities of peptide cleavage.
Section 1: The Fundamentals of Peptide Cleavage
Before troubleshooting, a firm grasp of the underlying chemistry is essential. In modern Fmoc-based SPPS, the final cleavage is a "global deprotection" event, typically mediated by a strong acid.
The Chemistry of the Cleavage Cocktail
The workhorse for global deprotection is Trifluoroacetic Acid (TFA).[1][2] This strong, volatile acid performs two simultaneous functions:
-
Cleavage of the Linker: It protonates and breaks the acid-labile bond connecting the C-terminal amino acid to the resin (e.g., the ester linkage in Wang resin or the amide linkage in Rink Amide resin).[3][4]
-
Removal of Protecting Groups: It cleaves the acid-labile protecting groups (e.g., t-Butyl, Trityl, Boc, Pbf) from the amino acid side chains.[5]
This process, however, is not without peril. The acid-mediated removal of protecting groups generates highly reactive electrophilic species, primarily carbocations (like the tert-butyl cation).[6][7] If left unchecked, these cations will attack nucleophilic residues within your peptide sequence, leading to irreversible modifications.[7]
The Indispensable Role of Scavengers
This is where scavengers become critical. Scavengers are nucleophilic reagents added to the TFA to trap, or "scavenge," these reactive cations before they can damage the peptide.[1][2][7] The choice and concentration of scavengers are dictated entirely by the peptide's amino acid composition. A standard "one-size-fits-all" cocktail is often insufficient for complex or sensitive sequences.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: The central role of scavengers in preventing side reactions during TFA cleavage.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during peptide cleavage in a direct question-and-answer format.
Q1: My peptide yield is very low, or I see no precipitate after adding ether. What went wrong?
This is a common and frustrating problem. The issue could be with the synthesis, the cleavage itself, or the workup.
-
Possible Cause 1: Incomplete Cleavage. The peptide has not been efficiently released from the resin.
-
Troubleshooting:
-
Verify Resin Swelling: Before cleavage, ensure the resin is well-swollen in a suitable solvent like Dichloromethane (DCM). Aggregated or collapsed resin beads can sterically hinder TFA access.[8]
-
Extend Cleavage Time: Standard cleavage times are 1.5-3 hours.[9] For sequences with multiple Arginine residues (protected with bulky Pbf groups) or for very long peptides, extend the time to 4-5 hours.[1][9]
-
Increase TFA Volume: Use a sufficient volume of cleavage cocktail, typically 10-25 mL per gram of resin, to ensure the entire resin bed is submerged and reagents are not depleted.[1]
-
Re-cleave the Resin: If you suspect incomplete cleavage, recover the resin by filtration, wash it with DCM, and subject it to a fresh batch of cleavage cocktail for another 1-2 hours.[10]
-
-
-
Possible Cause 2: Peptide is Soluble in Ether. Highly hydrophobic or very short peptides may exhibit some solubility in the precipitation solvent.
-
Troubleshooting:
-
Reduce TFA Volume: Before adding ether, concentrate the TFA solution to about 1-2 mL under a gentle stream of nitrogen.[10] This reduces the total volume, favoring precipitation.
-
Ensure Ether is Ice-Cold: Use diethyl ether that has been thoroughly chilled, as peptide solubility decreases at lower temperatures.[11]
-
Increase Ether Volume: Use a larger volume of cold ether (at least 10x the volume of the TFA filtrate).
-
Incubate at Low Temperature: After adding ether, if no precipitate forms immediately, store the mixture at -20°C or -80°C for several hours to encourage precipitation.[10]
-
-
-
Possible Cause 3: Failed Synthesis. The peptide was not successfully synthesized on the resin.
-
Troubleshooting:
-
Check Resin Weight: The dry weight of the peptide-resin should have substantially increased compared to the starting resin weight.[10] No weight gain indicates a catastrophic synthesis failure.
-
Perform a Test Cleavage: Always perform a small-scale test cleavage on 20-50 mg of resin before committing your entire batch.[12][13] Analyze the supernatant by mass spectrometry to confirm the presence of the desired product.
-
-
Q2: My peptide is impure. Mass spectrometry shows modifications on Cysteine, Tryptophan, or Methionine.
This is a classic sign of inadequate scavenging. The side chains of these residues are highly nucleophilic and susceptible to alkylation by carbocations generated during deprotection.[6][12]
-
Tryptophan (Trp): The indole side chain can be alkylated by t-butyl cations. Worse, it can be modified by benzilic cations from linkers or sulfonyl groups from Arg(Pbf/Pmc) protecting groups.[12]
-
Cysteine (Cys): The free thiol is an excellent nucleophile. It can be alkylated by t-butyl cations (mass increase of +56 Da) or by cations derived from the resin linker itself (e.g., from Wang resin).[8][15][16] It is also prone to oxidation, forming disulfide-linked dimers.[17]
-
Methionine (Met): The thioether side chain can be alkylated by t-butyl cations, forming a sulfonium salt which can lead to chain fragmentation.[12]
-
Solution: The inclusion of thioanisole in the cleavage cocktail is highly recommended for Met-containing peptides.
-
dot graph G { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} caption: Matching sensitive residues to their primary protective scavengers.
Q3: How do I choose the right cleavage cocktail for my peptide?
Analyze your sequence and build your cocktail based on the sensitive residues present. Start with a base and add scavengers as needed.
| Amino Acid Present | Recommended Scavenger(s) | Purpose & Mechanism |
| None Sensitive | 95% TFA, 2.5% Water, 2.5% TIS | TIS scavenges trityl cations; Water scavenges t-butyl cations. This is a good general-purpose, low-odor cocktail.[1][3] |
| Arginine (Arg) | TIS, Thioanisole | The Pbf protecting group generates reactive cations. TIS and Thioanisole are effective scavengers.[9] |
| Tryptophan (Trp) | TIS, Water, EDT or DTT | EDT/DTT are crucial for preventing indole alkylation, especially if Trp(Boc) was not used.[12][14] |
| Cysteine (Cys) | TIS, Water, EDT | EDT is essential to prevent S-alkylation and oxidation to disulfide.[15][17] |
| Methionine (Met) | TIS, Water, Thioanisole | Thioanisole protects the thioether from alkylation.[9] |
| Multiple Sensitive | Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A "universal" but highly odorous cocktail designed as a robust solution for very complex or problematic sequences.[1] |
Section 3: Protocols & Methodologies
CAUTION: Trifluoroacetic Acid (TFA) is extremely corrosive.[1] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Preparing the Peptide-Resin for Cleavage
Proper preparation is crucial to prevent side reactions from residual synthesis reagents.[12]
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the final amino acid. Many automated synthesizers perform this step automatically.[12][18]
-
Solvent Washes: Place the dry peptide-resin in a fritted syringe or reaction vessel. Wash the resin thoroughly according to the following sequence (using ~10 mL of solvent per gram of resin for each wash):
-
N,N-Dimethylformamide (DMF) (3 times)
-
Dichloromethane (DCM) (3 times)
-
Methanol (MeOH) (2 times) - this helps shrink the resin beads.
-
-
Drying: Dry the resin under high vacuum for at least 4 hours, or preferably overnight, over KOH pellets.[12][13] The resin must be completely dry and free-flowing. Residual DMF can inhibit the cleavage reaction.[12][18]
Protocol 2: Standard Global Cleavage & Peptide Precipitation
-
Weigh Resin: Place the fully dried peptide-resin into a suitable reaction flask (e.g., a round-bottom flask).
-
Prepare Cocktail: In the fume hood, prepare the appropriate cleavage cocktail based on your peptide sequence (see table above). A common starting point for many peptides is TFA/Water/TIS (95:2.5:2.5 v/v/v) .[3]
-
Initiate Cleavage: Add the cleavage cocktail to the resin (10-25 mL per gram of resin). Swirl gently to ensure the entire resin bed is suspended.[1]
-
React: Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[9]
-
Isolate Filtrate: Filter the reaction mixture through a fritted funnel, collecting the TFA filtrate into a clean centrifuge tube.
-
Wash Resin (Optional but Recommended): Briefly wash the resin with a small amount of fresh TFA (1-2 mL) and combine the wash with the main filtrate.[19]
-
Precipitate Peptide: Add the TFA filtrate dropwise into a larger centrifuge tube containing at least 10 volumes of ice-cold diethyl ether. A white precipitate of the peptide should form.[11]
-
Pellet Peptide: Centrifuge the suspension (e.g., 5 minutes at 3,500 rpm) to pellet the crude peptide.[11]
-
Wash Pellet: Carefully decant the ether. Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step 3-4 times to remove residual TFA and scavengers.[11]
-
Dry Crude Peptide: After the final wash and decanting, allow the remaining ether to evaporate from the open tube in the fume hood. The resulting white or off-white solid is your crude peptide, ready for analysis and purification.
References
- Cleavage of synthetic peptides. (2015).
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. [Link]
-
Pires, D. A. T., & Bemquerer, M. P. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). [Link]
-
Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.). ResearchGate. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
-
Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. (n.d.). ResearchGate. [Link]
-
(PDF) Side reactions in the SPPS of Cys-containing peptides. (n.d.). Academia.edu. [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. selectscience.net [selectscience.net]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. cem.de [cem.de]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. peptide.com [peptide.com]
- 15. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
Navigating the Labyrinth of Peptide Purification: A Technical Support Guide
Welcome to the technical support center for the refinement of purification methods for synthetic peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, challenges of isolating their target peptide from a complex crude mixture. As a senior application scientist with extensive field experience, I have designed this resource to be more than a simple collection of protocols. Instead, it is a troubleshooting-focused guide that delves into the causality behind experimental choices, empowering you to make informed decisions to optimize your purification strategy.
The Landscape of Peptide Purification
Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide, as well as a variety of impurities such as truncated or deleted sequences, products of side reactions, and residual cleavage reagents.[1] The primary goal of purification is to isolate the target peptide with the desired level of purity and yield, which is critical for the success of subsequent experiments and for therapeutic applications.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and powerful technique for this purpose.[1][3] This guide will primarily focus on troubleshooting common issues encountered during RP-HPLC purification of synthetic peptides.
Troubleshooting Common Purification Problems
This section is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
FAQ 1: My target peptide peak is broad and tailing. What's causing this and how can I fix it?
Peak broadening and tailing are common issues in peptide chromatography that can significantly impact resolution and, consequently, the purity of collected fractions.
The Science Behind the Problem:
Peak tailing in reversed-phase HPLC of peptides is often caused by secondary interactions between the peptide and the stationary phase.[4] While the primary retention mechanism is hydrophobic interaction, residual silanol groups on the silica-based stationary phase can interact with basic residues (e.g., Lysine, Arginine) on the peptide, leading to this undesirable peak shape.[5] Other contributing factors can include column degradation, extra-column volume, and issues with the mobile phase.[4]
Troubleshooting Protocol:
-
Optimize the Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on your peptide.[6] For most peptides, a low pH (around 2) is used to protonate acidic residues and the C-terminus, minimizing ionic interactions.[7]
-
Check Your Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most common ion-pairing reagent used in peptide purification.[1][5][7][8] It serves two key purposes: maintaining a low pH and pairing with positively charged residues to mask their interaction with silanols, thereby improving peak shape.[5][7]
-
Evaluate the Column Health:
-
Column Contamination: If you've been using the column for a while, it may be contaminated. Try washing the column with a strong solvent, such as 100% acetonitrile or isopropanol.[9]
-
Column Void: A void at the head of the column can cause peak splitting and tailing. If you suspect a void, you can try reversing the column and flushing it.[10] However, always check the manufacturer's instructions before reversing a column.[10]
-
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[6] Ensure all connections are as short as possible.
FAQ 2: I'm seeing multiple peaks, and I'm not sure which one is my product. How can I identify my target peptide?
A complex chromatogram with multiple peaks is expected for a crude peptide mixture. The challenge lies in confidently identifying the peak corresponding to your full-length product.
The Science Behind the Problem:
The impurities in a crude peptide sample arise from various issues during synthesis, such as incomplete deprotection or coupling steps, leading to truncated or deletion sequences.[2] Side reactions during cleavage from the resin can also generate byproducts.[1] These closely related impurities often have similar hydrophobicities to the target peptide, making their separation challenging.
Troubleshooting Protocol:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify your target peptide is to couple your HPLC to a mass spectrometer (LC-MS). This will allow you to determine the mass of the species eluting in each peak and compare it to the calculated mass of your target peptide.
-
Analytical HPLC of Crude Material: Before preparative purification, always run an analytical HPLC of your crude sample.[8][11] This provides a roadmap for your purification, showing the complexity of the mixture and the approximate retention time of your target peptide.[11] The full-length product is often, but not always, the major peak.
-
Fraction Collection and Analysis: If you don't have access to LC-MS, you can collect fractions across the major peaks during an analytical run and then analyze each fraction by standalone mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Gradient Optimization for Better Resolution: If your target peak is co-eluting with impurities, you'll need to optimize your gradient to improve separation. A shallower gradient (a smaller change in the percentage of organic solvent per minute) will often improve the resolution between closely eluting peaks.[5] A gradient slope of 1% per minute is a good starting point for peptides.[6][8]
Experimental Protocol: Optimizing an HPLC Gradient for Peptide Purification
-
Initial Scouting Run: Perform an initial analytical run with a broad gradient, for example, 5% to 95% acetonitrile (with 0.1% TFA) over 30 minutes.[7] This will show you the approximate acetonitrile concentration at which your peptide elutes.
-
Calculate the Focused Gradient: Based on the retention time of your target peptide in the scouting run, design a new, shallower gradient that is centered around the elution point. For example, if your peptide eluted at 40% acetonitrile, you could try a gradient of 30% to 50% acetonitrile over 20 minutes.
-
Iterative Refinement: Analyze the results of your focused gradient. If resolution is still not optimal, you can further decrease the gradient slope (e.g., 0.5% per minute) or adjust the gradient range.[5]
FAQ 3: My peptide is precipitating during purification or is insoluble in the mobile phase. What should I do?
Peptide solubility can be a significant hurdle, especially for hydrophobic or aggregating sequences.
The Science Behind the Problem:
A peptide's solubility is determined by its amino acid composition, sequence, and length.[12] Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) decrease solubility in aqueous solutions, while charged residues (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) increase it.[12] Aggregation, the self-association of peptide molecules, is a common cause of insolubility and can be sequence-dependent.[5]
Troubleshooting Protocol:
-
Assess Peptide Characteristics: Before attempting to dissolve your peptide, analyze its sequence.
-
Hydrophobic Peptides: If your peptide has a high content of hydrophobic amino acids, it may require an organic solvent for initial dissolution.
-
Charged Peptides: Peptides with a net positive charge are generally more soluble in acidic solutions, while those with a net negative charge are more soluble in basic solutions.
-
-
Solubilization Strategy:
-
Start with the Weak Mobile Phase: Always attempt to dissolve your peptide in the initial mobile phase of your HPLC gradient (typically water with 0.1% TFA).[9]
-
Use a Stronger Solvent for Dissolution: If the peptide is not soluble in the initial mobile phase, try dissolving it in a small amount of a stronger, water-miscible organic solvent like acetonitrile, isopropanol, or DMSO, and then dilute it with the initial mobile phase.
-
Sonication: Sonication can help to break up aggregates and improve solubility.
-
-
Modify the Mobile Phase:
-
Increase Organic Content at the Start: For very hydrophobic peptides, you may need to start your gradient at a higher percentage of organic solvent.
-
Add a Chaotropic Agent: In some cases, adding a chaotropic agent like guanidine hydrochloride to the sample solvent can help to disrupt aggregation. However, be aware that this will need to be removed in a subsequent step.
-
-
Consider Orthogonal Purification Methods: If RP-HPLC is proving to be problematic due to solubility issues, consider an alternative or complementary purification technique such as ion-exchange chromatography.[2]
Workflow for Troubleshooting Peptide Insolubility
Caption: A flowchart for systematically troubleshooting peptide insolubility.
FAQ 4: My peptide yield is very low after purification. How can I improve it?
Low yield is a common and costly problem in peptide purification. Several factors can contribute to the loss of your valuable product.
The Science Behind the Problem:
Low yield can result from a combination of factors including poor synthesis efficiency, peptide instability, irreversible adsorption to the column, and suboptimal purification conditions leading to broad peaks and the need to discard mixed fractions. Aggregation can also lead to precipitation and loss of material.[5]
Troubleshooting Protocol:
-
Optimize the Synthesis: The first place to look for improving yield is the synthesis itself. A higher purity crude product will invariably lead to a higher recovery after purification. Consider optimizing coupling times or using specialized reagents for difficult sequences.
-
Improve Peak Shape: As discussed in FAQ 1, broad or tailing peaks make it difficult to collect pure fractions without sacrificing yield. Implementing the strategies to improve peak shape will also likely improve your yield.
-
Loading Study: Overloading the column is a common cause of low yield due to poor separation.[5] Before scaling up to a preparative column, perform a loading study on an analytical column to determine the maximum amount of crude material that can be loaded without compromising resolution.[11]
-
Scaling Up from Analytical to Preparative HPLC: A proper scale-up is crucial for maintaining the separation achieved at the analytical scale.[11]
-
Use the Same Stationary Phase: Ensure your analytical and preparative columns have the same packing material.[8]
-
Adjust Flow Rate and Gradient Linearly: The flow rate should be scaled based on the cross-sectional area of the columns. The gradient time should also be adjusted to maintain the same linear velocity.
-
-
Check for Peptide Stability: Some peptides may be unstable in the acidic mobile phase. If you suspect degradation, you may need to consider a different mobile phase system or work at a lower temperature.
Data Presentation: Key Parameters for HPLC Scale-Up
| Parameter | Analytical Scale | Preparative Scale | Scaling Factor |
| Column ID | 4.6 mm | 21.2 mm | (21.2 / 4.6)^2 ≈ 21.2 |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Proportional to (ID_prep / ID_anal)^2 |
| Injection Volume | 20 µL | 424 µL | Proportional to (ID_prep / ID_anal)^2 |
| Gradient Time | 20 min | 20 min | Keep constant for linear scale-up |
Advanced Troubleshooting: The Role of Ion-Pairing Reagents
While TFA is the workhorse for peptide purification, other ion-pairing reagents can offer different selectivities and may be the key to separating a particularly challenging mixture.
The Science Behind the Ion-Pairing Choice:
Ion-pairing reagents are molecules that contain a charged head group and a hydrophobic tail. They interact with oppositely charged residues on the peptide, effectively increasing the peptide's overall hydrophobicity and its retention on a reversed-phase column. The length of the hydrophobic tail of the ion-pairing reagent can influence the degree of retention and the selectivity of the separation.[4]
When to Consider an Alternative to TFA:
-
Poor Resolution of Closely Eluting Impurities: If you have optimized your gradient and still cannot resolve your target peptide from an impurity, a different ion-pairing reagent may alter the retention of one species more than the other, leading to separation.
-
MS-Compatibility Issues: TFA is known to cause ion suppression in mass spectrometry.[5] For applications where the purified peptide will be directly analyzed by MS, formic acid (FA) is a more suitable choice, although it may provide less optimal chromatography.
Common Ion-Pairing Reagents for Peptide Purification:
| Ion-Pairing Reagent | Abbreviation | Typical Concentration | Characteristics |
| Trifluoroacetic Acid | TFA | 0.1% | Standard choice, good peak shape, MS ion suppression.[5][7] |
| Formic Acid | FA | 0.1% | MS-compatible, may result in broader peaks than TFA. |
| Heptafluorobutyric Acid | HFBA | 0.1% | Stronger ion-pairing agent than TFA, can increase retention of basic peptides. |
Experimental Protocol: Selecting and Testing a New Ion-Pairing Reagent
-
Identify the Problem: Confirm that poor resolution is not due to other factors like column issues or an unoptimized gradient.
-
Choose an Alternative Reagent: Based on the table above, select an alternative reagent. For example, if your peptide is highly basic and eluting early, HFBA could be a good choice to increase retention.
-
Prepare Fresh Mobile Phases: Prepare your aqueous and organic mobile phases with the new ion-pairing reagent at the same concentration (e.g., 0.1%).
-
Equilibrate the Column: It is crucial to thoroughly flush the column with the new mobile phase to replace the previous ion-pairing reagent. This may take a significant volume of solvent.
-
Perform an Analytical Run: Inject your sample and analyze the chromatogram. Compare the retention times, peak shapes, and resolution to your previous results with TFA.
-
Re-optimize the Gradient: You will likely need to re-optimize your gradient for the new ion-pairing reagent, as retention times will have changed.
Logical Relationship in Ion-Pairing Reagent Selection
Caption: Decision tree for selecting an alternative ion-pairing reagent.
Concluding Remarks
The purification of synthetic peptides is often an iterative process that requires careful observation, systematic troubleshooting, and a solid understanding of the underlying chromatographic principles. This guide provides a framework for addressing the most common challenges you will encounter. By approaching each problem methodically and understanding the "why" behind each step, you can significantly improve the efficiency and success of your peptide purification endeavors.
References
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021, November 25). Peptide purification using HPLC?. Retrieved from [Link]
-
Reddit. (2017, June 12). My protein of interest is aggregating / precipitating out during purification. Need some advice. Retrieved from [Link]
-
J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents. Retrieved from [Link]
-
Frederick, J. (2016, December 30). HPLC Purification of Peptides. protocols.io. [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-38.
-
Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
-
Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?. Retrieved from [Link]
-
SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent Technologies. (2023, June 29). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]
-
KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
Interface Focus. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
LCGC Europe. (2008, May 1). Ion pairing—blessing or curse?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021, April 2). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]
-
National Institutes of Health. (2016, May 12). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Retrieved from [Link]
-
Waters Corporation. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
National Institutes of Health. (2018, February 28). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]
-
Agilent Technologies. (2023, June 28). Scale Up with Confidence. Retrieved from [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
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- 4. hplc.eu [hplc.eu]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
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- 9. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of (2S)-2-amino-2-(4-methoxyphenyl)acetic Acid by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, a critical chiral building block in pharmaceutical synthesis. We will delve into two orthogonal HPLC approaches: a reversed-phase method for the assessment of chemical purity and a chiral separation method to determine enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for quality control and synthetic process monitoring.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For chiral molecules like (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, purity analysis is a dual challenge. It necessitates the quantification of process-related impurities and degradation products (chemical purity) as well as the measurement of the unwanted enantiomer (enantiomeric purity). This guide will provide the scientific rationale behind the selection of HPLC parameters and offer detailed, replicable protocols.
Method 1: Reversed-Phase HPLC for Chemical Purity
The primary objective of this method is to separate the target molecule from potential impurities arising from its synthesis or degradation. A reversed-phase HPLC (RP-HPLC) method is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities.
Rationale for Method Design
Our selection of a C18 stationary phase is based on its broad applicability and effectiveness in retaining the moderately polar (2S)-2-amino-2-(4-methoxyphenyl)acetic acid. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve sharp peaks and adequate resolution from potential impurities. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amino acid. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities within a reasonable run time. UV detection is selected based on the chromophoric nature of the phenyl ring in the analyte.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Diagram of the RP-HPLC Workflow
A Senior Application Scientist's Guide: Comparing (2S)-2-amino-2-(4-methoxyphenyl)acetic acid and Phenylglycine in Peptide Design
For drug development professionals and peptide chemists, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern therapeutic design.[1][2] These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability. Among the vast arsenal of available ncAAs, arylglycines—particularly Phenylglycine (Phg) and its derivatives—are frequently employed to impart conformational rigidity and enhance biological activity.[3]
This guide provides an in-depth, objective comparison between two structurally related yet functionally distinct arylglycines: the foundational Phenylglycine (Phg) and its para-substituted analogue, (2S)-2-amino-2-(4-methoxyphenyl)acetic acid (Mpg). We will dissect their structural nuances, explore the profound implications for solid-phase peptide synthesis (SPPS), and analyze their differential impact on peptide conformation and biological function. This analysis is designed to equip researchers with the field-proven insights necessary to make informed decisions in the rational design of next-generation peptide therapeutics.
Structural and Physicochemical Distinction
At first glance, Mpg is a simple derivative of Phg, distinguished by a single methoxy group at the para-position of the phenyl ring. However, this seemingly minor modification introduces significant changes in electronic and steric properties, which cascade into substantial differences in chemical reactivity and intermolecular interactions.
The core structural feature of both amino acids is the direct attachment of the bulky aromatic side chain to the α-carbon. This arrangement severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, making both Phg and Mpg potent inducers of specific secondary structures.[4]
Caption: Chemical structures of (S)-Phenylglycine and its 4-methoxy derivative.
The key differentiator is the electronic effect of the para-substituent. The methoxy group (-OCH₃) on Mpg is a strong electron-donating group through the mesomeric effect (+M). This increases the electron density of the aromatic ring and, critically, influences the acidity of the α-carbon proton—a factor with profound consequences for synthetic chemistry, as we will explore in Section 2.
Table 1: Comparative Physicochemical Properties
| Property | (S)-Phenylglycine (Phg) | (2S)-2-amino-2-(4-methoxyphenyl)acetic acid (Mpg) | Rationale for Impact |
| Molecular Weight | 151.16 g/mol | 181.19 g/mol [5] | The addition of a -OCH₃ group increases mass. |
| XLogP3 | 0.5 | -1.7[5] | The methoxy group increases polarity, reducing hydrophobicity. |
| H-Bond Donors | 2 | 2[5] | Both possess -NH₂ and -COOH groups. |
| H-Bond Acceptors | 3 | 4[5] | Mpg has an additional acceptor in the methoxy oxygen. |
| Electronic Nature | Neutral/weakly deactivating phenyl ring. | Electron-rich phenyl ring due to +M effect of -OCH₃. | Influences π-π stacking, cation-π interactions, and chemical reactivity. |
Synthetic Viability: The Critical Challenge of Racemization
The single most important practical consideration when working with phenylglycine and its derivatives in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the heightened risk of racemization (or epimerization if incorporated within a peptide chain).[6][7]
The Causality of Racemization: Phenylglycine is significantly more prone to base-catalyzed racemization at the α-position than most other amino acids.[4] The underlying cause is the increased acidity of the α-proton, which is stabilized by the adjacent phenyl ring upon deprotonation. During the coupling step in SPPS, the presence of a base (required for carboxyl activation) can lead to the abstraction of this proton, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of stereochemical integrity.[4]
The Mpg Advantage: This is where the electronic properties of Mpg provide a decisive advantage. The electron-donating methoxy group pushes electron density into the ring, which in turn slightly destabilizes the negative charge of the enolate intermediate. This effect decreases the acidity of the α-proton compared to Phenylglycine.[4] Consequently, (2S)-2-amino-2-(4-methoxyphenyl)acetic acid exhibits a lower propensity for racemization under standard SPPS coupling conditions. A similar decelerating effect is observed for 4-hydroxyphenylglycine (Hpg).[4]
For researchers, this means that incorporating Mpg can lead to higher diastereomeric purity in the final peptide, reducing the need for extensive purification to remove epimeric byproducts.
Caption: Optimized Fmoc-SPPS workflow for incorporating racemization-prone arylglycines.
Experimental Protocol: Minimizing Racemization During Coupling
This protocol is designed to suppress epimerization when incorporating either Phg or Mpg. The risk is lower with Mpg, but these precautions are still highly recommended.
Objective: To couple Fmoc-(S)-Phg-OH or Fmoc-(2S)-Mpg-OH to a resin-bound peptide with minimal racemization.
Materials:
-
Fmoc-protected Phenylglycine or 4-Methoxyphenylglycine
-
Peptide-resin with a free N-terminal amine
-
Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
-
Base: 2,4,6-Trimethylpyridine (TMP) or N,N-Diisopropylethylamine (DIPEA) - Note: Hindered bases like TMP are preferred.[6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation (Critical Step):
-
In a separate vessel, dissolve the Fmoc-arylglycine (2.5 eq), COMU (2.5 eq), in DMF.
-
Add the base (5.0 eq of TMP or DIPEA).
-
Allow the mixture to pre-activate for 2-5 minutes. Causality: Using potent uronium/phosphonium-based coupling reagents like COMU or DEPBT with a hindered, non-nucleophilic base minimizes the time the amino acid exists as a reactive species susceptible to proton abstraction.[6]
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10-15 minutes. Drain and repeat once.
-
Final Wash: Wash the resin thoroughly with DMF (5x) to prepare for the next coupling cycle.
Impact on Peptide Conformation and Biological Activity
The choice between Phg and Mpg extends beyond synthetic convenience and directly influences the final peptide's structure and function.
Conformational Preferences: Both residues are potent turn-inducers due to the steric bulk at the α-carbon.[4][8] They restrict the available conformational space, often forcing the peptide backbone into well-defined secondary structures like β-turns or γ-turns. This pre-organization can be highly beneficial for receptor binding, as it reduces the entropic penalty of binding by locking the peptide into a bioactive conformation. While both residues are effective, the precise turn geometry can be influenced by the electronic nature and H-bonding capacity of the side chain, suggesting that Mpg could favor slightly different torsional angles than Phg.
Biological Implications:
-
Proteolytic Stability: The steric hindrance provided by the α-phenyl group in both amino acids can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.[9]
-
Receptor Interactions: The aromatic side chains are crucial for binding interactions.
-
Phenylglycine primarily offers hydrophobic and π-π stacking interactions.
-
4-Methoxyphenylglycine offers a more nuanced interaction profile. The electron-rich ring can engage in stronger cation-π interactions, while the methoxy oxygen can act as a hydrogen bond acceptor.[9] This additional interaction potential can be exploited to enhance binding affinity and specificity for a target receptor. For example, if a receptor pocket contains a potential hydrogen bond donor (like an amide proton or hydroxyl group), substituting Phg with Mpg could introduce a favorable new interaction.
-
-
Solubility and Amphipathicity: The introduction of the polar methoxy group makes Mpg less hydrophobic than Phg.[9] This can be advantageous for improving the aqueous solubility of a highly hydrophobic peptide. It also allows for fine-tuning the amphipathic character of peptides like antimicrobial agents, where the balance of hydrophobicity and charge is critical for membrane disruption and selectivity.[9]
Post-Synthesis: Analytical Characterization Workflow
Regardless of the choice, rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final peptide.
Caption: Standard workflow for the purification and characterization of synthetic peptides.
Key Analytical Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for both purification and purity assessment.[10] A high-resolution column is essential to separate the desired peptide from deletion sequences and, crucially, from any diastereomeric (epimeric) impurities that may have formed during synthesis.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm that the molecular weight of the purified peptide matches the theoretical mass.[10][11] High-resolution mass spectrometry can provide exact mass confirmation.
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful, non-destructive technique used to analyze the secondary structure of the peptide in solution. It can provide valuable information on whether the incorporation of Phg or Mpg successfully induced the desired conformation (e.g., a β-turn).
Summary and Strategic Recommendations
The choice between (2S)-2-amino-2-(4-methoxyphenyl)acetic acid and Phenylglycine is a strategic decision based on a trade-off between synthetic risk, desired physicochemical properties, and the specific biological hypothesis being tested.
Caption: A logical guide to aid in the selection between Phg and Mpg for peptide design.
Table 2: Head-to-Head Comparison Summary
| Feature | Phenylglycine (Phg) | (2S)-2-amino-2-(4-methoxyphenyl)acetic acid (Mpg) | Recommendation |
| Racemization Risk | High | Moderate to Low | For projects sensitive to epimerization or on a large scale, Mpg is the safer choice. |
| Hydrophobicity | High | Moderate | Use Phg for maximum hydrophobic interaction; use Mpg to improve solubility or fine-tune amphipathicity. |
| Side Chain Interactions | Hydrophobic, π-π stacking | Hydrophobic, π-π stacking, H-bond acceptor, Cation-π | Mpg offers a more versatile toolkit for specific receptor pocket interactions. |
| Conformational Control | Strong turn inducer | Strong turn inducer | Both are excellent for conformational constraint. The choice depends on other factors. |
| Cost & Availability | Generally more common and less expensive. | May be more expensive and less readily available from all suppliers. | For initial screening or cost-sensitive projects, Phg may be preferred if synthesis is optimized. |
References
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235. [Link]
-
Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2899-2902. (Note: Abstract and citation data available from multiple sources like ResearchGate, but direct full-text link may require subscription). [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. [Link]
-
Dziuba, J., & Iwaniak, A. (2014). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica, 61(3), 403-409. [Link]
-
Formaggio, F., et al. (2000). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Journal of the American Chemical Society, 122(4), 542-549. (Note: This reference discusses a different constrained residue, but the principles of conformational analysis are relevant). [Link]
-
Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Request PDF. (n.d.). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]
-
Kundu, R., & Roy, S. (2020). Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data. PubMed Central. [Link]
-
Sarma, B. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Asahina, Y., & Suga, H. (2015). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. [Link]
-
Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. IntechOpen. [Link]
-
Zhang, W., et al. (2020). Peptidomes and Structures Illustrate Two Distinguishing Mechanisms of Alternating the Peptide Plasticity Caused by Swine MHC Class I Micropolymorphism. PubMed Central. [Link]
-
Zeymer, C. (2022). Noncanonical Amino Acids in Biocatalysis. ACS Publications. [Link]
-
Al-Bokari, H. A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 521-532. [Link]
-
Formaggio, F., et al. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. PubMed. [Link]
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
-
Pavone, V., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. PubMed. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijsra.net [ijsra.net]
- 11. biopharmaspec.com [biopharmaspec.com]
A Senior Application Scientist's Guide to Enhancing Antimicrobial Peptide Potency Through Strategic Modification
Introduction: The Imperative for Peptide Modification in an Era of Antimicrobial Resistance
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in the global fight against antibiotic resistance.[1][2] These naturally occurring molecules, integral to the innate immune systems of a vast array of organisms, exhibit broad-spectrum activity against bacteria, fungi, and viruses.[1][2] Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs exert their antimicrobial action through physical disruption of the microbial cell membrane, a mechanism that is less prone to the development of resistance.[3] However, the therapeutic potential of native AMPs is often hampered by limitations such as susceptibility to proteolytic degradation, potential for cytotoxicity, and suboptimal potency under physiological conditions.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of key modification strategies designed to overcome these limitations and enhance the antimicrobial potency of peptides. We will delve into the rationale behind these modifications, present supporting experimental data, and provide detailed protocols for the robust evaluation of these engineered molecules. Our focus will be on elucidating the structure-activity relationships (SAR) that govern the efficacy of these modified peptides, thereby empowering researchers to make informed decisions in the design and optimization of novel anti-infective agents.
Strategic Modifications to Amplify Antimicrobial Potency
The rational design of modified AMPs hinges on a fundamental understanding of how their physicochemical properties—namely cationicity, hydrophobicity, and amphipathicity—dictate their interaction with microbial membranes. The primary goal of modification is to fine-tune these properties to maximize antimicrobial efficacy while minimizing off-target effects. Here, we explore some of the most effective strategies to achieve this balance.
Amino Acid Substitution: The Foundation of Peptide Engineering
The substitution of specific amino acids is a fundamental and powerful strategy to enhance the antimicrobial activity of peptides. This approach allows for the precise modulation of a peptide's net charge, hydrophobicity, and amphipathic character.
A key principle in amino acid substitution is the enhancement of cationicity, as the initial interaction between an AMP and the negatively charged bacterial membrane is predominantly electrostatic. Replacing neutral or acidic residues with cationic amino acids like lysine (Lys) or arginine (Arg) can significantly boost this attraction. For instance, in a study of an analog of Magainin II, substituting Lys, His, and Ser residues with Arg resulted in a peptide with promising antimicrobial activity, particularly against Gram-positive bacteria.[4]
Hydrophobicity is another critical parameter. Increasing the hydrophobicity of a peptide can enhance its ability to partition into and disrupt the lipid bilayer of the bacterial membrane. This is often achieved by substituting less hydrophobic residues with more hydrophobic ones, such as tryptophan (Trp) or phenylalanine (Phe).[4] However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased cytotoxicity towards mammalian cells, which have zwitterionic outer membranes.
The strategic placement of substitutions is also crucial for optimizing amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. In helical peptides, this creates a polar and a non-polar face, facilitating membrane insertion and pore formation.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Parent and Amino Acid-Substituted Peptides
| Peptide/Analog | Modification | S. aureus | E. faecalis | K. pneumoniae | E. coli | P. aeruginosa | Reference |
| Magainin II Analog (P24) | Lys, His, Ser → Arg; Phe → Trp | 64 | 128 | 256 | 128 | 256 | [4] |
| Pexiganan (Magainin II Analog) | - | >256 | >256 | >256 | >256 | >256 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Lipidation: Anchoring Peptides for Enhanced Membrane Disruption
Lipidation, the covalent attachment of a fatty acid chain to the peptide, is a highly effective strategy for increasing the potency of AMPs. The lipid moiety acts as a hydrophobic anchor, promoting the peptide's association with and insertion into the bacterial membrane.
The length of the acyl chain is a critical determinant of the lipidated peptide's activity. Generally, an optimal chain length exists that maximizes antimicrobial efficacy without significantly increasing hemolytic activity. For many host defense peptides (HDPs), acyl chain lengths of 8 to 12 carbons have been shown to provide a good balance of improved activity and acceptable toxicity.[5]
The position of lipidation can also influence activity. N-terminal lipidation is a common approach, but attachment to the side chain of a lysine residue within the sequence can also be effective. The choice of attachment site can impact the peptide's overall structure and its ability to adopt an active conformation upon membrane binding.
Glycosylation: Modulating Stability and Bioactivity
Glycosylation, the attachment of carbohydrate moieties to a peptide, can have multifaceted effects on its properties. While it can sometimes lead to a partial reduction in direct antimicrobial activity, glycosylation often enhances a peptide's stability against proteases, improves its solubility, and can modulate its immunomodulatory functions.[6]
The impact of glycosylation on antimicrobial potency is context-dependent and influenced by the type and size of the glycan, as well as the site of attachment. In some cases, the addition of a sugar moiety can hinder the peptide's interaction with the bacterial membrane. However, in other instances, it has been shown to have a negligible effect on or even enhance antimicrobial activity, while significantly improving the peptide's pharmacokinetic profile.[7]
Cyclization: Constraining for Potency and Stability
Cyclization is a powerful strategy for enhancing the potency and stability of AMPs. By constraining the peptide's conformational flexibility, cyclization can pre-organize it into a bioactive conformation, reducing the entropic penalty of binding to the bacterial membrane. This can lead to improved antimicrobial activity and target selectivity.[8]
Furthermore, cyclic peptides are generally more resistant to degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. This increased stability can significantly prolong the in vivo half-life of the peptide.
Various cyclization strategies can be employed, including head-to-tail, side-chain-to-side-chain, and head-to-side-chain linkages. The choice of cyclization strategy depends on the peptide sequence and the desired structural constraints.
Experimental Protocols for Comparative Potency Analysis
A rigorous and standardized evaluation of modified peptides is essential to accurately compare their antimicrobial potency and therapeutic potential. The following section provides detailed, step-by-step methodologies for key in vitro assays.
Workflow for Evaluating Modified Antimicrobial Peptides
Caption: Workflow for the comprehensive evaluation of modified antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It establishes the lowest concentration of a peptide that inhibits the visible growth of a specific microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium.
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature and shaking speed until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in the appropriate test medium.[9]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial twofold dilutions of the peptide stock solution in a 96-well microtiter plate. It is crucial to use polypropylene plates to prevent the cationic peptides from adhering to the plastic.[9]
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include positive controls (bacteria in broth without peptide) and negative controls (broth only).
-
Incubate the plate at the optimal temperature for the test organism for 18-24 hours.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the peptide at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform an MIC Assay: Follow the steps outlined in the MIC assay protocol.
-
Plating:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.[9]
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[9]
-
Hemolysis Assay
The hemolysis assay is a critical in vitro test to assess the cytotoxicity of peptides against mammalian cells, using red blood cells (RBCs) as a model.
Protocol:
-
Preparation of Red Blood Cells:
-
Obtain fresh, whole blood (e.g., from a healthy donor) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBC pellet several times with sterile phosphate-buffered saline (PBS) to remove plasma and other blood components.[10]
-
Resuspend the washed RBCs in PBS to a final concentration of approximately 2-4% (v/v).
-
-
Peptide Incubation:
-
In a 96-well plate, add serial dilutions of the peptide to the wells.
-
Add the prepared RBC suspension to each well.
-
Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in a lytic agent like 1% Triton X-100) for 100% hemolysis.[7]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[7]
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).[11]
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Serum Stability Assay
This assay evaluates the stability of peptides in the presence of serum proteases, providing an indication of their potential in vivo half-life.
Protocol:
-
Peptide Incubation with Serum:
-
Prepare a solution of the peptide at a known concentration.
-
Mix the peptide solution with fresh serum (e.g., human or mouse serum) at a specific ratio (e.g., 1:1 v/v).[12]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the peptide-serum mixture.[13]
-
-
Protein Precipitation and Peptide Extraction:
-
To stop the enzymatic degradation, precipitate the serum proteins by adding a precipitating agent (e.g., acetonitrile or a mixture of acetonitrile, water, and formic acid).[13]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the remaining peptide.
-
-
Quantification of Intact Peptide:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining at each time point.[12]
-
The degradation profile can then be plotted to determine the peptide's half-life in serum.
-
Comparative Analysis and Future Perspectives
The strategic modification of antimicrobial peptides is a dynamic and evolving field. The choice of modification strategy will depend on the specific properties of the parent peptide and the desired therapeutic application.
-
Amino acid substitution remains a cornerstone of peptide optimization, offering a high degree of control over fundamental physicochemical properties.
-
Lipidation is a robust method for significantly enhancing potency, although careful optimization of acyl chain length is necessary to mitigate cytotoxicity.
-
Glycosylation presents a valuable approach for improving in vivo stability and modulating immunomodulatory activity, even if it sometimes comes at the cost of some direct antimicrobial potency.
-
Cyclization is a powerful tool for enhancing both stability and activity by conformationally constraining the peptide.
The future of modified antimicrobial peptide development lies in the synergistic application of these strategies, potentially in combination with novel drug delivery systems. As our understanding of the intricate structure-activity relationships of these molecules deepens, so too will our ability to engineer a new generation of highly potent and selective antimicrobial agents to combat the growing threat of antibiotic resistance.
References
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Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]
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ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) range of antimicrobial peptides. Retrieved from [Link]
- Ghavimi, M., et al. (2016). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna Journal of Medical Biotechnology, 8(2), 71–77.
- Staub, E., et al. (2021). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 26(11), 3270.
- Mercer, D. K., & O'Neil, D. A. (2013). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. Antimicrobial Agents and Chemotherapy, 57(5), 2099–2107.
- Jenssen, H., et al. (2015). Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PLoS ONE, 10(12), e0144673.
- Torrent, M., et al. (2021). Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability. Journal of Medicinal Chemistry, 64(16), 12215–12228.
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iGEM. (n.d.). Hemolysis Test Protocol. Retrieved from [Link]
- Mercer, D. K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326.
- Gaspar, D., et al. (2023). Structure–activity relationships of antibacterial peptides. FEBS Journal, 290(6), 1546-1573.
- Zhang, Y., et al. (2022). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. International Journal of Molecular Sciences, 23(21), 13391.
- Zarena, D., et al. (2019). A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii. Frontiers in Microbiology, 10, 2697.
- de la Fuente-Núñez, C., et al. (2017). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Microbiology, 8, 2055.
- The structure-mechanism relationship and mode of actions of antimicrobial peptides: A review. (2020). European Journal of Medicinal Chemistry, 208, 112837.
- Han, H., et al. (2021). Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 65(12), e01234-21.
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382–1414.
- Falanga, A., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2914.
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Andersson, D. I., et al. (2020). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. Gels, 6(4), 40.
- Ghosh, C., & Haldar, J. (2021). A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective. RSC Medicinal Chemistry, 12(8), 1296-1315.
- Jenssen, H., & Hancock, R. E. W. (2009). Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum. Antimicrobial Agents and Chemotherapy, 53(8), 3502–3508.
- Rasmussen, M. P., et al. (2022). Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter?. Frontiers in Chemistry, 10, 855502.
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ResearchGate. (n.d.). Hemolysis and cytotoxicity of antimicrobial peptides (AMPs). (A).... Retrieved from [Link]
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A Senior Scientist's Guide to Determining Enantiomeric Excess of Chiral Compounds
In the realm of stereoselective synthesis and pharmaceutical development, the precise quantification of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The term enantiomeric excess (ee) quantifies the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure single enantiomer has an ee of 100%.[1][2] This guide provides an in-depth comparison of the most robust and widely adopted analytical techniques for determining enantiomeric excess. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and provide detailed protocols to ensure the generation of trustworthy and reproducible data.
The Critical Importance of Enantiomeric Excess
In the pharmaceutical industry, the differential pharmacological and toxicological profiles of enantiomers are a matter of paramount importance. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this reality. Consequently, regulatory bodies like the FDA and EMA mandate rigorous characterization of the enantiomeric composition of chiral drug substances.[2] Beyond pharmaceuticals, the success of any asymmetric synthesis is gauged by its ability to selectively produce the desired enantiomer, making accurate ee determination indispensable for reaction optimization and mechanistic studies.[3]
A Comparative Overview of Key Analytical Techniques
The modern analytical laboratory has a suite of powerful tools at its disposal for the determination of enantiomeric excess. The choice of technique is often dictated by factors such as the nature of the analyte, the required level of accuracy and sensitivity, sample throughput, and available instrumentation. The most prevalent methods include chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods like Circular Dichroism.
| Technique | Principle of Separation/Differentiation | Typical Accuracy | Sensitivity | Throughput | Primary Strengths | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Excellent (±0.1-1%) | High (ng to pg) | Moderate to High | Broad applicability, high precision, well-established. | Method development can be time-consuming.[4] |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Excellent (±0.1-1%) | Very High (pg to fg) | High | Ideal for volatile and thermally stable compounds. | Limited to analytes that can be volatilized. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers (covalently or non-covalently) which are spectroscopically distinct. | Good to Excellent (±1-5%) | Low to Moderate | High | Rapid analysis, provides structural information. | Lower sensitivity, potential for signal overlap.[5] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Good | Moderate | High | Very fast, can be used for high-throughput screening.[3] | Requires a chromophore near the stereocenter, less precise than chromatography. |
Section 1: Chiral Chromatography - The Gold Standard
Chiral chromatography is the workhorse of enantiomeric excess determination, renowned for its accuracy and robustness.[3][6] The technique relies on the physical separation of enantiomers as they pass through a column containing a chiral stationary phase (CSP). The differential, transient diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram.
The "Why": Causality in Chiral Recognition
The efficacy of a chiral separation hinges on the three-point interaction model. For successful chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking. This multi-point interaction creates a significant enough difference in the binding energy of the two enantiomer-CSP diastereomeric complexes to allow for chromatographic separation. The choice of CSP is therefore critical and is guided by the functional groups present in the analyte.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used method for determining ee due to its broad applicability and high precision.[8][9]
Caption: Workflow for ee determination by Chiral HPLC.
-
Column Selection: Begin by screening a set of diverse chiral stationary phases. A good starting point for a novel compound is a kit of columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamate) as these are broadly applicable.[7][10]
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (90:10). The alcohol component acts as a polar modifier that influences retention and resolution. Its concentration is a critical parameter to optimize.
-
Reverse Phase: Use a mobile phase such as Acetonitrile/Water or Methanol/Water, often with a buffer to control the ionization state of the analyte.
-
-
Initial Analysis:
-
Prepare a ~1 mg/mL solution of your racemic standard in the mobile phase.
-
Set the flow rate to 1 mL/min and the detector (typically UV) to a wavelength where the analyte has strong absorbance.
-
Inject 5-10 µL of the racemic standard and observe the chromatogram. Successful separation will show two distinct peaks.
-
-
Method Optimization:
-
Resolution: If peaks are not resolved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase). Lowering the temperature can also improve resolution.
-
Run Time: If resolution is good, the run time can be shortened by increasing the flow rate or the strength of the mobile phase.
-
-
Quantification:
-
Once a satisfactory separation is achieved for the racemic standard, inject your synthesized sample under the optimized conditions.
-
Integrate the area of the two enantiomer peaks (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.[11] The principles are analogous to HPLC, but the mobile phase is an inert gas (e.g., Helium or Nitrogen).
-
Column Selection: Cyclodextrin-based chiral stationary phases are the most common and effective for a wide range of compounds.[11]
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the analyte has polar functional groups (-OH, -NH2, -COOH), derivatization to a less polar, more volatile ester or amide may be necessary.
-
-
GC Conditions:
-
Injector: Use a split/splitless injector, typically at a temperature of 250°C.
-
Oven Program: Start with an isothermal oven temperature program (e.g., 100°C for 10 minutes). If separation is not achieved, a temperature gradient (e.g., ramp from 100°C to 200°C at 5°C/min) can be employed to improve resolution.[11]
-
Detector: A Flame Ionization Detector (FID) is standard for organic compounds.
-
-
Data Analysis: The calculation of enantiomeric excess is identical to the HPLC method, based on the integrated peak areas of the two enantiomers.[12]
Section 2: NMR Spectroscopy - A Rapid and Insightful Alternative
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the strategy is to create a diastereomeric environment directly in the NMR tube.[5] This renders the enantiomers chemically non-equivalent (anisochronous), leading to separate signals in the NMR spectrum.[5] This can be achieved through two primary methods: the use of chiral derivatizing agents or chiral solvating agents.
The "Why": Inducing Diastereomeric Non-equivalence
Enantiomers have identical physical properties and thus identical NMR spectra. By reacting a scalemic mixture with a single enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra. Similarly, chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale. This results in observable, population-averaged chemical shift differences between the enantiomers.[5][13]
Caption: Workflow for ee determination by NMR Spectroscopy.
Method 1: Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the analyte (e.g., an alcohol or amine) with a chiral derivatizing agent, such as Mosher's acid chloride, to form a diastereomeric mixture.[6]
-
Agent Selection: Choose a CDA that reacts cleanly and completely with a functional group in your analyte. The CDA must be enantiomerically pure.
-
Reaction: In an NMR tube, dissolve a known amount of your analyte in a suitable deuterated solvent (e.g., CDCl3). Add a slight excess of the CDA and a non-nucleophilic base (if necessary) to facilitate the reaction.
-
Analysis:
-
Allow the reaction to go to completion.
-
Acquire a high-resolution ¹H NMR spectrum. If the CDA contains fluorine (like Mosher's acid), acquiring a ¹⁹F NMR spectrum can be advantageous due to its simplicity and large chemical shift dispersion.[5]
-
Identify a well-resolved signal corresponding to a proton (or fluorine atom) in the newly formed diastereomers.
-
-
Quantification: Integrate the corresponding signals for the two diastereomers (Integral1 and Integral2). The enantiomeric excess is calculated as: % ee = (|Integral1 - Integral2| / (Integral1 + Integral2)) * 100 Causality Check: It is crucial to ensure the derivatization reaction proceeds to 100% conversion for both enantiomers and that no kinetic resolution occurs, which would lead to an inaccurate ee value.
Method 2: Chiral Solvating Agents (CSAs)
CSAs offer a non-destructive alternative to CDAs. They are simply added to the NMR sample, where they form transient diastereomeric complexes with the analyte.[13][14] This method is often faster as it doesn't require a chemical reaction.
-
Agent & Solvent Selection: The choice of CSA and solvent is critical for achieving good separation. The interactions are often weak, involving hydrogen bonding or π-π stacking. Screening different CSAs and solvents may be necessary.
-
Sample Preparation: Dissolve the analyte in an appropriate deuterated solvent in an NMR tube. Add the enantiomerically pure CSA, typically in a 1:1 to 5:1 molar ratio of CSA to analyte.
-
Analysis:
-
Acquire a ¹H NMR spectrum. The separation of signals is often temperature-dependent, so acquiring spectra at different temperatures can be beneficial.
-
Identify a proton signal in the analyte that shows clear splitting into two signals, representing the two diastereomeric complexes.
-
-
Quantification: The calculation of ee is identical to the CDA method, based on the integration of the resolved signals.
Section 3: Chiroptical Methods - High-Throughput Screening
Chiroptical methods, primarily Circular Dichroism (CD), provide a very rapid means of assessing enantiomeric excess, making them particularly suitable for high-throughput screening (HTS) applications where speed is more critical than ultimate precision.[3]
The "Why": The Cotton Effect
Chiral molecules interact differently with left and right circularly polarized light. A CD spectrometer measures this differential absorption (ΔA = A_left - A_right) as a function of wavelength. The resulting spectrum, known as the Cotton effect, is characteristic of a specific enantiomer, with its mirror image enantiomer producing a mirror image spectrum. The magnitude of the CD signal at a given wavelength is directly proportional to the concentration difference between the two enantiomers, and thus to the enantiomeric excess.
-
Reference Spectra: Obtain the CD spectra of the pure major and minor enantiomers, if available. This allows for the determination of the maximum CD signal corresponding to 100% ee.
-
Sample Measurement:
-
Prepare a solution of the synthesized sample at a known concentration in a suitable solvent. The solvent must be transparent in the wavelength region of interest.
-
Measure the CD spectrum of the sample.
-
-
Quantification:
-
Identify the wavelength of maximum absorbance (λ_max) from the reference spectra.
-
The enantiomeric excess can be calculated using the formula: % ee = (CD_sample / CD_pure_enantiomer) * 100 where CD_sample and CD_pure_enantiomer are the CD signal intensities at λ_max.
-
Self-Validation: The shape of the sample's CD spectrum should be identical to that of the pure enantiomer, only differing in magnitude. Any deviation may indicate the presence of impurities.
-
Conclusion
The determination of enantiomeric excess is a critical analytical task that demands a thoughtful and rigorous approach. While chiral chromatography, particularly HPLC, remains the gold standard for its unparalleled accuracy and precision, NMR spectroscopy offers a rapid and structurally informative alternative. Chiroptical methods like CD find their niche in high-throughput applications. As a senior scientist, the selection of the most appropriate technique requires a comprehensive understanding of the analyte's properties, the specific research question, and the inherent strengths and limitations of each method. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers can generate high-quality, reliable data that stands up to the scrutiny of peer review and regulatory submission.
References
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Retrieved from [Link]
-
NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
MIT. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). All About Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
ResearchGate. (2012, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
YouTube. (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]
-
UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
-
PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
ACS Publications. (2018, April 24). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Peptides Containing Non-Natural Amino Acids
This guide provides an in-depth comparison of strategies and experimental protocols for assessing the metabolic stability of therapeutic peptides, with a specific focus on the integration of non-natural amino acids (nnAAs). It is designed for researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic profiles of peptide-based drug candidates.
The Revolving Door of Peptide Therapeutics: Efficacy vs. Instability
Peptides represent a highly attractive class of therapeutics due to their high specificity, potency, and low off-target toxicity. However, their clinical translation is often thwarted by a critical vulnerability: rapid degradation by endogenous proteases and peptidases. The inherent susceptibility of the peptide backbone to enzymatic cleavage results in short plasma half-lives, severely limiting their therapeutic efficacy.
The strategic incorporation of non-natural amino acids has emerged as a cornerstone of modern peptide drug design to overcome this limitation. By introducing modifications that are unrecognizable to metabolic enzymes, we can effectively "armor" the peptide, enhancing its stability without compromising its biological activity. This guide will explore the mechanisms behind this enhancement and provide a comparative framework for the experimental validation of metabolic stability.
Understanding the Enemy: Mechanisms of Peptide Degradation
The primary routes of peptide metabolism involve enzymatic hydrolysis of the amide bonds that constitute the peptide backbone. The key enzyme classes responsible for this degradation include:
-
Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave internal peptide bonds.
-
Exopeptidases: This class includes aminopeptidases, which cleave amino acids from the N-terminus, and carboxypeptidases, which act on the C-terminus.
The susceptibility of a peptide to these enzymes is dictated by its primary sequence and conformation. Introducing non-natural amino acids disrupts the specific recognition motifs required by these proteases for binding and catalysis.
Caption: Enzymatic degradation of a native peptide by exopeptidases and endopeptidases.
Strategic Armor: Enhancing Stability with Non-Natural Amino Acids
The choice of non-natural amino acid is a critical decision in peptide design, as each modification offers a distinct mechanism of steric or electronic hindrance to enzymatic degradation.
Key Strategies and Their Mechanisms:
-
N-methylation: The addition of a methyl group to the backbone amide nitrogen is a subtle but highly effective modification. This N-methylation sterically hinders the approach of proteases and disrupts the hydrogen bonding patterns necessary for enzyme recognition and catalysis.
-
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer creates a peptide bond that is unrecognizable to most endogenous proteases, which are stereospecific for L-amino acids. This is one of the most common and effective strategies for preventing degradation at a specific site.
-
α,α-Disubstituted Amino Acids: Introducing a second substituent on the α-carbon (e.g., α-aminoisobutyric acid, Aib) creates significant steric bulk. This modification restricts the conformational flexibility of the peptide backbone, making it difficult for the peptide to adopt the necessary conformation to fit into the active site of a protease.
-
β-Amino Acids: Peptides composed of β-amino acids have an additional carbon atom in their backbone compared to α-amino acids. This fundamentally alters the peptide backbone structure, rendering it resistant to standard proteases.
-
Peptoids (N-substituted glycines): In peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This shift eliminates the amide proton and alters the backbone geometry, conferring exceptional resistance to proteolysis.
The Proving Ground: A Comparative Guide to Stability Assays
Validating the enhanced stability of a modified peptide is a crucial step. In vitro assays provide a controlled environment to quantify the rate of degradation and compare different peptide analogs directly. Below are detailed protocols for the two most common and informative assays.
Plasma Stability Assay
This assay assesses the stability of a peptide in the presence of the complex mixture of proteases found in blood plasma. It is a critical indicator of a peptide's likely stability in vivo.
Caption: Standard workflow for an in vitro peptide plasma stability assay.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).
-
Thaw human (or other species) plasma on ice. It is crucial to use plasma collected with an anticoagulant like EDTA to chelate divalent cations required by metalloproteases.
-
Centrifuge the thawed plasma at 4°C to pellet any cryoprecipitates.
-
Pre-warm an aliquot of the plasma to 37°C in a water bath for at least 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 1-5 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%) to avoid protein precipitation.
-
Vortex gently to mix. This is your t=0 time point.
-
-
Time-Course Sampling:
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a 2-3 fold excess of cold acetonitrile (ACN) with 0.1% formic acid (FA). The cold ACN serves to precipitate the plasma proteins, effectively stopping the degradation.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide. A standard curve should be prepared in quenched plasma to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the t=0 sample.
-
Plot the natural log of the percent remaining versus time.
-
The slope of the linear regression of this plot (k) is the degradation rate constant. The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
Liver Microsomal Stability Assay
This assay evaluates a peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes. While peptides are less susceptible to CYP metabolism than small molecules, this assay is important for peptides containing non-canonical side chains or linkers.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test peptide (final concentration typically 1 µM).
-
Pre-incubate this mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes). A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.
-
-
Quenching and Analysis:
-
Quench and process the samples as described in the plasma stability assay (using cold ACN).
-
Analyze the supernatant by LC-MS/MS to quantify the parent peptide.
-
-
Data Analysis:
-
Calculate the half-life as described for the plasma stability assay. The rate of degradation in the absence of NADPH should be subtracted from the rate in its presence to determine the specific contribution of CYP enzymes.
-
Data-Driven Comparison: The Impact of nnAAs on Stability
The true measure of a modification's success is quantifiable improvement in metabolic half-life. The table below synthesizes data from various studies to illustrate the dramatic stability enhancements achievable with nnAAs.
| Peptide/Analog | Key Modification(s) | Assay System | Half-Life (t½) | Fold Improvement |
| Native Glucagon-like peptide-1 (GLP-1) | None | Human Plasma | ~2-3 minutes | - |
| Liraglutide (Victoza®) | D-Ala substitution, Fatty acid acylation | Human Plasma | > 24 hours | > 480 |
| Native Angiotensin II | None | Rat Plasma | ~1.5 minutes | - |
| [Sar¹, Ile⁸]-Angiotensin II | N-terminal Sarcosine (N-methyl Glycine) | Rat Plasma | > 60 minutes | > 40 |
| Substance P | None | Human Plasma | ~2 minutes | - |
| Substance P (with D-amino acids) | D-Arg, D-Pro, D-Trp substitutions | Human Plasma | > 8 hours | > 240 |
| Model Pentapeptide (L-Ala)₅ | None | Rat Liver Microsomes | ~15 minutes | - |
| Model Pentapeptide (Aib)₅ | α,α-disubstitution (Aib) | Rat Liver Microsomes | > 120 minutes | > 8 |
Note: Data compiled and synthesized from multiple literature sources for illustrative purposes.
Conclusion: Designing for Durability
The metabolic instability of peptides is a formidable but surmountable challenge. By understanding the primary mechanisms of enzymatic degradation, researchers can strategically incorporate non-natural amino acids to effectively shield the peptide backbone from proteolysis. The implementation of robust and standardized in vitro assays, such as plasma and microsomal stability studies, is essential for validating these design strategies and selecting drug candidates with promising pharmacokinetic profiles. The data clearly demonstrates that modifications like D-amino acid substitution, N-methylation, and backbone alteration can transform a transiently active peptide into a durable therapeutic agent.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Toniolo, C., & Crisma, M. (2005). Peptides with more than one α,α-disubstituted α-amino acid residue. Biopolymers, 80(2-3), 259–275. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Compound Analysis
For researchers, scientists, and professionals in drug development, the stereochemical composition of a chiral compound is not a trivial detail; it is a critical quality attribute that can profoundly impact a drug's pharmacology, toxicology, and overall therapeutic efficacy. Consequently, the analytical methods used to assess enantiomeric purity must be rigorously validated to ensure they are fit for their intended purpose. When a new analytical method is introduced to replace or run in parallel with an existing validated method, a direct comparison, known as cross-validation, becomes essential. This guide provides an in-depth technical overview of the principles, experimental design, and data analysis involved in the cross-validation of analytical methods for chiral compound analysis, with a particular focus on comparing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
The Imperative of Cross-Validation in Chiral Analysis
The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[1][2] However, in the lifecycle of a pharmaceutical product, it is often necessary to introduce new analytical technologies or transfer methods between laboratories. Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[3] This is crucial in chiral analysis to ensure that the reported enantiomeric purity of a drug substance or product is consistent and reliable, regardless of the analytical technique employed.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for analytical method validation.[1][4] While these guidelines provide a framework for validation, the specific design and acceptance criteria for cross-validation, especially between different technologies like HPLC and SFC, require careful consideration based on scientific principles.
A Comparative Overview of Key Chiral Separation Techniques
The choice of analytical technique for chiral separations is often a balance between performance, speed, and the physicochemical properties of the analyte. The most common techniques employed are HPLC and SFC, with Capillary Electrophoresis (CE) also being a viable option for certain applications.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Separation based on the differential migration of ions in an electric field. |
| Typical Stationary Phases | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides, Pirkle-type.[5] | Same as HPLC, with polysaccharide-based phases being very common. | Chiral selectors are often added to the background electrolyte. |
| Mobile Phases | Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with additives). | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol). | Aqueous or non-aqueous buffers with chiral additives (e.g., cyclodextrins). |
| Key Advantages | Well-established, versatile, robust, and widely available.[6] | High speed, reduced organic solvent consumption, and often complementary selectivity to HPLC.[7][8] | High efficiency, minimal sample and reagent consumption.[6] |
| Key Disadvantages | Can be time-consuming and uses significant volumes of organic solvents.[7] | Higher initial instrument cost, less suitable for highly polar compounds. | Lower sensitivity for some applications, can be less robust than HPLC or SFC.[6] |
| Typical Analysis Time | 10-30 minutes.[5] | 2-10 minutes.[7] | 15-45 minutes.[6] |
Designing a Robust Cross-Validation Study: A Step-by-Step Protocol
A successful cross-validation study requires a well-defined protocol that outlines the experimental design, samples to be analyzed, and the acceptance criteria. Here, we present a detailed protocol for cross-validating a chiral HPLC method against a chiral SFC method for the determination of enantiomeric purity.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validation of two analytical methods.
Step 1: Preparation of Test Samples
The selection of appropriate samples is critical for a meaningful cross-validation. The following should be prepared:
-
Racemic Mixture: A solution containing a 50:50 mixture of the enantiomers. This is used to confirm the elution order and resolution of the two methods.
-
Enriched Enantiomer Samples: Prepare samples of the desired enantiomer spiked with the undesired enantiomer at various levels, typically bracketing the specification limit (e.g., 0.5%, 1.0%, and 1.5% of the undesired enantiomer).[1]
-
Placebo/Blank: A solution containing all components of the sample matrix except for the active pharmaceutical ingredient (API). This is to ensure the specificity of both methods.
Step 2: Analysis of Samples
Analyze the prepared samples in triplicate on both the validated HPLC and SFC systems. It is crucial that the same set of samples is used for both analyses to minimize variability.[3]
Step 3: Data Collection
For each injection, record the following data:
-
Peak areas of both enantiomers.
-
Retention times of both enantiomers.
-
Resolution between the enantiomeric peaks.
Calculate the percentage of the undesired enantiomer for each of the enriched samples.
Data Analysis and Acceptance Criteria
The core of the cross-validation is the statistical comparison of the results obtained from the two methods. It is important to use appropriate statistical tools that assess agreement rather than just correlation.[9]
Statistical Methods for Method Comparison
Caption: Appropriate and inappropriate statistical methods for comparing analytical methods.
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[10][11][12][13] The difference between the two measurements is plotted against their average. The plot should show that most of the data points lie within the 95% limits of agreement.
-
Deming Regression: This is a linear regression method that accounts for errors in both the x and y variables, which is the case when comparing two analytical methods.[14][15][16] The slope and intercept of the regression line should be close to 1 and 0, respectively.
-
Equivalence Testing: This statistical test is used to determine if the means of two populations are close enough to be considered practically equivalent.[17]
Acceptance Criteria
The acceptance criteria for a cross-validation study should be pre-defined in the protocol. While specific values may vary depending on the stage of development and the criticality of the measurement, the following are generally considered acceptable:
| Parameter | Acceptance Criteria |
| Resolution | Baseline resolution (Rs > 1.5) for both methods. |
| Bland-Altman Plot | At least 95% of the data points should fall within the 95% limits of agreement. The mean difference should be close to zero. |
| Deming Regression | The 95% confidence interval for the slope should contain 1, and the 95% confidence interval for the intercept should contain 0. |
| Equivalence Testing | The 90% confidence interval for the ratio of the means should be within a pre-defined equivalence margin (e.g., 80% to 125%). |
| Precision | The relative standard deviation (RSD) of the results from each method should be within the limits established during the original method validation. |
Case Study: Cross-Validation of a Chiral HPLC and SFC Method
A chiral drug substance with a specification of ≤ 1.0% of the undesired enantiomer was analyzed using a validated normal-phase HPLC method and a newly developed SFC method.
HPLC Method:
-
Column: Chiralpak AD-H
-
Mobile Phase: Hexane/Ethanol (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Run Time: 15 minutes
SFC Method:
-
Column: Chiralpak AD-H
-
Mobile Phase: CO2/Methanol (85:15 v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Detection: UV at 230 nm
-
Run Time: 5 minutes
Results:
| Sample (Spiked with Undesired Enantiomer) | HPLC Result (% Undesired) | SFC Result (% Undesired) |
| 0.5% | 0.48 | 0.51 |
| 1.0% | 0.97 | 1.02 |
| 1.5% | 1.45 | 1.53 |
A Bland-Altman plot of the data showed a mean difference of -0.02%, with 95% limits of agreement from -0.10% to 0.06%. Deming regression yielded a slope of 1.04 (95% CI: 0.98, 1.10) and an intercept of -0.03 (95% CI: -0.08, 0.02). Equivalence testing with a margin of ±0.2% difference was also successful.
Conclusion
Cross-validation of analytical methods for chiral compound analysis is a critical step in ensuring the consistent quality of pharmaceutical products. By employing a well-designed experimental protocol and appropriate statistical analysis, scientists can confidently demonstrate the equivalence of different analytical techniques. The transition from established methods like HPLC to faster, more environmentally friendly technologies like SFC can be achieved with a high degree of confidence when supported by a robust cross-validation study. This not only ensures regulatory compliance but also enhances the efficiency and sustainability of pharmaceutical development and manufacturing.
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-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]
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Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]
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Jardan, Y. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. [Link]
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Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-173. [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]
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Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]
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Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. [Link]
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Bland-Altman methods for comparing methods of measurement and response to criticisms. Statistical Services Centre, The University of Reading. [Link]
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Analytical Method Transfer: step-by-step guide & best practices. QbD Group. [Link]
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A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Waters Corporation. [Link]
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Linnet, K. (1998). Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies. Clinical Chemistry, 44(5), 1024-1031. [Link]
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Giavarina, D. (2015). Application of the Bland-Altman Plot for Interpretation of Method-Comparison Studies: A Critical Investigation of Its Practice. Journal of Laboratory and Precision Medicine, 2(1), 1-12. [Link]
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Method comparison in 531 patient samples. Deming regression analysis is... ResearchGate. [Link]
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Comparison of liquid and supercritical fluid chromatography mobile phases for enantioselective separations on polysaccharide stationary phases. ResearchGate. [Link]
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Tsikas, D. (2023). Mass Spectrometry-Based Evaluation of the Bland–Altman Approach: Review, Discussion, and Proposal. Journal of Clinical Medicine, 12(13), 4268. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
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Should I use SFC or HPLC for my Analysis?. Chromatography Today. [Link]
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Tsikas, D. (2024). Application of the Bland–Altman and Receiver Operating Characteristic (ROC) Approaches to Study Isotope Effects in Gas Chromatography–Mass Spectrometry Analysis of Human Plasma, Serum and Urine Samples. International Journal of Molecular Sciences, 25(2), 940. [Link]
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Method Comparison and Precision Experiments – Design, Analysis and Interpretation. MSACL Connect 2020. [Link]
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Saito, T., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules, 24(13), 2453. [Link]
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Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling (2S)-2-amino-2-(4-methoxyphenyl)acetic acid: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides a comprehensive operational plan for handling (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Adversary
Before any handling operation, a thorough understanding of the material's intrinsic hazards is paramount. (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, like its close analogs, is a solid powder that presents several potential risks. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][2]
A summary of the key hazard classifications for the closely related compound, 4-methoxyphenylacetic acid, is provided below. This information, derived from multiple safety data sheets, serves as a robust foundation for our risk assessment.
| Hazard Class | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2][3] |
The physical form of this compound—a powder—introduces additional risks. Finely dispersed powders can become airborne, increasing the risk of inhalation.[5] Furthermore, the accumulation of fine dust can lead to a potential dust explosion hazard under specific conditions.[6]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A truly safe laboratory environment is built upon a multi-layered approach known as the hierarchy of controls.
-
Elimination/Substitution : While not always possible in research, consider if a less hazardous analog could be used.
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood.[2][5] All manipulations of the dry powder, including weighing and preparing solutions, must be conducted within a fume hood to control airborne dust.[5]
-
Administrative Controls : These are procedural changes to how work is performed. This includes designating specific work areas for handling this compound, providing comprehensive training, and implementing strict hygiene protocols.[3][5]
-
Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure. The following sections detail the specific PPE required.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified in Section 1.
Eye and Face Protection
Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Causality: The classification of this material as causing "serious eye damage" necessitates robust protection.[3] Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine, airborne dust particles or splashes. In the event of an eye exposure, irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart, and seek immediate medical attention.[3][6]
Skin and Body Protection
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][3] Nitrile gloves are a common and effective choice for handling solid chemicals. Gloves must be inspected for tears or holes before each use. It is critical to change gloves immediately if they become contaminated and to wash hands thoroughly after removal.[5]
-
Lab Coat: A professional lab coat, buttoned completely, is required to protect street clothes and prevent the transfer of contaminants outside the laboratory.
-
Causality: The lab coat provides a removable barrier in case of a significant spill, protecting the wearer's skin and preventing the spread of the chemical powder.
-
Respiratory Protection
When Required: A NIOSH-approved particulate respirator (e.g., N95) or higher is necessary if work cannot be conducted within a properly functioning chemical fume hood or if there is a potential for generating significant dust.[6][7]
-
Causality: The material may cause respiratory tract irritation.[2][3] Inhalation of the fine powder can lead to coughing, shortness of breath, and other respiratory discomforts. Engineering controls (i.e., the fume hood) are the preferred method to prevent inhalation. Respiratory protection is a backup for situations where these controls are insufficient or unavailable.
Operational Workflow: A Step-by-Step Guide
This workflow provides a procedural framework for safely handling (2S)-2-amino-2-(4-methoxyphenyl)acetic acid.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
